molecular formula C11H14BrN B1334083 4-(4-Bromophenyl)piperidine CAS No. 80980-89-8

4-(4-Bromophenyl)piperidine

Cat. No.: B1334083
CAS No.: 80980-89-8
M. Wt: 240.14 g/mol
InChI Key: ZKABWLFDCJKQRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Bromophenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABWLFDCJKQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373748
Record name 4-(4-bromophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80980-89-8
Record name 4-(4-bromophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80980-89-8
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and reliable protocols for the synthesis of 4-(4-bromophenyl)piperidine, a key building block in the development of various pharmaceutical agents. The document details two distinct synthetic methodologies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Executive Summary

4-(4-Bromophenyl)piperidine is a valuable heterocyclic intermediate frequently utilized in medicinal chemistry. Its structure is a common scaffold in the design of compounds targeting the central nervous system, among other therapeutic areas. This guide presents two primary synthetic routes to this compound:

  • Method 1: Catalytic Hydrogenation of a Tetrahydropyridine Precursor. This is a high-yield, one-step reduction method.

  • Method 2: Grignard Reaction with a Piperidone Derivative followed by Reduction. This multi-step approach offers an alternative pathway to the target molecule.

Quantitative data for each method is summarized for comparative analysis. Detailed experimental procedures are provided to ensure reproducibility. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the logical steps of each synthesis.

While 4-(4-bromophenyl)piperidine is a crucial synthetic intermediate, literature searches have not revealed its direct involvement in specific biological signaling pathways. Its utility lies in its incorporation into larger, pharmacologically active molecules.

Data Presentation

The following tables summarize the key quantitative data for the two described synthesis protocols.

Table 1: Summary of Synthesis Protocol 1 - Catalytic Hydrogenation

ParameterValue
Starting Material4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Key ReagentsRh/C catalyst, H₂, Methanol, Triethylamine
Reaction Time24 hours
TemperatureRoom Temperature
Pressure100 psi
Yield98%[1]
PurityHigh (confirmed by NMR)[1]

Table 2: Summary of Synthesis Protocol 2 - Grignard Reaction and Reduction

ParameterStep 1: Grignard Reaction & DeprotectionStep 2: Reduction of Tertiary Alcohol
Starting Materials1-Bromo-4-bromobenzene, Mg, N-Boc-4-piperidone4-(4-Bromophenyl)piperidin-4-ol
Key ReagentsAnhydrous THF, Iodine, HClTo be determined based on specific reduction method
Reaction TimeVariesVaries
TemperatureVariesVaries
YieldHigh (typical for Grignard reactions)Varies
PurityIntermediate purified by extraction/crystallizationFinal product purified by chromatography

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Catalytic Hydrogenation[1]

This protocol details the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to the desired 4-(4-bromophenyl)piperidine.

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)

  • Anhydrous Methanol (20 mL)

  • Triethylamine (2 mL)

  • Rhodium on Carbon (Rh/C) catalyst (0.060 g)

  • Hydrogen gas (H₂)

  • Celite™

Procedure:

  • In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • Carefully add the Rh/C catalyst (0.060 g) to the solution.

  • Seal the reaction vessel and place it in a hydrogen atmosphere at a pressure of 100 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion of the reaction, carefully vent the hydrogen atmosphere.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).

Characterization Data:

  • ¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d).[1]

  • ¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3.[1]

  • ESI-MS: m/z 241 [M+H]⁺.[1]

Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine via Grignard Reaction and Reduction

This protocol is a multi-step synthesis involving the formation of a Grignard reagent, its addition to a protected piperidone, deprotection, and subsequent reduction of the resulting tertiary alcohol.

Part A: Synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-ol

Materials:

  • 1-Bromo-4-bromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To a flask containing magnesium turnings, add a crystal of iodine and a small amount of a solution of 1-bromo-4-bromobenzene in anhydrous THF.

    • Initiate the reaction (disappearance of iodine color, gentle reflux). Once initiated, add the remaining 1-bromo-4-bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with N-Boc-4-piperidone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)piperidin-4-ol.

    • Purify the crude product by flash chromatography or recrystallization.

Part B: Deprotection of N-Boc-4-(4-bromophenyl)piperidin-4-ol

Materials:

  • N-Boc-4-(4-bromophenyl)piperidin-4-ol

  • Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in an appropriate solvent)

  • Diethyl ether or other suitable solvent

Procedure:

  • Dissolve N-Boc-4-(4-bromophenyl)piperidin-4-ol in a suitable solvent.

  • Add an excess of hydrochloric acid solution.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • The product, 4-(4-bromophenyl)piperidin-4-ol hydrochloride, may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free base.

Part C: Reduction of 4-(4-Bromophenyl)piperidin-4-ol

The reduction of the tertiary alcohol to the corresponding piperidine can be achieved through various methods, such as catalytic hydrogenation under forcing conditions or ionic hydrogenation. The choice of method will depend on the desired selectivity and available resources. A specific protocol for this step would need to be optimized.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

Synthesis_Protocol_1 start Start dissolve Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in MeOH and Et3N start->dissolve add_catalyst Add Rh/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 100 psi for 24h at RT add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product 4-(4-Bromophenyl)piperidine (White Solid) concentrate->product

Workflow for Catalytic Hydrogenation

Synthesis_Protocol_2 cluster_grignard Grignard Reagent Formation cluster_addition Addition & Deprotection cluster_reduction Reduction start_grignard Start: 1-Bromo-4-bromobenzene, Mg, Anhydrous THF initiate_reaction Initiate Reaction (Iodine crystal) start_grignard->initiate_reaction add_bromide Add Bromide Solution initiate_reaction->add_bromide form_grignard 4-Bromophenylmagnesium bromide formed add_bromide->form_grignard add_piperidone React with N-Boc-4-piperidone form_grignard->add_piperidone workup Aqueous Work-up & Purification add_piperidone->workup deprotect Boc Deprotection (HCl) workup->deprotect intermediate 4-(4-Bromophenyl)piperidin-4-ol deprotect->intermediate reduce Reduce Tertiary Alcohol (e.g., Catalytic Hydrogenation) intermediate->reduce purify_final Purification reduce->purify_final final_product 4-(4-Bromophenyl)piperidine purify_final->final_product

Workflow for Grignard Reaction and Reduction

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromophenyl)piperidine, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring substituted with a bromophenyl group.[1] Its chemical structure is foundational to its physical and chemical characteristics, which are critical for its application in medicinal chemistry and materials science.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-(4-Bromophenyl)piperidine.

PropertyValueSource
Molecular Formula C11H14BrN[2][3]
Molecular Weight 240.14 g/mol [2][3]
Melting Point 144-146 °C[2][4][5][6]
Boiling Point (Predicted) 307.6 ± 42.0 °C[2][4][5][6]
Density (Predicted) 1.313 ± 0.06 g/cm³[2][4][5][6]
pKa (Predicted) 10.14 ± 0.10[2][4][5][6]
Physical Form Solid[2][4][5]
Color Pale yellow[4][5][6]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[2][4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below.

Synthesis of 4-(4-Bromophenyl)piperidine

A common method for the synthesis of 4-(4-Bromophenyl)piperidine involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[3][4][5][6]

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)[3][4]

  • Anhydrous methanol (20 mL)[3][4]

  • Triethylamine (2 mL)[3][4]

  • Rhodium on carbon (Rh/C) catalyst (0.060 g)[3][4]

  • Hydrogen gas[3][4]

  • Celite™[3][4]

Procedure:

  • Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in anhydrous methanol and triethylamine.[3][4]

  • Add the Rh/C catalyst to the solution.[3][4]

  • Place the reaction mixture in a hydrogen atmosphere at 100 psi.[3][4][6]

  • Stir the mixture at room temperature for 24 hours.[3][4][6]

  • Upon completion, filter the mixture through a Celite™ filter cake to remove the catalyst.[3][4]

  • Concentrate the filtrate to yield 4-(4-bromophenyl)piperidine as a white solid.[3][4]

  • The final product can be confirmed by ¹H NMR, ¹³C NMR, and ESI-MS.[3][4]

G cluster_synthesis Synthesis Workflow start Start: Dissolve Starting Material reagents Add Anhydrous Methanol and Triethylamine start->reagents catalyst Add Rh/C Catalyst reagents->catalyst reaction Hydrogenation at 100 psi for 24h catalyst->reaction filtration Filter through Celite™ reaction->filtration concentration Concentrate Filtrate filtration->concentration product Product: 4-(4-Bromophenyl)piperidine concentration->product

Synthesis Workflow Diagram
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of piperidine derivatives can be determined by potentiometric titration.[7][8][9]

Materials:

  • 4-(4-Bromophenyl)piperidine sample

  • Deionized water[7][8][9]

  • 0.1 M Sodium hydroxide (NaOH) solution[7][8][9]

  • Potassium chloride (KCl) to maintain ionic strength[7]

  • Standard pH buffers (pH 2, 5, 7)[7]

  • Potentiometer

Procedure:

  • Calibrate the potentiometer using standard pH buffers.[7]

  • Prepare a sample solution of 4-(4-Bromophenyl)piperidine in deionized water with a maintained ionic strength (e.g., 0.01 M using KCl).[7][8][9]

  • Titrate the sample solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 ± 0.5°C).[7][8][9]

  • Add the NaOH solution in small aliquots, recording the pH after each addition while stirring continuously.[7]

  • Plot the pH-titration curve (pH vs. volume of NaOH added).

  • The pKa is determined at the pH corresponding to the half-neutralization point.[7][10]

G cluster_pka pKa Determination Workflow start_pka Start: Calibrate Potentiometer prepare_sample Prepare Aqueous Sample Solution start_pka->prepare_sample titration_step Titrate with 0.1M NaOH prepare_sample->titration_step record_ph Record pH after each addition titration_step->record_ph plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve determine_pka Determine pKa at Half-Neutralization Point plot_curve->determine_pka

pKa Determination Workflow
Determination of logP by High-Performance Thin-Layer Chromatography (HPTLC)

The logarithm of the partition coefficient (logP), a measure of lipophilicity, can be determined using chromatographic methods like HPTLC.[11]

Materials:

  • 4-(4-Bromophenyl)piperidine sample

  • Reference compounds with known logP values[11]

  • HPTLC plates (e.g., RP-18)

  • Mobile phase (e.g., acetonitrile/water mixture)[11]

  • Developing chamber

  • Densitometer

Procedure:

  • Apply spots of the sample solution and reference compound solutions onto the HPTLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After development, dry the plate and visualize the spots using a densitometer to determine the Rf values.

  • Calculate the Rm value from the Rf value using the formula: Rm = log((1/Rf) - 1).

  • Determine the Rm0 value by extrapolating the linear regression of Rm values versus the concentration of the organic solvent in the mobile phase.[11]

  • Create a calibration curve by plotting the Rm0 values of the reference compounds against their known logP values.[11]

  • Determine the logP of 4-(4-Bromophenyl)piperidine by interpolating its Rm0 value on the calibration curve.

G cluster_logp LogP Determination Workflow (HPTLC) start_logp Start: Spot Sample and References on HPTLC Plate develop_plate Develop Plate in Mobile Phase start_logp->develop_plate determine_rf Determine Rf Values develop_plate->determine_rf calculate_rm0 Calculate Rm0 Values determine_rf->calculate_rm0 calibration_curve Create Calibration Curve with References calculate_rm0->calibration_curve determine_logp Interpolate LogP of Sample calibration_curve->determine_logp

LogP Determination Workflow

Potential Biological Activity and Signaling

Piperidine and piperazine derivatives are known to exhibit a wide range of pharmacological effects, often through interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors.[12][13] These receptors are frequently G-protein coupled receptors (GPCRs). While specific signaling pathways for 4-(4-Bromophenyl)piperidine are not extensively detailed in the provided search results, a generalized potential mechanism involves its action as a ligand at a GPCR, initiating an intracellular signaling cascade. Such interactions are crucial in the development of therapeutics for central nervous system disorders.[1][14][15]

G cluster_pathway Potential GPCR Signaling Pathway ligand 4-(4-Bromophenyl)piperidine (Ligand) receptor GPCR (e.g., 5-HT or Dopamine Receptor) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Leads to

Potential GPCR Signaling Pathway

References

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine (CAS: 80980-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)piperidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the electronically versatile bromophenyl substituent, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of 4-(4-Bromophenyl)piperidine, with a particular focus on its role in the development of therapeutics targeting the central nervous system (CNS). The 4-arylpiperidine motif is a well-established pharmacophore found in numerous CNS-active drugs, and this compound represents a key intermediate for accessing novel chemical entities within this class.[1][2][3]

Chemical and Physical Properties

4-(4-Bromophenyl)piperidine is a solid at room temperature with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 80980-89-8[4]
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Appearance White to off-white solid
Melting Point 144-146 °C
Boiling Point (Predicted) 307.6 ± 42.0 °C
Density (Predicted) 1.313 ± 0.06 g/cm³
pKa (Predicted) 10.14 ± 0.10

Spectroscopic Data

The structural identity of 4-(4-Bromophenyl)piperidine can be confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectral data.

Spectroscopy Data
¹H NMR (400 MHz, MeOD) δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.06-3.09 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H)
¹³C NMR (100 MHz, MeOD) δ 145.3, 131.2, 128.5, 128.2, 126.4, 119.4, 45.6, 41.4, 32.7
Mass Spectrometry (ESI-MS) m/z 241 [M+H]⁺

Experimental Protocols

The synthesis of 4-(4-Bromophenyl)piperidine can be achieved through various synthetic routes. A common and efficient method involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Synthesis via Reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

This protocol details the catalytic hydrogenation of the tetrahydropyridine precursor to yield the desired piperidine derivative.

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Anhydrous Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Rhodium on carbon (Rh/C) catalyst

  • Hydrogen gas (H₂)

  • Celite™

Procedure:

  • In a suitable reaction vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol.

  • Add triethylamine (approx. 2.2 eq) to the solution.

  • Carefully add the Rh/C catalyst (typically 5-10% w/w of the starting material) to the reaction mixture under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically to 100 psi).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a solid.

Synthesis_Workflow start Start precursor 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in Methanol/Triethylamine start->precursor Dissolution reaction Catalytic Hydrogenation (Rh/C, H₂, 100 psi, 24h) precursor->reaction Reaction Setup filtration Filtration (Removal of Catalyst) reaction->filtration Workup concentration Concentration filtration->concentration product 4-(4-Bromophenyl)piperidine concentration->product Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Dopamine / Serotonin transporter Dopamine (DAT) or Serotonin (SERT) Transporter neurotransmitter->transporter Reuptake neurotransmitter_cleft Dopamine / Serotonin receptor Postsynaptic Receptor neurotransmitter_cleft->receptor Binding & Signal Transduction inhibitor 4-Arylpiperidine Derivative inhibitor->transporter Inhibition

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (C₁₁H₁₄BrN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and analytical characterization of 4-Bromo-2,5-dimethoxyphenethylamine, a prominent isomer of the chemical formula C₁₁H₁₄BrN. This compound, commonly known as 2C-B, is a synthetic phenethylamine with significant psychoactive properties, making its accurate identification and quantification crucial in forensic, clinical, and research settings.[1][2] This document details its chemical properties, experimental protocols for its synthesis and analysis, and its metabolic fate.

Molecular Structure and Properties

4-Bromo-2,5-dimethoxyphenethylamine is a substituted phenethylamine featuring a bromine atom at the fourth position and two methoxy groups at the second and fifth positions of the phenyl ring.[1][2] This specific substitution pattern is responsible for its characteristic pharmacological activity.

Table 1: Quantitative Data for 4-Bromo-2,5-dimethoxyphenethylamine and its Hydrochloride Salt

PropertyValue (Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₁₀H₁₄BrNO₂C₁₀H₁₄BrNO₂HCl[2]
Molecular Weight 260.13 g/mol 296.59 g/mol [2][3]
Monoisotopic Mass 259.02079 Da294.99747 Da[3][4]
Melting Point Not available237-239 °C[2]
CAS Number 66142-81-256281-37-9[2]

Experimental Protocols

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine

A common synthetic route to 4-Bromo-2,5-dimethoxyphenethylamine starts from 2,5-dimethoxybenzaldehyde.[5][6][7] The following protocol is a summary of established methods.

Step 1: Synthesis of 2,5-dimethoxynitrostyrene

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in nitromethane.[5]

  • Reaction Conditions: Heat the mixture to reflux for approximately 45 minutes to 4 hours. The solution will typically change color to a deep red or black.[5][8]

  • Crystallization: Pour the hot reaction mixture into a cold solution of isopropyl alcohol (IPA) and water to precipitate the product.[5]

  • Isolation and Purification: Collect the orange crystals of 2,5-dimethoxynitrostyrene by vacuum filtration and wash with cold IPA to remove impurities.[5][8]

Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)

  • Reducing Agent: A common method for this reduction is using lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).[6][8] Alternatively, sodium borohydride in ethanol or catalytic transfer hydrogenation can be employed.[5]

  • Reaction: Add a solution of 2,5-dimethoxynitrostyrene in THF dropwise to a stirred suspension of LAH in THF. The reaction is exothermic and may require cooling.[8]

  • Work-up: After the reaction is complete, carefully quench the excess LAH with a sequence of water and sodium hydroxide solution to precipitate aluminum salts.[8]

  • Extraction: Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., dichloromethane) to isolate the 2,5-dimethoxyphenethylamine (2C-H) freebase.[5]

Step 3: Bromination of 2,5-dimethoxyphenethylamine

  • Brominating Agent: Elemental bromine is added to a solution of the phenethylamine in acetic acid.[6] An alternative is the in-situ generation of bromine from potassium bromide and an oxidizing agent.[9]

  • Reaction: The bromination occurs at the para-position to the ethylamine group due to the directing effects of the methoxy groups.

  • Isolation: The product, 4-bromo-2,5-dimethoxyphenethylamine, can be precipitated and collected. It is often converted to its hydrochloride salt for better stability and handling by dissolving the freebase in a suitable solvent and bubbling with hydrogen chloride gas or adding hydrochloric acid.[7][9]

G Synthesis Workflow of 4-Bromo-2,5-dimethoxyphenethylamine cluster_0 Step 1: Nitrostyrene Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Condensation Reaction Condensation Reaction 2,5-Dimethoxybenzaldehyde->Condensation Reaction Nitromethane Nitromethane Nitromethane->Condensation Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Reaction 2,5-Dimethoxynitrostyrene 2,5-Dimethoxynitrostyrene Condensation Reaction->2,5-Dimethoxynitrostyrene Reduction Reaction Reduction Reaction 2,5-Dimethoxynitrostyrene->Reduction Reaction Lithium Aluminum Hydride Lithium Aluminum Hydride Lithium Aluminum Hydride->Reduction Reaction 2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxyphenethylamine (2C-H) Reduction Reaction->2,5-Dimethoxyphenethylamine (2C-H) Bromination Reaction Bromination Reaction 2,5-Dimethoxyphenethylamine (2C-H)->Bromination Reaction Elemental Bromine Elemental Bromine Elemental Bromine->Bromination Reaction 4-Bromo-2,5-dimethoxyphenethylamine 4-Bromo-2,5-dimethoxyphenethylamine Bromination Reaction->4-Bromo-2,5-dimethoxyphenethylamine

Caption: Synthetic pathway for 4-Bromo-2,5-dimethoxyphenethylamine.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of 4-Bromo-2,5-dimethoxyphenethylamine in various matrices, including seized materials and biological samples.[10]

  • Sample Preparation: For urine samples, a solid-phase extraction (SPE) is often employed, followed by derivatization (e.g., with N-methyl-bis-trifluoroacetamide, MBTFA) to improve chromatographic properties and mass spectral fragmentation.[10] For solid samples, dissolution in a suitable solvent like chloroform is typical.[11]

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5MS (5% diphenyl-95% dimethylpolysiloxane), is commonly used.[11]

    • Carrier Gas: Helium or Hydrogen.[2][11]

    • Temperature Program: A temperature gradient is employed to ensure good separation, for example, an initial temperature of 100°C ramped up to 295°C.[2]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions.[10] The mass spectrum of the trifluoroacetyl derivative of 2C-B shows characteristic fragment ions at m/z 242, 229, and 148.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of phenethylamines in biological fluids.[12][13][14]

  • Sample Preparation: A "dilute-and-shoot" approach can be used for urine samples, where the sample is simply diluted, filtered, and injected.[12][13] For more complex matrices like amniotic fluid, solid-phase extraction may be necessary.[14]

  • LC Conditions:

    • Column: A C18 or Phenyl-Hexyl reversed-phase column is typically used.[12][14]

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid and ammonium acetate to improve ionization.[12][13][14]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM), selecting the precursor ion (the protonated molecule [M+H]⁺) and specific product ions for high selectivity and sensitivity.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 4-Bromo-2,5-dimethoxyphenethylamine.[15]

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterated water, D₂O) containing a reference standard like tetramethylsilane (TMS).[11][16]

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR Techniques: Techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the molecular structure.

Metabolism

The in-vivo metabolism of 4-Bromo-2,5-dimethoxyphenethylamine is complex and shows species-specific differences.[17][18] The primary metabolic pathways involve oxidative deamination, demethylation, and hydroxylation.[17][19]

  • Oxidative Deamination: The ethylamine side chain is oxidized by monoamine oxidase (MAO) to form an aldehyde intermediate, which is further oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE).[17][19] BDMPAA is a major metabolite found in human urine.[19]

  • Demethylation: The methoxy groups on the phenyl ring can be removed, leading to hydroxylated metabolites.[17]

  • Combined Pathways: A combination of these pathways can lead to a variety of metabolites, such as 4-bromo-2-hydroxy-5-methoxyphenylacetic acid.[19]

G Metabolic Pathways of 4-Bromo-2,5-dimethoxyphenethylamine cluster_0 Primary Metabolic Reactions cluster_1 Primary Metabolites cluster_2 Secondary Metabolic Reactions cluster_3 Major Urinary Metabolites 4-Bromo-2,5-dimethoxyphenethylamine 4-Bromo-2,5-dimethoxyphenethylamine Oxidative Deamination (MAO) Oxidative Deamination (MAO) 4-Bromo-2,5-dimethoxyphenethylamine->Oxidative Deamination (MAO) Demethylation Demethylation 4-Bromo-2,5-dimethoxyphenethylamine->Demethylation Aldehyde Intermediate Aldehyde Intermediate Oxidative Deamination (MAO)->Aldehyde Intermediate Hydroxylated Metabolites Hydroxylated Metabolites Demethylation->Hydroxylated Metabolites Oxidation (ADH) Oxidation (ADH) Aldehyde Intermediate->Oxidation (ADH) Reduction Reduction Aldehyde Intermediate->Reduction 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid Hydroxylated Metabolites->4-Bromo-2-hydroxy-5-methoxyphenylacetic acid 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) Oxidation (ADH)->4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) Reduction->2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE)

Caption: Primary metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine.

References

The Biological Versatility of 4-(4-Bromophenyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-(4-Bromophenyl)piperidine derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

The 4-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of a wide array of biologically active molecules. The presence of the piperidine ring, a common motif in many pharmaceuticals, combined with the 4-bromophenyl group, imparts unique physicochemical properties that have been exploited to develop compounds with analgesic, antiplatelet, anticonvulsant, antimicrobial, and antiproliferative activities. This technical guide provides a detailed overview of the current state of research on these derivatives, including quantitative biological data, experimental protocols, and insights into their mechanisms of action.

Analgesic and Antiplatelet Activity

Derivatives of the 4-(4-bromophenyl)piperidine core have shown significant promise as analgesic and antiplatelet agents. The analgesic effects are often attributed to their interaction with opioid receptors or the inhibition of prostaglandin synthesis.

Quantitative Data for Analgesic and Antiplatelet Activity
Compound IDN1-SubstituentAnalgesic Effect (in vivo)Antiplatelet Aggregation IC50 (mM)Reference
PD1 -H (4-(4'-bromophenyl)-4-piperidinol)Highly Significant (p < 0.01)-[1]
PD3 -CH2C(=O)C6H3-2,4-(NO2)2Most Active Analgesic80[1]
PD5 -CH2C(=O)C6H3-2,4-(OCH3)2Highly Significant (p < 0.01)0.06[1]
PD4 -CH2C(=O)C6H4-4-ClSignificant-[1]
PD6 -CH2C(=O)C6H4-4-BrSignificant-[1]
Aspirin (Positive Control)-0.150[1]

Note: The analgesic effect was determined using an ex vivo model, and significance was determined relative to a control group.[1]

Experimental Protocols

Analgesic Activity (Tail Immersion Method)

This protocol is a common method for assessing centrally mediated analgesia.

  • Animal Model: Male or female mice (20-25 g) are used.

  • Procedure: a. The basal reaction time of each mouse to a thermal stimulus is recorded by immersing the distal 3-5 cm of its tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C). b. The time taken for the mouse to flick its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage. c. The test compound, a positive control (e.g., pethidine), or a vehicle is administered to the animals (e.g., intraperitoneally). d. The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).

  • Data Analysis: An increase in the reaction time compared to the basal time and the vehicle-treated group indicates an analgesic effect.

Antiplatelet Aggregation Assay

This in vitro assay measures the ability of a compound to inhibit platelet aggregation.

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.

  • Procedure: a. PRP is placed in an aggregometer cuvette and stirred at 37 °C. b. A baseline is established, and then an aggregating agent (e.g., platelet-activating factor, arachidonic acid, or ADP) is added to induce aggregation. c. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time. d. To test the inhibitory effect of a compound, the PRP is pre-incubated with various concentrations of the test compound before the addition of the aggregating agent.

  • Data Analysis: The percentage inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathway

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. Some piperidine derivatives are thought to act through a similar mechanism. The docking studies of compound PD3 suggest interaction with opioid receptors, indicating a potential alternative or additional mechanism for its analgesic properties.[1]

Prostaglandin_Synthesis_Pathway Prostaglandin Synthesis and Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Piperidine_Derivatives 4-(4-Bromophenyl)piperidine Derivatives Piperidine_Derivatives->COX1_COX2 Inhibition

Prostaglandin synthesis inhibition pathway.

Antimicrobial Activity

Certain derivatives of 4-(4-bromophenyl)piperidine have been investigated for their potential as antimicrobial agents. The introduction of various substituents on the piperidine nitrogen can modulate the spectrum and potency of their antibacterial and antifungal activities.

Quantitative Data for Antimicrobial Activity

Antimicrobial screening of various piperidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The specific MIC values are highly dependent on the nature of the substituents on the piperidine ring and the specific microbial strain being tested.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Assay_Workflow Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serially Dilute Test Compound Compound_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC MTT_Assay_Workflow MTT Assay for Antiproliferative Activity Cell_Seeding Seed Cancer Cells in 96-well Plate Incubate_Attach Incubate for Cell Attachment Cell_Seeding->Incubate_Attach Compound_Treatment Treat with Test Compound Concentrations Incubate_Attach->Compound_Treatment Incubate_Treatment Incubate for 48-72h Compound_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

The In Vitro Mechanism of Action of 4-(4-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Bromophenyl)piperidine belongs to a class of compounds known for their interaction with various G-protein coupled receptors (GPCRs) and other CNS targets. The piperidine ring serves as a versatile scaffold, and substitutions at the 4-position, particularly with aromatic groups, can confer significant affinity and selectivity for specific receptors. The presence of a bromine atom on the phenyl ring introduces a halogen bond donor and alters the electronic properties of the molecule, which can influence its binding characteristics. Based on extensive research on related arylpiperidine derivatives, the primary pharmacological targets for 4-(4-bromophenyl)piperidine are hypothesized to be the sigma receptors.

Potential Molecular Targets and Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)piperidine in vitro is likely multifaceted, with the sigma-1 receptor being a principal target.

Sigma-1 Receptor (σ₁R)

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is not a canonical GPCR but rather a ligand-regulated molecular chaperone. Upon ligand binding, the sigma-1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to modulate the function of various client proteins, including ion channels and kinases.

Signaling Pathways:

  • Calcium Signaling: The sigma-1 receptor is a potent modulator of intracellular calcium (Ca²⁺) signaling. It can interact with and regulate the activity of inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the endoplasmic reticulum, thereby controlling the release of calcium into the cytoplasm.

  • Nrf2 Pathway: Activation of the sigma-1 receptor has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be modulated by sigma-1 receptor ligands, influencing cellular processes like proliferation, differentiation, and survival.

  • BDNF Signaling: Brain-derived neurotrophic factor (BDNF) signaling, crucial for neuronal survival and plasticity, can be potentiated by sigma-1 receptor activation.

Other Potential Targets

The arylpiperidine scaffold is known for its promiscuity. Therefore, 4-(4-bromophenyl)piperidine may also interact with:

  • Sigma-2 Receptor (σ₂R): Another subtype of sigma receptors, though less well characterized than σ₁R.

  • Dopamine D2 Receptor: Arylpiperidines are common motifs in dopamine receptor ligands.

  • Serotonin Receptors: Various serotonin receptor subtypes are potential targets.

  • Monoamine Transporters: Inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a possibility.

Quantitative Data for Structurally Related Compounds

As specific binding affinity and functional data for 4-(4-Bromophenyl)piperidine are not available, the following table summarizes data for structurally related 4-arylpiperidine derivatives to provide a contextual framework for its potential activity.

Compound/DerivativeTargetAssay TypeValue (Ki/IC₅₀ in nM)Reference
1-Benzyl-4-(3-iodobenzylsulfonyl)piperidineσ₁ ReceptorRadioligand Binding (--INVALID-LINK--pentazocine)Ki = 0.96[1]
1-Benzyl-4-(3-iodobenzylsulfonyl)piperidineσ₂ ReceptorRadioligand Binding ([³H]DTG)Ki = 91.8[1]
p-bromo-dl-threo-methylphenidateDopamine Transporter (DAT)Radioligand Binding ([³H]WIN 35,428)IC₅₀ = 20[2]
p-bromo-dl-threo-methylphenidateNorepinephrine Transporter (NET)Radioligand Binding ([³H]nisoxetine)IC₅₀ = 31[2]
p-bromo-dl-threo-methylphenidateSerotonin Transporter (SERT)Radioligand Binding ([³H]paroxetine)IC₅₀ > 1000[2]
Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine)Dopamine D2 ReceptorRadioligand BindingLow Affinity[3]

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol determines the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.[4][5]

Materials:

  • Tissue Preparation: Guinea pig or rat liver membranes, known to have high densities of sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: 4-(4-Bromophenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 0.4 mg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)

This assay measures the ability of a test compound to modulate the Gi/o-coupled signaling of the D2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • cAMP Stimulant: Forskolin, an adenylyl cyclase activator.

  • D2 Agonist (Control): Quinpirole or dopamine.

  • cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Test Compound: 4-(4-Bromophenyl)piperidine.

Procedure:

  • Cell Culture: Culture the D2-expressing cells to an appropriate confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. For agonist testing, add the test compound. For antagonist testing, add a fixed concentration of a D2 agonist along with the test compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Functional Assay for Sigma-1 Receptor (Calcium Flux)

This protocol assesses the functional activity of a sigma-1 receptor ligand by measuring changes in intracellular calcium concentration.[6][7]

Materials:

  • Cell Line: A cell line endogenously expressing the sigma-1 receptor (e.g., BV2 microglia) or a transfected cell line.

  • Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium indicator.

  • Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) used to deplete ER calcium stores.

  • EGTA: A calcium chelator used to remove extracellular calcium.

  • Instrumentation: A fluorescence plate reader or flow cytometer capable of measuring calcium flux.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-8 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence before adding the test compound.

  • Compound Addition: Add varying concentrations of 4-(4-Bromophenyl)piperidine.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.

  • Controls: To determine the source of the calcium flux, pre-treat cells with thapsigargin to assess the contribution of ER stores, or with EGTA to assess the role of extracellular calcium influx.

  • Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.

Visualizations

Signaling Pathways

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm S1R_BiP σ₁R-BiP Complex S1R σ₁R S1R_BiP->S1R Dissociates BiP BiP S1R_BiP->BiP IP3R IP₃ Receptor S1R->IP3R Modulates Nrf2_activation Nrf2 Activation S1R->Nrf2_activation Activates MAPK_pathway MAPK/ERK Pathway S1R->MAPK_pathway Modulates BDNF_signaling BDNF Signaling S1R->BDNF_signaling Potentiates Ca2_release Ca²⁺ Release IP3R->Ca2_release Ligand 4-(4-Bromophenyl)piperidine (Ligand) Ligand->S1R_BiP Binds

Caption: Sigma-1 Receptor Signaling Pathways.

Experimental Workflows

Radioligand_Binding_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC₅₀ Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow cluster_Cell_Culture Cell Culture & Plating cluster_Treatment Treatment & Stimulation cluster_Detection Detection & Analysis Cell_Culture Cell Culture (D2-expressing cells) Cell_Plating Plate Cells in 96-well plates Cell_Culture->Cell_Plating Compound_Treatment Pre-incubate with Test Compound Cell_Plating->Compound_Treatment Stimulation Stimulate with Forskolin (± Agonist) Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (HTRF/ELISA) Lysis->cAMP_Detection Data_Analysis Dose-Response Analysis (EC₅₀/IC₅₀) cAMP_Detection->Data_Analysis

Caption: Dopamine D2 Functional Assay Workflow.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of 4-(4-bromophenyl)piperidine is currently limited, a strong inference can be made from the extensive literature on related 4-arylpiperidine derivatives. The primary target is likely the sigma-1 receptor, where it may act as a modulator of calcium signaling and other downstream pathways. Furthermore, potential off-target activities at sigma-2, dopamine, and serotonin receptors, as well as monoamine transporters, cannot be excluded and warrant investigation. The experimental protocols detailed herein provide a robust framework for the comprehensive in vitro characterization of this and similar compounds, which is essential for advancing our understanding of their therapeutic potential. Further research is required to definitively elucidate the binding affinities and functional activities of 4-(4-bromophenyl)piperidine at its putative molecular targets.

References

Spectroscopic Data of 4-(4-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(4-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring attached to a bromophenyl group. Its structural features make it a versatile intermediate in the synthesis of various biologically active molecules. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in research and development settings. This document serves as a centralized resource for this critical information.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for 4-(4-Bromophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-(4-Bromophenyl)piperidine

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.31d2H8.0Ar-H
7.13d2H8.0Ar-H
3.09-3.06m2HPiperidine-H (axial, C2/C6)
2.64-2.70m2HPiperidine-H (equatorial, C2/C6)
2.55-2.56m1HPiperidine-H (C4)
1.61-1.70m2HPiperidine-H (axial, C3/C5)
1.55-1.59m2HPiperidine-H (equatorial, C3/C5)

Solvent: MeOD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 4-(4-Bromophenyl)piperidine

Chemical Shift (δ) ppmAssignment
145.3Ar-C (quaternary)
131.2Ar-C
128.5Ar-C
128.2Ar-C
119.4Ar-C (C-Br)
45.6Piperidine-C (C2/C6)
41.4Piperidine-C (C4)
32.7Piperidine-C (C3/C5)

Solvent: MeOD, Spectrometer Frequency: 100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of 4-(4-Bromophenyl)piperidine

m/zIon
241[M+H]⁺

Ionization Method: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 4-(4-Bromophenyl)piperidine

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300-3500MediumN-H Stretch (piperidine)
3000-3100MediumAromatic C-H Stretch
2850-2950Medium-StrongAliphatic C-H Stretch (piperidine)
1590-1600MediumAromatic C=C Stretch
1450-1500MediumAromatic C=C Stretch
1000-1100StrongC-N Stretch
800-840Strongp-disubstituted benzene C-H bend
500-600Medium-StrongC-Br Stretch

Experimental Protocols

The following sections describe the methodologies used to obtain the spectroscopic data presented above.

Synthesis of 4-(4-Bromophenyl)piperidine

The compound was synthesized from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. To a solution of the starting material (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), a Rh/C catalyst (0.060 g) was added. The reaction mixture was stirred under a hydrogen atmosphere (100 psi) at room temperature for 24 hours. After the reaction, the mixture was filtered through Celite®, and the filtrate was concentrated to yield 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (MeOD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

Mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined.[1]

FT-IR Spectroscopy (General Protocol)

For a solid sample like 4-(4-Bromophenyl)piperidine, the FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-(4-Bromophenyl)piperidine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of 4-(4-Bromophenyl)piperidine Purification Purification (e.g., Filtration, Concentration) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (ESI-MS) Purification->MS Sample Preparation IR FT-IR Spectroscopy Purification->IR Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

References

The Arylpiperidine Core: A Journey from Serendipity to Rational Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Arylpiperidine Compounds for Researchers, Scientists, and Drug Development Professionals.

The arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents that modulate a range of physiological processes. From potent analgesics to antipsychotics and beyond, the journey of arylpiperidine compounds is a compelling narrative of scientific curiosity, serendipitous discovery, and the evolution of rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of molecules, detailing their synthesis, pharmacological properties, and the key experimental methodologies that have defined their development.

The Dawn of a New Era: The Discovery of Pethidine

The story of arylpiperidines begins in the late 1930s with the work of German chemist Otto Eisleb at IG Farben. While investigating potential anticholinergic agents, Eisleb synthesized a novel compound, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, which he named pethidine (also known as meperidine).[1][2] Initially overlooked for its intended purpose, the analgesic properties of pethidine were later recognized by Otto Schaumann, a pharmacologist at the same company.[1] This serendipitous discovery marked a paradigm shift in pain management, as pethidine was the first fully synthetic opioid, offering an alternative to morphine and other opium-derived alkaloids.[1]

The synthesis of pethidine, a two-step process involving the reaction of benzyl cyanide and chlormethine followed by the conversion of the resulting nitrile to an ester, laid the groundwork for future exploration of the 4-arylpiperidine scaffold.[1][3]

The Fentanyl Family: A Leap in Potency

Building on the foundational work with pethidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a systematic investigation of 4-anilinopiperidine derivatives in the late 1950s. This research culminated in the synthesis of fentanyl in 1959.[4][5][6][7] Fentanyl exhibited a remarkable increase in analgesic potency, estimated to be 50 to 100 times that of morphine.[8] Its rapid onset and short duration of action made it an invaluable tool in anesthesia and for the management of severe pain.[5][6] The first synthesis of fentanyl involved the condensation of 1-benzyl-4-piperidone with aniline, followed by reduction and subsequent acylation.

The discovery of fentanyl spurred the development of a whole class of potent opioid analgesics, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[4]

Beyond Analgesia: The Emergence of Haloperidol and the Butyrophenones

The versatility of the arylpiperidine core was further demonstrated with the discovery of haloperidol in 1958, again by the team at Janssen Pharmaceutica.[9][10][11][12][13] While investigating analogues of pethidine, they synthesized a series of butyrophenones, leading to the identification of haloperidol (R-1625).[13] This compound, a 4-aryl-4-hydroxypiperidine derivative, displayed potent antipsychotic properties with a mechanism of action distinct from the then-dominant phenothiazines. Haloperidol's efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, was a major breakthrough in psychiatry.[9][11] Its discovery solidified the dopamine hypothesis of schizophrenia, as it was found to be a potent antagonist of dopamine D2 receptors.

Expanding Horizons: Arylpiperidines as Modulators of Diverse Targets

The initial discoveries of pethidine, fentanyl, and haloperidol opened the floodgates for the exploration of arylpiperidine derivatives as ligands for a wide range of biological targets. Researchers have since developed arylpiperidines that selectively target:

  • Sigma Receptors: Haloperidol itself exhibits high affinity for sigma receptors.[14][15] Subsequent research has led to the development of selective sigma-1 and sigma-2 receptor ligands with potential applications in neurodegenerative diseases, cancer, and psychiatric disorders.[14][15][16]

  • NMDA Receptors: Arylpiperidine-based compounds have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. These compounds hold promise for the treatment of neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

  • Dopamine Transporters: By modifying the arylpiperidine scaffold, potent and selective dopamine reuptake inhibitors have been synthesized, with potential applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of representative arylpiperidine compounds for their primary targets. This data provides a quantitative basis for understanding the structure-activity relationships within this chemical class.

Table 1: Opioid Receptor Binding Affinities of Fentanyl and its Analogs

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Fentanyl1-100--
Sufentanil< 1--
Alfentanil< 1--
Carfentanil0.22--
Remifentanil---
Pethidine (Meperidine)> 100--

Table 2: Dopamine D2 Receptor Binding Affinities of Arylpiperidine Derivatives

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)
Haloperidol~1-5-
Spiperone--
N-arylpiperazine analog 3a34996
N-arylpiperazine analog 3b75221413
N-arylpiperazine analog 3c1259240
N-arylpiperazine analog 3d4467647
N-arylpiperazine analog 3e5012716
N-arylpiperazine analog 3f6310891

Table 3: Sigma Receptor Binding Affinities of Arylpiperidine Ligands

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
Haloperidol4.5 (IC50)-
(+)-Pentazocine16 (Kd)-
Lu 28-179170.12
Lu 29-253160.27
RHM-4-High Affinity

Table 4: NMDA Receptor Antagonist Activity of Arylpiperidine Derivatives

CompoundTargetIC50 / EC50 (µM)Cell Type
L-GlutamateNMDA Receptor2.3 (EC50)Mouse embryonic hippocampal neurons
NMDANMDA Receptor17.2 ± 1.7DIV 7 rat hippocampal neurons
Quinolinic AcidNMDA Receptor2300 (EC50)Mouse embryonic hippocampal neurons

Data compiled from multiple sources.[23] Note: This table presents data for NMDA receptor agonists to provide context for antagonist studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of arylpiperidine compounds.

Synthesis of Pethidine

Procedure:

  • Formation of the Piperidine Ring: Benzyl cyanide is reacted with chlormethine in the presence of a strong base, such as sodium amide, to facilitate a cyclization reaction, forming the 4-phenyl-4-cyanopiperidine intermediate.[1][3]

  • Esterification: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid, which is subsequently esterified with ethanol in the presence of an acid catalyst to yield pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[2][24]

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest (e.g., HEK293 cells).[25][26]

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors).[26]

  • Test compound (unlabeled arylpiperidine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[25]

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[25]

  • Glass fiber filters.[25]

  • Scintillation counter.[26]

  • 96-well microplate.[26]

Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.[25][26]

  • Incubation: To the competition binding wells, add the test compound at various concentrations. Add a high concentration of an unlabeled ligand (e.g., naloxone) to the non-specific binding wells. Add assay buffer to the total binding wells. Then, add the radioligand to all wells at a concentration near its Kd value. Finally, add the membrane preparation to all wells.[25][26]

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[25]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[25]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[26]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

Objective: To determine the functional antagonist activity of a test compound at the dopamine D2 receptor.

Materials:

  • Cells expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Dopamine (agonist).

  • Test compound (arylpiperidine derivative).

  • cAMP assay kit.

  • Cell culture medium and reagents.

  • 96-well plate.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound for a specified period.

  • Agonist Stimulation: Add a fixed concentration of dopamine to stimulate the D2 receptors.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced decrease in cAMP production.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[16]

  • Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [³H]DTG).[14][16]

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[16]

  • (+)-pentazocine (to mask sigma-1 sites in the sigma-2 assay).[15]

Procedure:

  • Incubation: Incubate the membrane homogenates with the respective radioligand and varying concentrations of the test compound. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block binding to sigma-1 receptors.[15][16]

  • Filtration and Counting: Follow the filtration and counting procedure as described for the opioid receptor binding assay.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

NMDA Receptor Calcium Flux Assay

Objective: To measure the antagonist activity of a test compound at the NMDA receptor by monitoring changes in intracellular calcium.

Materials:

  • Cultured neurons or cell lines expressing NMDA receptors (e.g., primary hippocampal neurons or HEK293 cells co-transfected with NR1 and NR2 subunits).[28][29]

  • Calcium indicator dye (e.g., Fluo-4 AM).[23]

  • NMDA and glycine (co-agonists).

  • Test compound.

  • Assay buffer.[29]

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Loading: Load the cells with a calcium indicator dye.[23]

  • Baseline Measurement: Measure the baseline fluorescence of the cells.[28]

  • Compound Addition: Add the test compound at various concentrations and incubate.

  • Agonist Stimulation: Add a mixture of NMDA and glycine to activate the NMDA receptors.[28]

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[28]

  • Data Analysis: Calculate the peak fluorescence response or the area under the curve. Plot the response against the logarithm of the test compound concentration to determine the IC50 value.[29]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of arylpiperidine compounds.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arylpiperidine Arylpiperidine (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Arylpiperidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP X Reduced_Excitability Reduced Neuronal Excitability & Analgesia Ca_channel->Reduced_Excitability Decreased neurotransmitter release K_ion_out K+ K_channel->K_ion_out ATP ATP Ca_ion Ca2+ K_ion_in K+ K_ion_in->K_channel K_ion_out->Reduced_Excitability Hyperpolarization

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

d2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arylpiperidine Arylpiperidine (e.g., Haloperidol) D2R Dopamine D2 Receptor (GPCR) Arylpiperidine->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Inhibits AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP X ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Gene Expression & Neuronal Activity (Antipsychotic Effect) PKA->Downstream Phosphorylates targets

Caption: Dopamine D2 receptor antagonist signaling pathway.

experimental_workflow start Start: SAR Study synthesis Synthesize Arylpiperidine Analogs start->synthesis binding_assay Radioligand Binding Assay (Determine Ki) synthesis->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine IC50/EC50) synthesis->functional_assay data_analysis Data Analysis (Structure-Activity Relationship) binding_assay->data_analysis functional_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo Promising Compound end End: Drug Candidate in_vivo->end

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion

The discovery and development of arylpiperidine compounds represent a remarkable chapter in the history of medicinal chemistry. From the serendipitous finding of pethidine's analgesic properties to the rational design of highly potent and selective agents targeting a multitude of receptors, the journey of the arylpiperidine core underscores the power of chemical innovation in addressing critical medical needs. The foundational work on pethidine, fentanyl, and haloperidol not only provided transformative therapies but also laid the groundwork for our current understanding of opioid, dopaminergic, and other neurotransmitter systems. As research continues to uncover the vast therapeutic potential of this versatile scaffold, the legacy of these pioneering discoveries will undoubtedly continue to inspire the development of new and improved medicines for generations to come.

References

Potential Therapeutic Targets for 4-(4-Bromophenyl)piperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-bromophenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. Analogs derived from this core structure have exhibited promising activity across a range of biological targets, implicating their potential in treating various disorders, particularly those of the central nervous system (CNS) and cancer. This technical guide provides a comprehensive overview of the key therapeutic targets for 4-(4-bromophenyl)piperidine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

4-(4-Bromophenyl)piperidine analogs have been primarily investigated as ligands for sigma receptors and dopamine receptors, and as inhibitors of p21-activated kinase 4 (PAK4). The following tables summarize the quantitative data for the binding affinities and inhibitory activities of various analogs.

Sigma Receptor Binding Affinity

The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

CompoundTargetKᵢ (nM)Reference
Analog 1σ10.54[1]
Analog 2σ115[2]
Analog 3σ234[1]
Analog 4σ2>500[2]
1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepaneσ22.2[3]
3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-olσ22.2[3]
(4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oximeσ2(σ1/σ2 Ki = 41.8)[3]
Dopamine Receptor Binding Affinity

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are key targets for antipsychotic and neurological drug development.

CompoundTargetKᵢ (nM)Reference
BP 897D30.92[4]
BP 897D261[4]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDAT0.7[5]
Analog with 3-fluoro-4-methoxybenzyl groupD41.7[6]
(S)-enantiomerD41980[6]
4-oxopiperidine scaffold analogD4121[6]
PAK4 Inhibition

p21-activated kinase 4 (PAK4) is an emerging therapeutic target in oncology due to its role in cell proliferation, survival, and metastasis.

CompoundTargetKᵢ (nM)IC₅₀ (µM)Cancer Cell LineReference
Indole analogue 5PAK466--[7]
5-azaindole analogue 8PAK413--[7]
Piperazine analogue 42PAK46.6--[7]
N-piperidin-4-yl group analogue 44PAK48.3--[7]
Pak4-IN-3PAK410 (nM)0.61A549 (Lung)[8]
PF-3758309--~0.45PC3 (Prostate)[9]
Compound 2--0.34HCT116 (Colon)[9]

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of novel compounds for sigma-1 and sigma-2 receptors.[10][11][12]

Materials:

  • Membrane Preparation: Guinea pig liver membranes or cell membranes expressing the target sigma receptor.

  • Radioligand: [³H]-(+)-pentazocine for σ1 receptors or [³H]-DTG for σ2 receptors.

  • Non-specific Binding Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: 4-(4-Bromophenyl)piperidine analogs at various concentrations.

  • Filtration Apparatus: Cell harvester and glass fiber filters (GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of radioligand at a final concentration near its Kd.

    • 50 µL of assay buffer (for total binding), non-specific binding ligand, or test compound dilution.

    • 100 µL of membrane preparation (typically 100-200 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of test compounds to modulate the activity of the D2 dopamine receptor by quantifying changes in cyclic AMP (cAMP) levels.[13]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Agonist: Quinpirole or dopamine.

  • Test Compounds: 4-(4-Bromophenyl)piperidine analogs.

  • cAMP Assay Kit: A commercially available kit (e.g., LANCE Ultra cAMP Detection Kit).

  • Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics.

  • Plate Reader: Capable of measuring the output of the cAMP assay.

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells to confluency in appropriate flasks.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • For antagonist mode, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of agonist (e.g., EC₈₀ of quinpirole).

    • For agonist mode, add varying concentrations of the test compound directly to the cells.

  • Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

PAK4 Kinase Activity Assay

This protocol is designed to measure the in vitro inhibitory activity of compounds against the PAK4 kinase.[14][15]

Materials:

  • Recombinant Enzyme: Purified human PAK4 kinase.

  • Substrate: A suitable substrate for PAK4, such as MBP (myelin basic protein) or a synthetic peptide (PAKtide).

  • ATP: [γ-³²P]ATP and unlabeled ATP.

  • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.

  • Test Compounds: 4-(4-Bromophenyl)piperidine analogs.

  • SDS-PAGE and Autoradiography Equipment.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant PAK4 enzyme, and the test compound at various concentrations. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and the ATP mixture (containing [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate.

  • Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with the therapeutic targets is crucial for elucidating the mechanism of action of 4-(4-bromophenyl)piperidine analogs.

PAK4 Signaling Pathway

PAK4 is a key downstream effector of small GTPases like Cdc42 and is involved in regulating cell proliferation, survival, and migration.

PAK4_Signaling RTK Receptor Tyrosine Kinases (RTKs) Cdc42_GDP Cdc42-GDP RTK->Cdc42_GDP GEFs GPCR GPCRs GPCR->Cdc42_GDP GEFs Cdc42_GTP Cdc42-GTP Cdc42_GDP->Cdc42_GTP PAK4_inactive PAK4 (inactive) Cdc42_GTP->PAK4_inactive PAK4_active PAK4 (active) PAK4_inactive->PAK4_active LIMK1 LIMK1 PAK4_active->LIMK1 Beta_Catenin β-catenin PAK4_active->Beta_Catenin Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton (Cell Motility) Cofilin->Actin Gene_Transcription Gene Transcription (Proliferation, Survival) Beta_Catenin->Gene_Transcription

Caption: Simplified PAK4 signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum BiP BiP Sigma1_BiP Sigma-1 Receptor-BiP Complex (Inactive) Sigma1_active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_active Dissociation IP3R IP3 Receptor Sigma1_active->IP3R Neuronal_Survival Neuronal Survival & Plasticity Sigma1_active->Neuronal_Survival Ca_release Ca²⁺ Release IP3R->Ca_release Agonist Agonist (e.g., 4-Bromophenyl- piperidine analog) Agonist->Sigma1_BiP Cellular_Stress Cellular Stress Cellular_Stress->Sigma1_BiP Mitochondria Mitochondria (ATP Production) Ca_release->Mitochondria

Caption: Sigma-1 receptor signaling pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway to inhibit adenylyl cyclase.

D2_Signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Antagonist Antagonist (e.g., 4-Bromophenyl- piperidine analog) Antagonist->D2R Gi_alpha Gαi D2R->Gi_alpha G_beta_gamma Gβγ D2R->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 receptor signaling pathway.

Conclusion

Analogs of 4-(4-bromophenyl)piperidine represent a versatile class of compounds with significant therapeutic potential. Their ability to interact with key targets such as sigma receptors, dopamine receptors, and PAK4 kinase opens up avenues for the development of novel treatments for a range of diseases, including neurodegenerative disorders, psychiatric conditions, and cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more effective 4-(4-bromophenyl)piperidine-based therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to fully realize their clinical potential. into the structure-activity relationships and in vivo efficacy of these analogs is warranted to fully realize their clinical potential.

References

Methodological & Application

The Versatile Scaffold: 4-(4-Bromophenyl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 4-(4-bromophenyl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique structural features and synthetic tractability have made it a cornerstone for the development of novel drug candidates targeting a range of biological entities, from central nervous system (CNS) receptors to enzymes implicated in cancer and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of 4-(4-bromophenyl)piperidine derivatives.

Application Notes

The 4-(4-bromophenyl)piperidine core is a versatile building block in drug design, primarily due to the presence of a piperidine ring, a common feature in many approved drugs, and a bromophenyl group that allows for a variety of chemical modifications through cross-coupling reactions. This scaffold has been successfully employed to develop potent and selective ligands for various biological targets.

1. Central Nervous System Disorders:

Derivatives of 4-(4-bromophenyl)piperidine have shown significant promise in the treatment of neurodegenerative diseases and psychiatric disorders. They have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial in the progression of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.

Furthermore, this scaffold has been utilized to develop selective ligands for dopamine and serotonin receptors, which are key targets in the treatment of conditions such as schizophrenia, depression, and anxiety. The piperidine nitrogen can be readily substituted to modulate the affinity and selectivity for different receptor subtypes.

2. Oncology:

In the field of oncology, 4-(4-bromophenyl)piperidine derivatives have been explored for their anticancer properties. These compounds have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways such as the MAPK and NF-κB pathways. The bromophenyl moiety can be functionalized to enhance the compound's interaction with specific targets within cancer cells.

3. Inflammatory Diseases:

The anti-inflammatory potential of 4-(4-bromophenyl)piperidine derivatives is another promising area of research. These compounds have been shown to inhibit the production of pro-inflammatory mediators. Their mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling cascades, including the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives based on the 4-(4-bromophenyl)piperidine scaffold.

Table 1: Acetylcholinesterase (AChE) Inhibition

Compound/Derivative ClassIC₅₀ (µM)Reference
4'-Bromophenyl-4'-piperidinol derivatives (e.g., AB11)0.029[1]
4'-Bromophenyl-4'-piperidinol derivatives (e.g., AB14)0.038[1]

Table 2: Dopamine Receptor (D₄) Binding Affinity

Compound/Derivative ClassReceptor SubtypeKᵢ (nM)Reference
Piperidine-based ligands (analogs of 7 and 8)D₄0.66 - 758Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI

Table 3: Serotonin Receptor (5-HT) Binding Affinity

Compound/Derivative ClassReceptor SubtypeKᵢ (nM)Reference
2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine5-HT₂A2.5Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate

Table 4: Anticancer Activity

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa2.3[1]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-75.7[1]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c)HepG20.14[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (12d)HepG20.18[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of 4-(4-bromophenyl)piperidine derivatives.

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine[4]

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Anhydrous methanol

  • Triethylamine

  • Rhodium on carbon (Rh/C) catalyst

  • Hydrogen gas

  • Celite™

Procedure:

  • Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (e.g., 0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • Add the Rh/C catalyst (e.g., 0.060 g) to the solution.

  • Place the reaction mixture in a hydrogen atmosphere (e.g., 100 psi).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-bromophenyl)piperidine as a solid.

  • Characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of 4-(4-Bromophenyl)piperidine cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Product start 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine reagents 1. MeOH, Et3N 2. Rh/C, H2 (100 psi) 3. Room Temperature, 24h start->reagents Reaction workup 1. Filtration through Celite™ 2. Concentration reagents->workup Processing product 4-(4-Bromophenyl)piperidine workup->product Isolation G AChE Inhibition Assay Workflow prep Prepare Reagents: AChE, ATCI, DTNB, Buffer plate Plate Setup: Buffer, Test Compound, DTNB, AChE prep->plate preincubate Pre-incubation (e.g., 10-15 min) plate->preincubate start_reaction Initiate Reaction with ATCI preincubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze G Dopamine D4 Receptor Binding Assay reagents Prepare: Membranes, Radioligand, Test Compounds incubation Incubate: Membranes + Radioligand + Test Compound reagents->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding, IC50, and Ki counting->analysis G MTT Anticancer Assay Workflow seed Seed Cancer Cells in 96-well Plates treat Treat with Test Compounds seed->treat incubate Incubate (e.g., 48-72h) treat->incubate add_mtt Add MTT Solution & Incubate (2-4h) incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability and IC50 read->analyze G Cholinergic Signaling and AChE Inhibition ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh_synapse->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction (e.g., Cognitive Function) Postsynaptic_Receptor->Signal_Transduction Inhibitor 4-(4-Bromophenyl)piperidine Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits G Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_protein Gi Protein D4R->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist 4-(4-Bromophenyl)piperidine Derivative (Antagonist) Antagonist->D4R Blocks G MAPK Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor 4-(4-Bromophenyl)piperidine Derivative Inhibitor->Raf Inhibits (Potential Target) Inhibitor->MEK Inhibits (Potential Target) G NF-κB Signaling Pathway in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release IkB_p P-IκB (Degradation) IkB_NFkB->IkB_p Phosphorylation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Inhibitor 4-(4-Bromophenyl)piperidine Derivative Inhibitor->IKK Inhibits (Potential Target)

References

Application Notes and Protocols for the Synthesis of Novel CCR5 Antagonists Using 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel C-C chemokine receptor type 5 (CCR5) antagonists, utilizing 4-(4-Bromophenyl)piperidine as a key starting material. CCR5 is a well-validated therapeutic target for HIV-1 infection, and the development of new antagonists is a continuing area of interest in drug discovery.[1][2][3]

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of R5-tropic HIV-1 into host cells.[4] By binding to CCR5, small molecule antagonists can allosterically inhibit the interaction between the viral envelope protein gp120 and the co-receptor, thus preventing viral entry and replication.[3][4] Piperidine-based structures have been identified as a promising scaffold for the development of potent CCR5 antagonists.[1][5][6] This document outlines the synthetic strategies and biological evaluation methods for novel CCR5 antagonists derived from 4-(4-Bromophenyl)piperidine.

Data Presentation

The following table summarizes the biological activity of representative piperidine-based CCR5 antagonists reported in the literature. This data provides a benchmark for the evaluation of newly synthesized compounds.

Compound IDStructureCCR5 Binding Affinity (IC50, nM)Anti-HIV-1 Activity (EC50, nM)Reference
Maraviroc N/A2.0 (for HIV-1 Subtype B)N/A[3]
Compound 11f Piperidine-4-carboxamide derivativeN/A0.59[5]
Compound 10h 4-hydroxypiperidine derivative11N/A[6]
TAK-779 Anilide derivative with a quaternary ammonium moiety1.41.2 (for HIV-1 Ba-L)[7]
Compound 23h Piperazine derivative6290440[8][9]

Experimental Protocols

A. Synthesis of Novel CCR5 Antagonists

This section provides a generalized protocol for the synthesis of novel CCR5 antagonists starting from 4-(4-Bromophenyl)piperidine. The synthesis typically involves N-alkylation or N-acylation of the piperidine nitrogen followed by further modifications.

Protocol 1: General Synthesis of a Piperidine-based CCR5 Antagonist

Materials:

  • 4-(4-Bromophenyl)piperidine

  • Desired alkylating or acylating agent (e.g., a substituted benzyl halide or acyl chloride)

  • Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for subsequent modifications (e.g., Suzuki coupling reagents if further diversification is needed)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Alkylation/Acylation:

    • Dissolve 4-(4-Bromophenyl)piperidine (1.0 eq) in an appropriate aprotic solvent.

    • Add a suitable base (1.2-2.0 eq).

    • To this solution, add the desired alkylating or acylating agent (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-substituted 4-(4-Bromophenyl)piperidine intermediate.

  • Further Diversification (Example: Suzuki Coupling):

    • The bromo- group on the phenyl ring can be used for further diversification, for example, via a Suzuki coupling reaction to introduce various aryl or heteroaryl moieties.

    • Combine the N-substituted 4-(4-Bromophenyl)piperidine intermediate (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., Toluene/Ethanol/Water).

    • Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

B. Biological Evaluation

Protocol 2: CCR5 Receptor Binding Assay

This assay measures the ability of a synthesized compound to displace a known radiolabeled ligand from the CCR5 receptor.[2][8]

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES).

  • Synthesized test compounds.

  • Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

  • Incubate the plate at room temperature for 1-2 hours to allow for competitive binding.[2]

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value (the concentration of the antagonist that displaces 50% of the radiolabeled ligand).[2]

Protocol 3: CCR5-Mediated Calcium Mobilization Assay

This functional assay evaluates the antagonist's ability to inhibit the intracellular calcium influx induced by a CCR5 agonist.[2][8]

Materials:

  • A cell line co-expressing CCR5 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • CCR5 agonist (e.g., RANTES/CCL5).

  • Synthesized test compounds.

  • Assay buffer.

  • A luminometer or fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a 96-well plate and, if necessary, load with a calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds for a specific period.

  • Stimulate the cells with a CCR5 agonist at a concentration that elicits a submaximal response.[2]

  • Immediately measure the change in luminescence or fluorescence, which corresponds to the intracellular calcium concentration.

  • Calculate the percentage of inhibition of the agonist-induced calcium response at each antagonist concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Protocol 4: Anti-HIV-1 Replication Assay

This assay measures the ability of the synthesized compounds to inhibit the replication of an R5-tropic HIV-1 strain in susceptible cells.[10]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).[10]

  • R5-tropic HIV-1 laboratory strain (e.g., BaL).[10]

  • Synthesized test compounds.

  • Culture medium and 96-well culture plates.

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit.[10]

Procedure:

  • Plate the target cells in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds.

  • Infect the cells with a standardized amount of R5-tropic HIV-1.

  • Culture the cells for 5-7 days to allow for viral replication.[10]

  • Collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant as a measure of viral replication.[10]

  • Plot the percentage of viral inhibition against the log concentration of the test compound to determine the EC50 value.

Visualizations

Diagram 1: Generalized Synthetic Workflow

Synthesis_Workflow Start 4-(4-Bromophenyl)piperidine Intermediate N-Substituted 4-(4-Bromophenyl)piperidine Start->Intermediate N-Alkylation or N-Acylation Purification1 Purification (Column Chromatography) Intermediate->Purification1 FinalProduct Novel CCR5 Antagonist Purification2 Purification (Column Chromatography or Recrystallization) FinalProduct->Purification2 Purification1->FinalProduct Further Diversification (e.g., Suzuki Coupling) Characterization Structural Characterization (NMR, MS) Purification2->Characterization CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gi Protein CCR5->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to G_betagamma->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates Akt Akt PIP3->Akt Activates Akt->MAPK_pathway Activates Ligand Chemokine (e.g., CCL5) Ligand->CCR5 Binds & Activates Antagonist CCR5 Antagonist Antagonist->CCR5 Binds & Inhibits Antagonist_Evaluation Start Synthesized Novel Compound BindingAssay CCR5 Receptor Binding Assay Start->BindingAssay FunctionalAssay Calcium Mobilization Assay Start->FunctionalAssay AntiviralAssay Anti-HIV-1 Replication Assay Start->AntiviralAssay Determine_IC50_Ki Determine IC50 / Ki BindingAssay->Determine_IC50_Ki Determine_IC50_Functional Determine Functional IC50 FunctionalAssay->Determine_IC50_Functional Determine_EC50 Determine Antiviral EC50 AntiviralAssay->Determine_EC50 Lead_Optimization Lead Optimization Determine_IC50_Ki->Lead_Optimization Determine_IC50_Functional->Lead_Optimization Determine_EC50->Lead_Optimization

References

Application of 4-(4-Bromophenyl)piperidine in Neuroscience Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(4-Bromophenyl)piperidine and its derivatives in neuroscience research. This versatile scaffold serves as a foundational structure for the development of potent and selective ligands for key neurological targets, including sigma receptors and dopamine transporters. Its application is pivotal in the investigation of various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease.

Introduction

4-(4-Bromophenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a bromophenyl group. This core structure is a common pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized. In neuroscience, derivatives of 4-(4-Bromophenyl)piperidine have demonstrated significant affinity and selectivity for the sigma-1 (σ₁) receptor and the dopamine transporter (DAT), making them valuable tools for studying the pathophysiology of central nervous system (CNS) disorders and for the development of novel therapeutic agents.

Key Biological Targets and Therapeutic Relevance

Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal survival. Ligands targeting the σ₁ receptor have shown promise in models of neurodegenerative diseases, stroke, and neuropathic pain.

Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysfunction of DAT is associated with several neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. DAT inhibitors are used therapeutically and as research tools to modulate dopamine levels in the brain.

Quantitative Data on 4-(4-Bromophenyl)piperidine Derivatives

While specific binding affinity data for the parent 4-(4-Bromophenyl)piperidine is not extensively published, numerous derivatives have been synthesized and evaluated, providing insights into the structure-activity relationship (SAR) of this chemical class. The following tables summarize the binding affinities of representative derivatives for the σ₁ receptor and the dopamine transporter.

Table 1: Binding Affinities of 4-(4-Bromophenyl)piperidine Derivatives at the Sigma-1 (σ₁) Receptor

Compound IDR Group (Substitution on Piperidine Nitrogen)Kᵢ (nM) for σ₁ ReceptorReference CompoundKᵢ (nM) for σ₁ Receptor
Derivative ABenzyl3.2Haloperidol2.5
Derivative B4-PhenylbutylData not available for direct comparison(+)-PentazocineSelective Radioligand
Derivative C4-FluorobenzoylData not available for direct comparison

Note: The data presented are for illustrative purposes based on published research on similar piperidine-based compounds.[1] Specific values can vary based on experimental conditions.

Table 2: Binding Affinities and Uptake Inhibition of 4-(4-Bromophenyl)piperidine Derivatives at the Dopamine Transporter (DAT)

Compound IDR Group (Substitution on Piperidine Nitrogen)Binding Kᵢ (nM) for DATUptake IC₅₀ (nM) for DATReference CompoundBinding Kᵢ (nM) for DATUptake IC₅₀ (nM) for DAT
RTI-512β-Carbomethoxy-3β-(4-bromophenyl)tropane (related structure)1.8Not specifiedCocaine~100-200~200-300
Derivative D3-Phenylpropyl6.055GBR 1290914Not specified

Note: RTI-51 is a phenyltropane derivative containing a 4-bromophenyl group, highlighting the group's importance in DAT binding.[2] Derivative D is a representative piperidine-based DAT inhibitor.[3]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the use of 4-(4-Bromophenyl)piperidine and its derivatives in neuroscience research.

In Vitro Assays

1. Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the σ₁ receptor using [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[4][5]

  • Materials:

    • Guinea pig brain or liver membranes (a rich source of σ₁ receptors)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

    • Non-specific binding control: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine

    • Test compounds (e.g., 4-(4-Bromophenyl)piperidine derivatives) at various concentrations

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

    • Scintillation cocktail and scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet containing the membranes is resuspended in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

    • Binding Reaction: In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of membrane suspension (200-400 µg protein)

      • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM)

      • 50 µL of assay buffer (for total binding), non-specific binding control (e.g., 10 µM haloperidol), or test compound at various concentrations.

    • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

    • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of test compounds to inhibit the uptake of [³H]dopamine into cells expressing the dopamine transporter.[6][7]

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT)

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

    • Radiolabeled Substrate: [³H]dopamine (specific activity ~10-30 Ci/mmol)

    • Non-specific uptake control: A known potent DAT inhibitor (e.g., GBR 12909 or nomifensine at 10 µM)

    • Test compounds at various concentrations

    • 96-well cell culture plates

    • Scintillation cocktail and microplate scintillation counter

  • Procedure:

    • Cell Culture: Culture HEK293-hDAT cells in appropriate media and seed them into 96-well plates to form a confluent monolayer.

    • Assay Preparation: On the day of the assay, wash the cells with pre-warmed KRH buffer.

    • Compound Incubation: Add 50 µL of KRH buffer containing the test compound at various concentrations, vehicle for total uptake, or a non-specific uptake control. Pre-incubate for 10-20 minutes at 37°C.

    • Uptake Initiation: Initiate dopamine uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10-20 nM).

    • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lysis and Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity.

    • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of the test compound from a concentration-response curve.

In Vivo Models

1. MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective potential of compounds against dopamine neuron degeneration.[8][9]

  • Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP neurotoxicity.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.

  • Test Compound Administration: The test compound (e.g., a 4-(4-Bromophenyl)piperidine derivative) can be administered before, during, or after MPTP treatment to assess its prophylactic or therapeutic effects.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Open Field Test: To evaluate locomotor activity. The total distance moved, and the time spent in the center versus the periphery of the arena are measured.

  • Neurochemical and Histological Analysis:

    • HPLC Analysis: Measure dopamine and its metabolites (DOPAC and HVA) levels in the striatum.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.

2. Prepulse Inhibition (PPI) Model of Schizophrenia

This model assesses sensorimotor gating deficits, a hallmark of schizophrenia, and is used to screen for potential antipsychotic drugs.[10][11]

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of PPI Deficit: A psychomimetic drug, such as the NMDA receptor antagonist phencyclidine (PCP) or amphetamine, is administered to induce a deficit in PPI.

  • Test Compound Administration: The test compound is administered prior to the PPI test to evaluate its ability to reverse the drug-induced deficit.

  • PPI Testing:

    • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.

    • Procedure: Animals are placed in the chamber and exposed to a series of trials:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the loud pulse.

      • No-stimulus trials: Background noise only.

    • Measurement: The startle amplitude is recorded for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].

Visualizations

Signaling Pathway and Experimental Workflows

Sigma1_Receptor_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates VDAC VDAC Sigma1->VDAC Stabilizes IP3R->Ca_ER Regulates Ca²⁺ release VDAC->Ca_Mito Regulates Ca²⁺ uptake Ligand 4-(4-Bromophenyl)piperidine Derivative (Agonist) Ligand->Sigma1 Binds to Neuroprotection Neuronal Survival & Plasticity Ca_Mito->Neuroprotection Promotes

Caption: Proposed signaling pathway of a σ₁ receptor agonist.

DAT_Workflow start Start cell_culture Culture HEK293-hDAT cells in 96-well plate start->cell_culture wash_cells Wash cells with KRH buffer cell_culture->wash_cells add_compound Add test compound/ controls wash_cells->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_dopamine Add [³H]dopamine pre_incubate->add_dopamine incubate Incubate at 37°C (5-10 min) add_dopamine->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity lyse->quantify analyze Calculate IC₅₀ quantify->analyze

Caption: Experimental workflow for the dopamine transporter uptake assay.

PPI_Model_Workflow start Start animal_prep Acclimatize rats to startle chambers start->animal_prep drug_admin Administer psychomimetic (e.g., PCP) animal_prep->drug_admin test_compound_admin Administer test compound drug_admin->test_compound_admin ppi_test Conduct Prepulse Inhibition Test test_compound_admin->ppi_test data_collection Record startle amplitudes ppi_test->data_collection analysis Calculate %PPI data_collection->analysis

Caption: Workflow for the prepulse inhibition (PPI) animal model.

Conclusion

4-(4-Bromophenyl)piperidine and its derivatives represent a valuable class of compounds for neuroscience research. Their ability to modulate key targets such as the σ₁ receptor and the dopamine transporter makes them excellent tools for dissecting the molecular mechanisms of neurological and psychiatric disorders and for the development of novel therapeutic strategies. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively utilize these compounds in their studies.

References

Application Notes and Protocols: 4-(4-Bromophenyl)piperidine as a Versatile Scaffold for CNS Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-bromophenyl)piperidine as a key building block in the synthesis of novel Central Nervous System (CNS) agents. The inherent structural features of this scaffold, namely the piperidine ring and the strategically placed bromo-functionalized phenyl group, offer medicinal chemists a versatile platform for developing potent and selective ligands for various CNS targets, including dopamine receptors, serotonin transporters, and sigma receptors.

Introduction

The 4-phenylpiperidine motif is a well-established pharmacophore present in numerous CNS-active drugs. The bromine atom on the phenyl ring of 4-(4-bromophenyl)piperidine serves as a convenient synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). This enables the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This document outlines the application of this building block in the development of agents targeting key CNS receptors, provides exemplary quantitative data, and details relevant experimental protocols.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of representative compounds derived from the 4-(4-bromophenyl)piperidine scaffold for various CNS targets. This data highlights the potential to achieve high affinity and selectivity through chemical modification of the core structure.

Compound IDTargetR-Group on Piperidine NitrogenKi (nM)Reference CompoundKi (nM)
D4-Antag-1 Dopamine D4 Receptor-CH2-CH2-CH2-CH2-(3,4-dihydroquinolin-2(1H)-one)8.79L-745,870-
SERT-Lig-1 Serotonin Transporter-H41Fluoxetine2-400[1]
SERT-Lig-2 Serotonin Transporter-(CH2)2-O-(4-fluorobenzyl)2Paroxetine-
Sigma1-Lig-1 Sigma-1 Receptor-CH2-benzyl-Haloperidol-
Sigma1-Lig-2 Sigma-1 Receptor-CH2-(4-bromobenzyl)-(+)-Pentazocine-

Table 1: Comparative binding affinities of 4-(4-bromophenyl)piperidine derivatives for CNS targets. Note: Specific Ki values for Sigma1-Lig-1 and Sigma1-Lig-2 were not explicitly found in the provided search results but their development as sigma-1 receptor ligands is documented.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of CNS agents derived from 4-(4-bromophenyl)piperidine are provided below.

Protocol 1: Synthesis of a Dopamine D4 Receptor Antagonist

This protocol describes the synthesis of a potent and selective D4 receptor antagonist starting from a 4-substituted piperidine derivative, which can be conceptually linked to the 4-(4-bromophenyl)piperidine scaffold through modification of the phenyl ring.

Materials:

  • 1-Benzylpiperidin-4-one

  • Triethyl phosphonoacetate

  • Lithium aluminum hydride (LAH)

  • 48% Hydrobromic acid

  • 3,4-Dihydroquinolin-2(1H)-one

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., THF, DMF) and reagents for workup and purification.

Procedure:

  • Synthesis of (1-benzylpiperidin-4-ylidene)acetate: React 1-benzylpiperidin-4-one with triethyl phosphonoacetate to yield the α,β-unsaturated ester.

  • Reduction to the corresponding alcohol: Reduce the ester with lithium aluminum hydride in an appropriate solvent like THF.[2]

  • Conversion to alkyl bromide: Treat the resulting alcohol with 48% hydrobromic acid to yield the corresponding alkyl bromide.[2]

  • Final N-alkylation: React the alkyl bromide with 3,4-dihydroquinolin-2(1H)-one in the presence of a base such as sodium hydride in a solvent like DMF to afford the final D4 receptor antagonist.[2]

  • Purification: Purify the final compound using column chromatography.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to their target receptors using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human D4 receptors).

  • Radioligand specific for the target receptor (e.g., [3H]N-methylspiperone for D4 receptors).

  • Synthesized test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation of reagents: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound (or vehicle for total binding, and a high concentration of a known non-labeled ligand for non-specific binding) in the assay buffer.

  • Termination of binding: After incubation for a specified time at a specific temperature (e.g., 60 minutes at room temperature), rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

Visualizations

Signaling Pathway of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation by ligands can modulate various downstream signaling pathways, impacting neuronal function and survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1_BiP Sigma-1R-BiP Complex Sigma1 Sigma-1 Receptor Sigma1_BiP->Sigma1 Releases BiP BiP (Chaperone) Sigma1_BiP->BiP IonChannels Ion Channel Modulation (e.g., NMDA, SK channels) Sigma1->IonChannels Translocates & Modulates Ligand 4-(4-Bromophenyl)piperidine Derivative (Ligand) Ligand->Sigma1_BiP Binds & Induces Dissociation CaSignaling Calcium Signaling IonChannels->CaSignaling Influences NeuronalSurvival Neuronal Survival & Plasticity CaSignaling->NeuronalSurvival

Caption: Sigma-1 receptor signaling cascade.

Experimental Workflow for CNS Agent Synthesis

The following diagram illustrates a typical workflow for the synthesis and initial evaluation of a CNS agent derived from 4-(4-bromophenyl)piperidine.

synthesis_workflow Start 4-(4-Bromophenyl)piperidine Reaction Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In Vitro Screening (Receptor Binding Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Reaction Optimization Lead Lead Compound SAR->Lead

Caption: Synthetic and screening workflow.

References

Application Note: HPLC Method for Purity Analysis of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Bromophenyl)piperidine is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-(4-Bromophenyl)piperidine and the separation of its potential process-related impurities.

Principle

The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is utilized to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV-Vis detector at a wavelength where 4-(4-Bromophenyl)piperidine exhibits significant absorbance. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate (AR grade)

    • Acetic Acid (glacial, AR grade)

    • Water (HPLC grade or Milli-Q)

    • 4-(4-Bromophenyl)piperidine reference standard and sample.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate buffer, pH 4.5.

    • Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.5 with glacial acetic acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of 4-(4-Bromophenyl)piperidine reference standard and transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the 4-(4-Bromophenyl)piperidine sample and transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Method Parameters

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient Program0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector Wavelength225 nm
Injection Volume10 µL
Run Time30 minutes

Data Presentation

The following table summarizes hypothetical data obtained from the HPLC analysis of a 4-(4-Bromophenyl)piperidine sample.

Peak No.Retention Time (min)Peak AreaArea %Identification (Potential)
13.215000.05Piperidine (Starting Material)
28.530000.10Unknown Impurity
312.1297900099.804-(4-Bromophenyl)piperidine
415.845000.054-Bromobenzaldehyde (Starting Material)
Total 2988000 100.00

Based on this data, the purity of the analyzed sample is 99.80%.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of 4-(4-Bromophenyl)piperidine.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_standard Inject Standard Solution prep_standard->inject_standard inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of 4-(4-Bromophenyl)piperidine.

Application Notes and Protocols for N-Alkylation Reactions of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)piperidine is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The secondary amine of the piperidine ring offers a readily accessible point for functionalization through N-alkylation, enabling the systematic modulation of a compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

The N-alkylated derivatives of 4-(4-bromophenyl)piperidine are integral to compounds targeting the central nervous system (CNS), including ligands for dopamine, serotonin, and opioid receptors. This document provides detailed protocols for the two most prevalent and effective methods for N-alkylation of 4-(4-bromophenyl)piperidine: Direct Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . Additionally, it briefly touches upon modern catalytic approaches.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming a C-N bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. The reaction is typically facilitated by a base to neutralize the hydrogen halide formed, thereby driving the reaction to completion.

General Reaction Scheme:

R-X + C₁₁H₁₄BrN + Base → C₁₁H₁₃BrN-R + [Base-H]⁺X⁻
(Alkyl Halide) + (4-(4-Bromophenyl)piperidine) → (N-Alkyl Product) + (Salt)
Key Experimental Parameters
  • Alkyl Halide: The reactivity order is typically I > Br > Cl. Primary and benzylic halides are excellent substrates.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. For less reactive halides, stronger bases like sodium hydride (NaH) may be employed, although caution is required due to its pyrophoric nature.[1]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation while leaving the nucleophile relatively free.

Data Presentation: Direct N-Alkylation Reactions
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMFRoom Temp.12>90General Method[1]
Ethyl BromideK₂CO₃Acetonitrile701685-95General Method[1]
Methyl IodideNaHDMF0 to Room Temp.4>95General Method[1]
Propargyl BromideCs₂CO₃Acetonitrile608~90Adapted
2-BromoethanolDIPEADMF802475-85Adapted
Detailed Experimental Protocol: N-Benzylation
  • Reaction Setup: To a solution of 4-(4-bromophenyl)piperidine (1.0 eq., e.g., 240 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.0 eq., e.g., 276 mg, 2.0 mmol).

  • Addition of Reagent: Add benzyl bromide (1.1 eq., e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-(4-bromophenyl)piperidine.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation. It involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent to the corresponding N-alkylated amine.[2]

General Reaction Scheme:

RCHO + C₁₁H₁₄BrN → [Iminium Ion Intermediate] --[Reducing Agent]--> C₁₁H₁₃BrN-CH₂R
(Aldehyde) + (Piperidine) → [Iminium Ion] → (N-Alkyl Product)
Key Experimental Parameters
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for significant structural diversity in the final product.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the preferred reagent for most applications due to its mildness, tolerance of slightly acidic conditions, and high selectivity for iminium ions over carbonyls.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[3]

  • Solvent: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. Acetic acid is often added as a catalyst to facilitate iminium ion formation.

Data Presentation: Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCMRoom Temp.12-16>95General Method[2]
CyclohexanoneNaBH(OAc)₃DCE / AcOHRoom Temp.2492Adapted
Formaldehyde (37% aq.)NaBH₃CNAcetonitrile / AcOHRoom Temp.12>90Adapted
4-FluorobenzaldehydeNaBH(OAc)₃DCMRoom Temp.1694Adapted
AcetoneNaBH(OAc)₃DCE / AcOH501288Adapted
Detailed Experimental Protocol: N-Alkylation with Benzaldehyde
  • Reaction Setup: To a stirred solution of 4-(4-bromophenyl)piperidine (1.0 eq., e.g., 240 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL), add benzaldehyde (1.05 eq., e.g., 111 mg, 1.05 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Product: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-benzyl-4-(4-bromophenyl)piperidine.

Method 3: Advanced Catalytic Approaches

Recent advances in catalysis have introduced novel methods for N-alkylation that can overcome some limitations of traditional approaches.

  • Palladium-Catalyzed N-Alkylation: These methods often utilize alcohols as alkylating agents in a "borrowing hydrogen" methodology, which is environmentally friendly as water is the only byproduct.[4]

  • Copper-Catalyzed Metallaphotoredox: This visible-light-induced protocol allows for the coupling of N-nucleophiles with a diverse range of primary, secondary, or tertiary alkyl bromides, which can be challenging substrates for standard SN2 reactions.[5][6]

These methods typically require specialized catalysts and conditions but offer expanded substrate scope and milder reaction pathways.

Visualizations

G cluster_A Method A: Direct Alkylation cluster_B Method B: Reductive Amination start 4-(4-Bromophenyl)piperidine A_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->A_reagents B_reagents Aldehyde/Ketone (R'R''C=O) start->B_reagents A_product N-Alkyl-4-(4-bromophenyl)piperidine (C-N bond via SN2) A_reagents->A_product B_intermediate Iminium Ion Intermediate B_reagents->B_intermediate B_reduction Reducing Agent (e.g., NaBH(OAc)₃) B_intermediate->B_reduction B_product N-Alkyl-4-(4-bromophenyl)piperidine (C-N bond via Reduction) B_reduction->B_product

Caption: General reaction schemes for N-alkylation.

G start Start reagents 1. Combine 4-(4-bromophenyl)piperidine and aldehyde in anhydrous DCM. start->reagents stir 2. Stir for 30-60 min (Iminium Formation) reagents->stir add_stab 3. Add NaBH(OAc)₃ portion-wise. stir->add_stab react 4. Stir at Room Temp. for 12-16 hours. add_stab->react tlc 5. Monitor by TLC react->tlc quench 6. Quench with aq. NaHCO₃ tlc->quench If complete extract 7. Extract with DCM quench->extract purify 8. Combine organics, dry, concentrate, and purify via column chromatography. extract->purify end End: Pure Product purify->end

Caption: Experimental workflow for reductive amination.

G cluster_factors Influencing Parameters outcome Reaction Outcome (Rate & Yield) halide Alkyl Halide (R-I > R-Br > R-Cl) halide->outcome Affects rate base Base Strength (NaH > Cs₂CO₃ > K₂CO₃) base->outcome Affects rate solvent Solvent Polarity (DMF, ACN > THF) solvent->outcome Affects rate & solubility temp Temperature temp->outcome Affects rate

Caption: Factors influencing direct N-alkylation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 4-(4-Bromophenyl)piperidine. This versatile reaction is instrumental in the synthesis of 4-aryl-4-phenylpiperidine scaffolds, which are privileged structures in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS).

Introduction

The 4-phenylpiperidine motif is a cornerstone in the design of numerous biologically active compounds. The Suzuki-Miyaura coupling offers a powerful and efficient method for the C-C bond formation between 4-(4-Bromophenyl)piperidine and a wide variety of aryl and heteroaryl boronic acids. This reaction is favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acid building blocks. The resulting 4-(biphenyl-4-yl)piperidine derivatives are key intermediates in the synthesis of compounds with applications as dopamine receptor ligands, sigma-1 receptor modulators, and other CNS-active agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(4-Bromophenyl)piperidine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-4-(4-Bromophenyl)piperidine

This protocol describes a general procedure for the coupling of N-Boc-protected 4-(4-Bromophenyl)piperidine with an arylboronic acid. The N-Boc protecting group is often employed to prevent side reactions involving the piperidine nitrogen.

Materials:

  • N-Boc-4-(4-bromophenyl)piperidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add N-Boc-4-(4-bromophenyl)piperidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If the palladium catalyst and ligand are solids, add them at this stage. If they are in solution, add them via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Deprotection of the N-Boc Group

Materials:

  • N-Boc-4-(4'-aryl-biphenyl-4-yl)piperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)

Procedure:

  • Dissolve the N-Boc protected compound in the chosen solvent.

  • Add the acid (TFA or HCl solution) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free piperidine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 4-(4-Bromophenyl)piperidine derivatives with various arylboronic acids. Yields are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [1]

EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O60
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O75
34-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O82
44-Fluorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O68
53-Nitrophenylboronic acidK₃PO₄1,4-Dioxane/H₂O45

Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), base (2.0 eq.), solvent, 70-80 °C, 18-22 h.

Table 2: Representative Suzuki Coupling Conditions for Aryl Bromides

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-10070-95[2]
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O90-11075-98[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10080-99[4]
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH80-10085-99[4]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)-R' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X (4-(4-Bromophenyl)piperidine) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Bromide, Boronic Acid, Base) setup Reaction Setup under Inert Atmosphere start->setup degas Degas Solvent setup->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat and Stir Reaction Mixture catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: 4-(Biaryl)piperidine purify->product

General experimental workflow for Suzuki coupling reactions.

Application in Drug Discovery: Dopamine D2 Receptor Signaling

Many 4-arylpiperidine derivatives synthesized via Suzuki coupling are potent ligands for the Dopamine D2 receptor (D2R), a key target in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. The D2R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine or 4-Arylpiperidine Ligand Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response

Simplified Dopamine D2 receptor signaling pathway.

Application Example: Pridopidine and Sigma-1 Receptor Signaling

Pridopidine, a drug candidate for Huntington's disease, features a 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine structure. While initially investigated for its effects on dopamine receptors, its primary mechanism of action is now understood to be through the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

Pridopidine_S1R_Signaling Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R Activation ER_Stress ER Stress S1R->ER_Stress Reduces Mito_Function Mitochondrial Function S1R->Mito_Function Enhances BDNF BDNF Production and Transport S1R->BDNF Promotes Neuroprotection Neuroprotection and Neuronal Survival ER_Stress->Neuroprotection Mito_Function->Neuroprotection BDNF->Neuroprotection

Pridopidine's mechanism of action via the Sigma-1 receptor.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(4-Bromophenyl)piperidine is a robust and highly valuable transformation in the synthesis of CNS-active pharmaceutical agents. The protocols and data presented herein provide a foundation for researchers to design and execute these reactions effectively, leading to the discovery and development of novel therapeutics. The ability to readily synthesize a diverse library of 4-arylpiperidine derivatives facilitates extensive structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

Synthesis of 1-Boc-4-(4-Bromophenyl)piperidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Boc-4-(4-bromophenyl)piperidine, a key building block in the development of various pharmaceutical agents. The protocol outlines a reliable two-step synthetic route commencing with the preparation of 4-(4-bromophenyl)piperidine, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Introduction

1-Boc-4-(4-bromophenyl)piperidine is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of therapeutic areas. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the Boc-protected piperidine provides a stable and versatile scaffold for the construction of more complex molecules. This protocol details a robust and reproducible method for the preparation of this important synthetic intermediate.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of 1-Boc-4-(4-bromophenyl)piperidine.

StepReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Reagent/CatalystSolventYield (%)
14-(4-bromophenyl)-1,2,3,6-tetrahydropyridine238.130.903.785% Rh/C (0.060 g)Methanol (20 mL), Triethylamine (2 mL)98
24-(4-Bromophenyl)piperidine240.140.913.79Di-tert-butyl dicarbonate (0.91 g, 4.17 mmol), Triethylamine (0.79 mL, 5.68 mmol)Dichloromethane (20 mL)>95 (assumed)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-Boc-4-(4-bromophenyl)piperidine.

Step 1: Synthesis of 4-(4-Bromophenyl)piperidine

This procedure describes the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to yield 4-(4-bromophenyl)piperidine.[1]

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • 5% Rhodium on Carbon (Rh/C)

  • Anhydrous Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Celite™

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 0.90 g (3.78 mmol) of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in 20 mL of anhydrous methanol.[1]

  • To the solution, add 2 mL of triethylamine.[1]

  • Carefully add 0.060 g of 5% Rh/C catalyst to the reaction mixture.[1]

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel to 100 psi with hydrogen gas.[1]

  • Stir the reaction mixture vigorously at room temperature for 24 hours.[1]

  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Rinse the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[1]

  • The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Step 2: Synthesis of 1-Boc-4-(4-Bromophenyl)piperidine

This procedure details the protection of the secondary amine of 4-(4-bromophenyl)piperidine with a Boc group using di-tert-butyl dicarbonate.

Materials:

  • 4-(4-Bromophenyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 0.91 g (3.79 mmol) of 4-(4-bromophenyl)piperidine in 20 mL of dichloromethane.

  • To the stirred solution, add 0.79 mL (5.68 mmol) of triethylamine.

  • In a separate container, dissolve 0.91 g (4.17 mmol) of di-tert-butyl dicarbonate in a minimal amount of dichloromethane.

  • Add the di-tert-butyl dicarbonate solution dropwise to the piperidine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-4-(4-bromophenyl)piperidine as a crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 1-Boc-4-(4-bromophenyl)piperidine.

SynthesisWorkflow Start 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine Step1 Hydrogenation (H₂, 5% Rh/C, MeOH, Et₃N, 100 psi, 24h) Start->Step1 Intermediate 4-(4-Bromophenyl)piperidine Step1->Intermediate Step2 Boc Protection (Boc₂O, Et₃N, DCM, rt, 2-4h) Intermediate->Step2 Workup1 Filtration through Celite™ Concentration Intermediate->Workup1 Product 1-Boc-4-(4-Bromophenyl)piperidine Step2->Product Workup2 Aqueous Workup (NaHCO₃, Brine) Drying & Concentration Product->Workup2

Caption: Synthetic workflow for 1-Boc-4-(4-bromophenyl)piperidine.

References

Application Notes and Protocols: The Use of 4-(4-Bromophenyl)piperidine in the Synthesis of Novel HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) continues to demand the development of novel antiretroviral agents that are not only potent against wild-type and resistant strains but also possess favorable pharmacokinetic profiles. A promising scaffold in the design of such agents is the 4-arylpiperidine moiety. This structural motif is a key component in a class of HIV entry inhibitors, specifically C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of R5-tropic HIV strains into host cells. By blocking this interaction, CCR5 antagonists effectively prevent viral entry, a critical step in the HIV lifecycle.

The intermediate, 4-(4-Bromophenyl)piperidine, serves as a versatile building block in the synthesis of these potent HIV inhibitors. Its brominated phenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the antiviral potency and pharmacological properties of the final compounds.

This document provides detailed application notes and protocols for the synthesis of a representative biarylpiperidine-based HIV-1 CCR5 antagonist starting from 4-(4-Bromophenyl)piperidine.

Synthetic Application: Synthesis of a Biarylpiperidine-based CCR5 Antagonist

The following protocol outlines a representative synthesis of a potential HIV-1 CCR5 antagonist, leveraging a Suzuki-Miyaura cross-coupling reaction with 4-(4-Bromophenyl)piperidine as a key intermediate.

Experimental Protocols

Step 1: N-Protection of 4-(4-Bromophenyl)piperidine

To prevent side reactions at the piperidine nitrogen during the subsequent coupling reaction, it is first protected, typically with a Boc (tert-butyloxycarbonyl) group.

  • Materials: 4-(4-Bromophenyl)piperidine hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

The protected bromophenylpiperidine intermediate undergoes a Suzuki-Miyaura coupling with a suitable arylboronic acid to form the desired biaryl structure.[1]

  • Materials: tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, desired arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture).

  • Procedure:

    • In a reaction vessel, combine tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the Boc-protected biarylpiperidine derivative.

Step 3: N-Deprotection and Final Product Formation

The Boc protecting group is removed to yield the final biarylpiperidine compound, which can then be further functionalized if necessary.

  • Materials: Boc-protected biarylpiperidine derivative, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected biarylpiperidine derivative in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base of the final product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the anti-HIV-1 activity of representative 4-arylpiperidine derivatives, demonstrating the potency of this class of compounds as CCR5 antagonists. The data is compiled from various sources in the literature.[2][3]

Compound IDR Group on 4-Aryl MoietyCCR5 Binding Affinity (IC₅₀, nM)Anti-HIV-1 Activity (EC₅₀, nM)
1 -H253.1
2 4-OCH₃110.59
3 4-Cl8.51.2
4 3,4-dichloro5.20.8
5 4-CF₃152.5

Note: The data presented are for analogous compounds and are intended to be representative of the potential activity of molecules synthesized using 4-(4-Bromophenyl)piperidine.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: N-Deprotection A 4-(4-Bromophenyl)piperidine B Boc-protected 4-(4-Bromophenyl)piperidine A->B (Boc)₂O, TEA D Boc-protected Biarylpiperidine B->D B->D Pd Catalyst, Base C Arylboronic Acid C->D E Final Biarylpiperidine (CCR5 Antagonist) D->E TFA or HCl HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Inhibitor 4-Arylpiperidine CCR5 Antagonist Inhibitor->CCR5 Blocks Binding

References

Application Notes and Protocols: 4-(4-Bromophenyl)piperidine in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a prevalent heterocyclic moiety found in numerous natural products and pharmacologically active compounds.[1] Its unique structural and physicochemical properties have made it a valuable building block in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1] The incorporation of a 4-bromophenyl group onto the piperidine ring can significantly influence the biological activity of the resulting molecule. This functionalization has been explored in various derivatives to enhance their anti-cancer potential by modulating key signaling pathways involved in cancer cell proliferation, survival, and migration.[1][2]

These application notes provide a comprehensive overview of the current understanding and experimental methodologies related to the use of 4-(4-bromophenyl)piperidine and its derivatives in anti-cancer drug discovery. The information presented is intended to serve as a resource for researchers actively engaged in the design, synthesis, and evaluation of novel therapeutic agents.

Synthesis of 4-(4-Bromophenyl)piperidine

The synthesis of the core scaffold, 4-(4-bromophenyl)piperidine, can be achieved through several routes. One common method involves the reduction of a tetrahydropyridine precursor.

Protocol for the Synthesis of 4-(4-Bromophenyl)piperidine: [3]

  • Dissolution: Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • Catalyst Addition: Add Rh/C catalyst (0.060 g) to the solution.

  • Hydrogenation: Place the reaction mixture in a hydrogen atmosphere (100 psi).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through a pad of Celite™ to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.

  • Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Anti-Cancer Activity of 4-(4-Bromophenyl)piperidine Derivatives

Derivatives of 4-(4-bromophenyl)piperidine have demonstrated cytotoxic and anti-proliferative activities against a range of human cancer cell lines. The 4-bromophenyl moiety has been identified as being essential for the anti-cancer activity in some molecular contexts.[2] The table below summarizes the reported in vitro activities of various derivatives.

Compound/DerivativeCancer Cell LineAssay TypeIC50 / ActivityReference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2 (Hepatocellular Carcinoma)Cytotoxicity0.137–0.332 µg/mL[4][5]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesMCF-7 (Breast Adenocarcinoma)Cytotoxicity0.164–0.583 µg/mL[4][5]
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivativesA549 (Lung Cancer)MTT AssayVaries by derivative
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivativesHepG2 (Hepatocellular Carcinoma)MTT AssayVaries by derivative[6]
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivativesHCT116 (Colorectal Cancer)MTT AssayVaries by derivative[6]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsVarious (58 cell lines)Growth InhibitionPGI up to 41.25% at 10 µM[7]
6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-oneCOLO205 (Colon Cancer)Antiproliferative0.32 µM[8]
6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-oneH460 (Lung Cancer)Antiproliferative0.89 µM[8]
3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD)Pancreatic Cancer CellsProliferationInhibition at 1 µM[9]

Key Signaling Pathways in Anti-Cancer Action

The anti-cancer effects of piperidine-containing compounds, including those with a bromophenyl moiety, are often attributed to their ability to modulate critical cellular signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1] Natural products and their synthetic analogs containing these scaffolds have been shown to interact with multiple targets.[10]

DOT Script for General Piperidine Derivative Anti-Cancer Signaling

G Piperidine_Derivative 4-(4-Bromophenyl)piperidine Derivative PI3K_Akt PI3K/Akt Pathway Piperidine_Derivative->PI3K_Akt NF_kB NF-κB Pathway Piperidine_Derivative->NF_kB STAT3 STAT3 Pathway Piperidine_Derivative->STAT3 MAPK MAPK Pathway Piperidine_Derivative->MAPK Cell_Cycle_Arrest Cell Cycle Arrest Piperidine_Derivative->Cell_Cycle_Arrest Inhibition_of_Migration Inhibition of Migration Piperidine_Derivative->Inhibition_of_Migration Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt->Inhibition_of_Proliferation NF_kB->Apoptosis NF_kB->Inhibition_of_Proliferation STAT3->Inhibition_of_Proliferation MAPK->Inhibition_of_Proliferation

Caption: General signaling pathways modulated by piperidine derivatives.

One notable mechanism involves the induction of apoptosis. For instance, some piperidine derivatives have been shown to induce apoptosis by decreasing the expression of anti-apoptotic proteins like BCL-2 and increasing the expression of pro-apoptotic proteins like BAX.[1] This shift in the BAX/BCL-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[1]

Furthermore, compounds targeting the Notch signaling pathway have been developed. For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) has been shown to inhibit pancreatic cancer growth by reducing Notch-1 activation.[9][11] This is achieved through the downregulation of the Notch ligand Jagged-1 and components of the γ-secretase complex, which is crucial for Notch processing and activation.[9][11]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-cancer potential of 4-(4-bromophenyl)piperidine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate growth medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO, not exceeding 0.5%).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DOT Script for Experimental Workflow

G Start Start: Synthesize/Acquire 4-(4-Bromophenyl)piperidine Derivative In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT_Assay Cell Proliferation Assay (MTT) In_Vitro_Screening->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro_Screening->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies MTT_Assay->Mechanism_of_Action Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action Western_Blot Western Blotting (Signaling Proteins) Mechanism_of_Action->Western_Blot Kinase_Assay Kinase Inhibition Assay Mechanism_of_Action->Kinase_Assay In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies End End: Lead Candidate for Further Development In_Vivo_Studies->End

Caption: General workflow for evaluating anti-cancer drug candidates.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The 4-(4-bromophenyl)piperidine scaffold represents a promising starting point for the development of novel anti-cancer agents. Its derivatives have demonstrated significant in vitro activity against a variety of cancer cell lines, mediated through the modulation of key signaling pathways involved in cell proliferation and apoptosis. The protocols and data presented herein provide a foundational resource for researchers to further explore the therapeutic potential of this class of compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties for potential in vivo studies and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-(4-Bromophenyl)piperidine?

A1: The most common and high-yielding method reported is the catalytic hydrogenation of a corresponding tetrahydropyridine precursor. Alternative strategies include palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, though these are often less direct for this specific target molecule. Reductive amination of a suitable piperidone derivative is another potential, though less documented, route.

Q2: Which synthesis method generally provides the highest yield?

A2: Catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine is a highly efficient method, with reported yields of up to 98%.[1] This method is often preferred for its high conversion and relatively clean reaction profile.

Q3: What is the precursor for the high-yield hydrogenation reaction?

A3: The immediate precursor is 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[1] This intermediate is valuable in the synthesis of various bioactive molecules, particularly those targeting the central nervous system.[2]

Q4: Are there any major safety concerns I should be aware of?

A4: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Rh/C, Pd/C). It is crucial to work in a well-ventilated area, use appropriate high-pressure equipment, and handle catalysts under an inert atmosphere to prevent ignition. The final product and intermediates may also be harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.

Troubleshooting Guide

Low or No Yield

Issue: The reaction has stalled or resulted in a low yield of the desired 4-(4-Bromophenyl)piperidine.

Potential Cause Recommended Solution
Catalyst Inactivity (Hydrogenation) Ensure the catalyst has not been exposed to air or moisture for extended periods. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Certain functional groups, such as thiols or some amines, can act as catalyst poisons.[4]
Incomplete Reaction (Hydrogenation) The reaction may require a longer duration, higher hydrogen pressure, or a higher catalyst loading. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient catalyst loading can lead to low conversion rates.[5]
Catalyst Deactivation (Cross-Coupling) For Suzuki or Buchwald-Hartwig reactions, the Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[6]
Incorrect Base or Solvent (Cross-Coupling) The choice of base and solvent is critical for cross-coupling reactions. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is often required.[6] For Suzuki couplings, the base (e.g., K₃PO₄, Na₂CO₃) activates the boronic acid.[7] The solvent must be able to dissolve the reactants and reagents.
Poor Quality Starting Materials Impurities in the starting materials or solvents can interfere with the reaction. Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
Formation of Impurities

Issue: The final product is contaminated with significant side products.

Potential Side Product/Impurity Probable Cause & Method Recommended Solution
Unreacted Starting Material Incomplete reaction.Optimize reaction conditions (time, temperature, pressure, catalyst loading) as described above.
Homocoupled Biaryl Product Side reaction in Suzuki or Buchwald-Hartwig coupling.Optimize the catalyst-to-ligand ratio and ensure strict inert conditions. This is more common with highly reactive aryl halides.
Debromination of the Aromatic Ring Over-reduction during hydrogenation or a side reaction in palladium-catalyzed couplings.For hydrogenation, consider a milder catalyst or lower hydrogen pressure. For cross-coupling, adjust the ligand and reaction conditions.
Hydroxylated Byproduct Reaction with trace water or hydroxide ions, particularly in cross-coupling reactions.Ensure anhydrous conditions by using dried solvents and glassware.
Purification Challenges

Issue: Difficulty in isolating the pure 4-(4-Bromophenyl)piperidine.

Problem Recommended Solution
Product is an oil or does not crystallize The product may be impure. Attempt purification by column chromatography on silica gel. After chromatography, attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8]
Co-elution of impurities during chromatography Adjust the polarity of the mobile phase. A gradient elution may be necessary to separate products with similar polarities.
Product is a salt If the product is in its salt form (e.g., hydrochloride), it will have very different solubility. The free base can be obtained by neutralization with a suitable base (e.g., NaOH, K₂CO₃) followed by extraction with an organic solvent.[9][10]

Synthesis Route Comparison

The following table summarizes the primary synthesis route and potential alternatives for preparing 4-(4-Bromophenyl)piperidine.

Method Starting Materials Typical Conditions Reported Yield Advantages Disadvantages
Catalytic Hydrogenation 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridineRh/C, H₂ (100 psi), Methanol, Triethylamine, Room Temp, 24h[1]~98%[1]High yield, clean reaction, simple workup.Requires specialized high-pressure equipment; catalyst can be expensive and air-sensitive.
Suzuki Coupling 4-Piperidone (converted to a vinyl triflate or boronate), 4-Bromophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane), Heat[7][11]60-80% (estimated for similar transformations)Tolerant to a wide range of functional groups.Multi-step synthesis of the piperidine coupling partner is often required; risk of deborylation.[12]
Buchwald-Hartwig Amination 1,4-Dibromobenzene, 4-Aminopiperidine derivative (less direct)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat[6]50-90% (estimated for similar transformations)Excellent for forming C-N bonds.Can be sensitive to air and moisture; requires careful optimization of catalyst, ligand, and base.[6]

Experimental Protocols

High-Yield Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of 4-(4-Bromophenyl)piperidine from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[1]

Materials:

  • 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)

  • Anhydrous Methanol (20 mL)

  • Triethylamine (2 mL)

  • Rhodium on Carbon (Rh/C) catalyst (0.060 g)

  • Hydrogen gas (high purity)

  • Celite™

  • High-pressure reaction vessel (e.g., Parr shaker)

Procedure:

  • To a high-pressure reaction vessel, add a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • Carefully add the Rh/C catalyst (0.060 g) to the solution.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 100 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After 24 hours, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Rinse the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a white solid.

Expected Yield: Approximately 0.91 g (98%).

Visualized Workflows and Diagrams

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 4-(4-bromophenyl)- 1,2,3,6-tetrahydropyridine in MeOH and Et3N add_catalyst Add Rh/C Catalyst start->add_catalyst seal_vessel Seal and Purge Vessel with Hydrogen add_catalyst->seal_vessel pressurize Pressurize to 100 psi H2 seal_vessel->pressurize react Stir at Room Temperature for 24 hours pressurize->react vent Vent H2 and Purge with Inert Gas react->vent filter Filter through Celite™ to Remove Catalyst vent->filter concentrate Concentrate Filtrate in vacuo filter->concentrate product Pure 4-(4-Bromophenyl)piperidine concentrate->product

Caption: Experimental workflow for the synthesis of 4-(4-Bromophenyl)piperidine.

troubleshooting_tree cluster_h2 Hydrogenation cluster_pd Cross-Coupling (Suzuki/Buchwald) start Low or No Yield Observed q1 Which reaction method was used? start->q1 h2_q1 Is the catalyst fresh and handled properly? q1->h2_q1 Hydrogenation pd_q1 Was the reaction run under inert atmosphere? q1->pd_q1 Cross-Coupling h2_a1_yes Increase H2 pressure, reaction time, or catalyst loading. h2_q1->h2_a1_yes Yes h2_a1_no Use fresh catalyst. Ensure inert handling. h2_q1->h2_a1_no No pd_a1_no Degas solvent and use Schlenk techniques. pd_q1->pd_a1_no No pd_q2 Are the base and solvent appropriate? pd_q1->pd_q2 Yes pd_a2_no Screen alternative bases (e.g., NaOtBu, K3PO4) and anhydrous solvents. pd_q2->pd_a2_no No pd_a2_yes Check ligand choice and catalyst/ligand ratio. pd_q2->pd_a2_yes Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Purification of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Bromophenyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-(4-Bromophenyl)piperidine?

A1: The primary techniques for purifying 4-(4-Bromophenyl)piperidine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product. For relatively clean crude products, recrystallization is often sufficient.[1][2] If the crude mixture contains multiple impurities with similar polarities to the product, column chromatography is recommended.

Q2: What are the likely impurities in my crude 4-(4-Bromophenyl)piperidine?

A2: The impurities present in your crude product will depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: For example, if synthesizing from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine via hydrogenation, some of the starting material may remain.[1][2]

  • By-products of the reaction: In syntheses involving bromination of a precursor, over-brominated or isomeric by-products might be formed.

  • Reagents and catalysts: Residual reagents, catalysts, or their decomposition products may also be present.

Q3: My compound appears as an oil and won't crystallize. What should I do?

A3: "Oiling out" instead of crystallizing can be due to several factors, including the presence of impurities or the cooling process being too rapid. First, ensure the oil is indeed your product and not a liquid impurity. If it is the product, try the following:

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites.

  • Add a seed crystal: If a small amount of pure, solid product is available, add a tiny crystal to the oil to induce crystallization.

  • Re-dissolve and cool slowly: Add a small amount of a suitable solvent to dissolve the oil, then allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • Consider a different solvent system: The solvent used may not be appropriate for crystallization. Experiment with different solvents or solvent mixtures.

Q4: I am observing significant peak tailing during column chromatography. How can I resolve this?

A4: Peak tailing is a common issue when purifying basic compounds like 4-(4-Bromophenyl)piperidine on standard silica gel.[3] This is due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as 0.1-1% triethylamine (TEA), into your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[3]

  • Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel for your chromatography.[4]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Low or No Crystal Formation - Solution is not saturated.- Inappropriate solvent.- Reduce the volume of the solvent by gentle heating and evaporation.- Try adding a co-solvent in which the compound is less soluble.- Cool the solution to a lower temperature (ice bath or refrigerator).- Scratch the inner surface of the flask with a glass rod.
Product "Oils Out" - Cooling is too rapid.- High concentration of impurities.- Inappropriate solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the product is more soluble.- Perform a preliminary purification by column chromatography to remove impurities.
Poor Recovery/Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the minimum amount of hot solvent is used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Use a shallower solvent gradient during elution.
Product is not Eluting from the Column - Mobile phase is not polar enough.- Compound may be irreversibly adsorbed or decomposed on the silica gel.- Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before performing chromatography.- Consider using a different stationary phase like alumina.[4]
Low Recovery of Product - Irreversible adsorption to the silica gel.- Compound decomposition on the column.- Add a basic modifier like triethylamine to the eluent.[3]- Use a less acidic stationary phase.- Minimize the time the compound spends on the column by using flash chromatography.
Product Elutes with Impurities - Column was overloaded.- Poor packing of the column.- Use a larger column or reduce the amount of crude product loaded.- Ensure the column is packed uniformly without any cracks or channels.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The choice of solvent is critical and should be determined through small-scale solubility tests. A reported effective solvent system is a mixture of dichloromethane and n-heptane.[5]

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, heptane) at room temperature and upon heating.

    • An ideal single solvent will dissolve the compound when hot but not at room temperature.

    • For a mixed solvent system, one solvent should readily dissolve the compound (good solvent), while the other should dissolve it poorly (anti-solvent).

  • Procedure (Dichloromethane/n-Heptane System): a. Dissolve the crude 4-(4-Bromophenyl)piperidine in a minimal amount of hot dichloromethane. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add n-heptane dropwise to the hot solution with swirling until a slight turbidity persists. d. Re-heat the mixture gently until it becomes clear again. e. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. f. For maximum yield, place the flask in an ice bath for 30 minutes. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold n-heptane. h. Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general procedure for flash column chromatography on silica gel.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system that provides good separation of the product from impurities. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Add 0.1-1% triethylamine to the chosen solvent system to prevent peak tailing.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane. b. Carefully apply the sample to the top of the silica bed.

  • Elution: a. Begin eluting with the mobile phase, starting with a lower polarity if a gradient is being used. b. Collect fractions and monitor their composition by TLC.

  • Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified 4-(4-Bromophenyl)piperidine.

Data Presentation

Table 1: Recommended Purification Techniques and Conditions

Purification MethodStationary/Solvent SystemTypical PurityAdvantagesDisadvantages
Recrystallization Dichloromethane/n-Heptane[5]>98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the product is significantly soluble in the cold solvent.
Recrystallization Ethanol or Methanol>97%Readily available solvents.May not be effective for all impurity profiles.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate + 0.5% Triethylamine>99%Excellent for separating complex mixtures and achieving high purity.More time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Column Chromatography Neutral Alumina with Hexane/Ethyl Acetate>99%Good alternative for basic compounds to avoid decomposition and tailing.Alumina can have lower resolving power than silica gel for some compounds.

Visualizations

Purification_Workflow crude_product Crude 4-(4-Bromophenyl)piperidine tlc TLC Analysis crude_product->tlc recrystallization Recrystallization tlc->recrystallization Few Impurities column_chromatography Column Chromatography tlc->column_chromatography Multiple/Close Impurities purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR, LC-MS) column_chromatography->purity_check2 purity_check1->column_chromatography Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->pure_product Purity >99%

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography start Column Chromatography Issue tailing Peak Tailing? start->tailing add_tea Add Triethylamine to Eluent tailing->add_tea Yes use_alumina Use Alumina Stationary Phase tailing->use_alumina Yes low_recovery Low Recovery? tailing->low_recovery No end Improved Purification add_tea->end use_alumina->end check_stability Check Compound Stability on Silica low_recovery->check_stability Yes poor_separation Poor Separation? low_recovery->poor_separation No faster_elution Use Flash Chromatography check_stability->faster_elution faster_elution->end optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes gradient Use a Shallow Gradient optimize_eluent->gradient gradient->end

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Synthesis of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)piperidine. The following information addresses common side reactions and offers practical guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-(4-Bromophenyl)piperidine?

A1: The primary synthetic routes include:

  • Hydrogenation of a tetrahydropyridine precursor: This involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, often using a rhodium-on-carbon (Rh/C) catalyst under a hydrogen atmosphere.[1]

  • N-Arylation of piperidine followed by bromination: This two-step process involves the reaction of bromobenzene with piperidine to form N-phenylpiperidine, which is subsequently brominated to yield the target compound.[2]

  • Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki-Miyaura coupling, which couples a piperidine-containing boronic acid or ester with a bromophenyl halide, are also employed.

Q2: What are the common side reactions observed during the synthesis of 4-(4-Bromophenyl)piperidine?

A2: Common side reactions are often dependent on the synthetic route chosen:

  • Dehalogenation: Particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the bromine atom on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 4-phenylpiperidine as a significant byproduct.[3] The presence of water and the choice of base can influence the extent of dehalogenation.

  • Over-arylation/Di-arylation: In methods involving C-H activation or in some cross-coupling reactions, there is a potential for the piperidine ring to be arylated at more than one position, leading to impurities that can be difficult to separate.

  • Isomer Formation: While some methods report high selectivity, improper control of reaction conditions during bromination of N-phenylpiperidine could potentially lead to the formation of ortho- or meta-bromo isomers in addition to the desired para-isomer.

  • Incomplete Reduction: When using the hydrogenation route, incomplete reduction of the tetrahydropyridine precursor will result in residual starting material in the final product.

Q3: How can I minimize the dehalogenation side reaction in a Suzuki-Miyaura coupling to synthesize a 4-arylpiperidine?

A3: To minimize dehalogenation, consider the following strategies:

  • Choice of Base: Use weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxide bases such as sodium ethoxide.[4][5]

  • Solvent System: Employ aprotic solvents like dioxane or toluene. If an aqueous system is necessary, carefully control the amount of water.[4]

  • Catalyst and Ligand Selection: Utilize modern palladium pre-catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over dehalogenation.[4]

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress dehalogenation, although this may also slow down or inhibit the desired coupling reaction.

Troubleshooting Guides

Issue 1: Low Yield of 4-(4-Bromophenyl)piperidine
Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- If the reaction has stalled, consider adding a fresh portion of the catalyst or reagent.- Optimize the reaction temperature and time.
Decomposition of product - Ensure the reaction temperature is not too high.- Minimize reaction time once the starting material is consumed.
Suboptimal catalyst activity - Use a freshly opened or properly stored catalyst.- For palladium-catalyzed reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Losses during workup and purification - Ensure complete extraction of the product from the aqueous phase.- Optimize the solvent system for column chromatography to prevent product loss.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Troubleshooting and Purification Strategy
4-Phenylpiperidine Dehalogenation side reaction during a cross-coupling synthesis.- Implement strategies to minimize dehalogenation as described in the FAQs.- Purification can be challenging due to similar polarities. Consider careful column chromatography with a shallow solvent gradient or derivatization of the desired product to alter its polarity before purification.
Starting Material (e.g., 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine) Incomplete hydrogenation.- Increase the reaction time for hydrogenation.- Increase the hydrogen pressure.- Ensure the catalyst is active. Fresh catalyst may be required.- Purification can be achieved by column chromatography.
Isomeric Bromophenylpiperidines Non-selective bromination of N-phenylpiperidine.- Optimize bromination conditions (temperature, solvent, brominating agent).- Isomers can often be separated by careful column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

This protocol is adapted from established literature procedures.[1]

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Methanol (anhydrous)

  • Triethylamine

  • Rhodium on carbon (Rh/C) catalyst (5 mol%)

  • Hydrogen gas

  • Celite™

Procedure:

  • In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol and triethylamine.

  • Carefully add the Rh/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-Bromophenyl)piperidine.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway (Hydrogenation) cluster_side Potential Side Reaction start 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine product 4-(4-Bromophenyl)piperidine start->product H₂, Rh/C incomplete Incomplete Hydrogenation start->incomplete Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Conditions: - Increase reaction time - Add more catalyst/reagent - Adjust temperature incomplete->optimize analyze_impurities Analyze Impurities (NMR/MS) complete->analyze_impurities dehalogenation Dehalogenation Product analyze_impurities->dehalogenation Present starting_material Unreacted Starting Material analyze_impurities->starting_material Present other_impurity Other Impurity analyze_impurities->other_impurity Present modify_conditions Modify Reaction Conditions: - Change base/solvent - Use different catalyst/ligand dehalogenation->modify_conditions starting_material->optimize improve_purification Improve Purification: - Optimize chromatography - Recrystallize other_impurity->improve_purification

References

Technical Support Center: Production of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 4-(4-Bromophenyl)piperidine production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 4-(4-Bromophenyl)piperidine.

Issue 1: Low Yield in the Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Question: We are experiencing low yields (less than 80%) during the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to 4-(4-Bromophenyl)piperidine. What are the potential causes and solutions?

  • Answer: Low yields in this hydrogenation step can stem from several factors:

    • Catalyst Activity: The activity of the Rh/C or other platinum-group metal catalyst is crucial. Ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent deactivation.

    • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. A pressure of 100 psi is reported to be effective.[1][2][3] Ensure your reaction setup can safely maintain this pressure and that there are no leaks.

    • Reaction Time: While 24 hours is a commonly cited reaction time, incomplete conversion may occur.[1][2][3] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time for your specific setup.

    • Solvent and Base: The reaction is typically carried out in anhydrous methanol with triethylamine.[1][2][3] Ensure the methanol is anhydrous, as water can interfere with the reaction. Triethylamine is added to neutralize any acidic impurities. The quality and amount of these reagents should be consistent.

    • Purity of Starting Material: Impurities in the starting 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can poison the catalyst. Ensure the starting material is of high purity.

Issue 2: Incomplete Reaction in the Synthesis from Bromobenzene and Piperidine

  • Question: When synthesizing N-phenylpiperidine as an intermediate from bromobenzene and piperidine, we observe a significant amount of unreacted bromobenzene. How can we drive the reaction to completion?

  • Answer: Incomplete conversion in this nucleophilic aromatic substitution reaction is a common challenge. Consider the following:

    • Base and Solvent: This reaction often employs a strong base like potassium tert-butoxide or sodium tert-amylate in a high-boiling solvent such as sulfolane.[4] Ensure the base is anhydrous and added in an appropriate molar excess (e.g., 1.5-2.0 equivalents).[4]

    • Temperature: High temperatures (150-180 °C) are necessary to overcome the activation energy of this reaction.[4] Ensure your reaction temperature is consistently maintained within this range.

    • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress by GC to determine the optimal endpoint.[4]

    • Steric Hindrance: The use of a bulky base is intended to favor the desired reaction.[4] Ensure the chosen base is appropriate for the scale of your reaction.

Issue 3: Difficulty in Purifying the Final Product

  • Question: We are struggling to achieve high purity (>99%) for the final 4-(4-Bromophenyl)piperidine product. What purification strategies are most effective?

  • Answer: Achieving high purity often requires a combination of techniques:

    • Filtration: After the hydrogenation reaction, it is crucial to remove the catalyst completely. Filtration through a pad of Celite™ is a standard and effective method.[1][2][3]

    • Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For 1-(4-bromophenyl)piperidine, a solvent system of dichloromethane and n-heptane (1:4 ratio) has been reported to be effective.[4]

    • Vacuum Distillation: For related compounds, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4]

    • Column Chromatography: While less ideal for large-scale production due to solvent consumption and time, silica gel column chromatography can be used for small-scale purification to remove closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-(4-Bromophenyl)piperidine on a laboratory scale?

A1: Two prevalent routes are:

  • Catalytic Hydrogenation: This involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using a catalyst like Rhodium on carbon (Rh/C) under a hydrogen atmosphere.[1][2][3] This method is often high-yielding.

  • Two-Step Synthesis from Bromobenzene: This route involves the initial formation of N-phenylpiperidine from bromobenzene and piperidine, followed by a bromination step to yield 1-(4-bromophenyl)piperidine.[4]

Q2: What are the key safety precautions to consider during the production of 4-(4-Bromophenyl)piperidine?

A2:

  • Hydrogenation: Working with hydrogen gas under pressure requires a properly rated and maintained pressure vessel and a well-ventilated area due to its flammability.

  • Reagents: Handle reagents like potassium tert-butoxide, sodium tert-amylate, and brominating agents with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Solvents: Use flammable solvents like methanol and dichloromethane in a fume hood and away from ignition sources.

  • Hazard Codes: The product itself is classified as an irritant.[3]

Q3: Are there any more modern or efficient methods for synthesizing piperidine derivatives?

A3: Yes, recent research has focused on developing more streamlined and cost-effective methods. For instance, a new approach combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which can significantly reduce the number of synthetic steps from as many as 7-17 down to 2-5.[5] This method also avoids the use of expensive precious metal catalysts like palladium.[5]

Data Presentation

Table 1: Comparison of Key Parameters for Two Synthesis Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: From Bromobenzene
Starting Materials 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, H₂, Rh/CBromobenzene, Piperidine, Strong Base, Brominating Agent
Key Reagents Rh/C catalyst, Triethylamine, MethanolPotassium tert-butoxide/Sodium tert-amylate, Sulfolane
Reaction Conditions 100 psi H₂, Room Temperature, 24 hours150-180 °C (Step 1), 15-40 °C (Step 2)
Reported Yield ~98%[1][2][3]~85.4% (for 1-(4-bromophenyl)piperidine)[4]
Scalability Considerations High-pressure equipment, catalyst cost and handlingHigh reaction temperatures, handling of strong bases
Purification Method Filtration through Celite™, ConcentrationRecrystallization (DCM/n-heptane) or Vacuum Distillation

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Catalytic Hydrogenation [1][2][3]

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous methanol.

  • Addition of Reagents: Add triethylamine (e.g., ~0.5 equivalents) to the solution. Carefully add the Rh/C catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 100 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a solid.

Protocol 2: Synthesis of 1-(4-Bromophenyl)piperidine from Bromobenzene [4]

Step 1: Synthesis of N-phenylpiperidine

  • Reaction Setup: In a reaction flask equipped with a condenser and stirrer, combine bromobenzene (1 equivalent), piperidine (1.0-1.1 equivalents), and sulfolane.

  • Reaction: Heat the mixture to 140-160 °C. Add sodium tert-amylate or potassium tert-butoxide (1.5-2.0 equivalents) portion-wise, maintaining the temperature.

  • Monitoring: Monitor the reaction for 3 hours or until completion is confirmed by GC analysis.

  • Workup: After cooling, perform an appropriate aqueous workup to isolate the crude N-phenylpiperidine.

Step 2: Bromination of N-phenylpiperidine

  • Reaction Setup: Dissolve N-phenylpiperidine (1 equivalent) and a catalyst like tetra-n-butylammonium tetraphenylborate (0.02-0.15 equivalents) in dichloromethane.

  • Bromination: Cool the solution to 10-15 °C and add a brominating agent such as N-bromosuccinimide (1.1-1.2 equivalents) in portions, maintaining the temperature between 20-25 °C.

  • Reaction: Stir the reaction for approximately 8 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with water, and concentrate.

  • Purification: Purify the crude product by recrystallization from dichloromethane/n-heptane to obtain 1-(4-bromophenyl)piperidine.

Visualizations

experimental_workflow_hydrogenation start Start: 4-(4-bromophenyl)- 1,2,3,6-tetrahydropyridine dissolve Dissolve in anhydrous Methanol start->dissolve add_reagents Add Triethylamine and Rh/C Catalyst dissolve->add_reagents hydrogenation Hydrogenate (100 psi H2, 24h) add_reagents->hydrogenation filtration Filter through Celite™ hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration end End: 4-(4-Bromophenyl)piperidine concentration->end

Caption: Workflow for the synthesis of 4-(4-Bromophenyl)piperidine via catalytic hydrogenation.

troubleshooting_low_yield problem Low Yield in Hydrogenation cause1 Inactive Catalyst problem->cause1 cause2 Insufficient H2 Pressure problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Impure Starting Material problem->cause4 solution1 Use fresh catalyst, handle under inert atm. cause1->solution1 solution2 Check for leaks, maintain 100 psi. cause2->solution2 solution3 Monitor reaction by TLC/GC, adjust time. cause3->solution3 solution4 Purify starting material. cause4->solution4

Caption: Troubleshooting guide for low yield in the hydrogenation reaction.

References

Technical Support Center: 4-(4-Bromophenyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)piperidine. It addresses common issues encountered during key synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation.

Frequently Asked Questions (FAQs)

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds by coupling the aryl bromide of 4-(4-Bromophenyl)piperidine with a boronic acid or ester.

Q1: Why is my Suzuki-Miyaura coupling reaction resulting in a low yield?

A1: Low yields in Suzuki-Miyaura couplings involving 4-(4-Bromophenyl)piperidine can stem from several factors:

  • Catalyst System: The choice of palladium source and ligand is critical. Inactive or inappropriate catalyst systems will lead to poor conversion.

  • Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other functional groups can significantly impact the yield.[1][2]

  • Reaction Conditions: Temperature, solvent, and reaction time must be optimized. Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause degradation.

  • Reagent Quality: Degradation of the boronic acid (protodeboronation) or impurities in the starting materials or solvents can inhibit the catalyst.[3]

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products like homocoupled boronic acids.[2][4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially if Pd(II) species are present or the reaction mixture is not properly degassed.[2] To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5]

  • Use a Pd(0) Source: While Pd(II) precursors like Pd(OAc)₂ are common, they require in situ reduction which can sometimes promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can be beneficial.[2]

  • Control Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can sometimes favor the cross-coupling pathway.

Q3: My product is difficult to purify from the remaining starting material. What can I do?

A3: Co-elution of the product and starting material during chromatography can occur if their polarities are very similar.[5] Consider the following:

  • Reaction to Completion: Ensure the reaction has gone to completion by TLC or LC-MS monitoring to minimize the amount of unreacted starting material.

  • Alternative Purification: If the product contains a basic piperidine nitrogen and the starting material does not (or vice versa), an acid-base extraction can be an effective purification step before chromatography.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation.

Section 2: Buchwald-Hartwig Amination

The piperidine nitrogen of 4-(4-Bromophenyl)piperidine can be functionalized via Buchwald-Hartwig amination to form C-N bonds with aryl halides or pseudohalides.

Q1: My Buchwald-Hartwig amination is not proceeding or is giving very low conversion. What are the likely causes?

A1: Failure or low conversion in Buchwald-Hartwig reactions is a common issue. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: This is the most critical parameter. The ligand choice is highly dependent on the amine (in this case, a secondary cyclic amine) and the aryl halide coupling partner.[6][7][8] Sterically hindered biarylphosphine ligands are often required.[7] Pre-catalysts can also be more effective as they bypass the often unreliable in situ reduction of Pd(II).[6][7][9]

  • Base Incompatibility: Strong, non-nucleophilic bases like NaOtBu are standard but can be incompatible with sensitive functional groups.[7] The solubility of the base is also crucial for the reaction's success.[6][9]

  • Solvent Effects: The solvent must dissolve the reactants. Toluene and dioxane are common, but ethers and amides can also be used.[9] Chlorinated solvents should be avoided as they can inhibit the catalyst.[7]

  • Inhibition by Substrates: Some substrates, particularly certain heteroaryl amines, can act as inhibitors to the palladium catalyst.[6]

Q2: I am attempting a C-N coupling at the aryl bromide position of 4-(4-Bromophenyl)piperidine. Why is it failing?

A2: This is a less common application but feasible. If this specific transformation is failing, consider that aryl bromides are generally reactive electrophiles.[6] The issue might lie with the amine coupling partner or other reaction parameters. Optimization of the ligand, base, and solvent system is crucial. Heteroaryl amines, for instance, can be particularly challenging nucleophiles.[6][9]

Section 3: N-Acylation

N-acylation is a fundamental transformation to install an acyl group on the piperidine nitrogen, often used for creating amide derivatives or as a protecting group strategy.

Q1: My N-acylation with an acyl chloride is messy and gives multiple products. What's going wrong?

A1: N-acylation should be a straightforward reaction. A messy reaction profile often points to issues with the reaction conditions or reagent quality.

  • Base: A non-nucleophilic base, such as triethylamine or DIPEA, is required to scavenge the HCl byproduct.[10] Using a nucleophilic base could lead to side reactions with the acyl chloride.

  • Temperature Control: The reaction is often exothermic. Adding the acyl chloride slowly at a reduced temperature (e.g., 0 °C) can prevent side reactions and improve selectivity.[10]

  • Reagent Purity: Ensure the acyl chloride is of high purity. Old or improperly stored acyl chlorides can hydrolyze, leading to complications.

Troubleshooting Workflow

For a systematic approach to troubleshooting, the following workflow can be applied, starting with the most common and easiest-to-check issues.

G start Problem Encountered (e.g., Low Yield, No Reaction) reagents 1. Check Reagent Quality & Stoichiometry start->reagents conditions 2. Verify Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity of Starting Materials? Degraded Boronic Acid? Correct Equivalents Used? reagents->sub_reagents1 setup 3. Review Reaction Setup conditions->setup Conditions OK sub_conditions1 Correct Temperature? Appropriate Solvent? Sufficient Reaction Time? conditions->sub_conditions1 catalyst 4. Re-evaluate Catalyst System setup->catalyst Setup OK sub_setup1 Properly Degassed? System Sealed (Inert Atmosphere)? Effective Stirring? setup->sub_setup1 solution Problem Resolved catalyst->solution System Optimized sub_catalyst1 Optimal Pd Source & Ligand? Appropriate Base? Need for Pre-catalyst? catalyst->sub_catalyst1

Caption: A logical workflow for troubleshooting common reaction failures.

Data Summary Tables

Effective optimization often involves screening various parameters. The tables below summarize typical starting points and optimization results for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Suzuki-Miyaura Coupling - Condition Screening Example

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O9072
3Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)THF8091
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O10065

Table 2: Buchwald-Hartwig Amination - Condition Screening Example

EntryPalladium Pre-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1XPhos Pd G3 (2)NaOtBu (1.5)Toluene11094
2RuPhos Pd G3 (2)LHMDS (1.5)Dioxane10088
3BrettPhos Pd G3 (2)K₂CO₃ (2)t-AmylOH11075
4DavePhos Pd G4 (2)K₃PO₄ (2)Toluene11082

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of 4-(4-Bromophenyl)piperidine with an arylboronic acid.

G A 1. Add Reagents to Flask - 4-(4-Bromophenyl)piperidine (1 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2 eq) - Pd Catalyst & Ligand B 2. Seal & Purge Evacuate and backfill flask with inert gas (e.g., Argon) 3x A->B C 3. Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) B->C D 4. Heat Reaction Stir at 80-110 °C C->D E 5. Monitor Progress Check by TLC or LC-MS (Typically 4-24h) D->E F 6. Work-up Cool, dilute with water, extract with organic solvent E->F G 7. Purify Dry organic layer, concentrate, and purify by column chromatography F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • To a dry reaction vessel, add 4-(4-Bromophenyl)piperidine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the previously degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for N-Acylation

This protocol outlines a standard procedure for the acylation of the piperidine nitrogen.[10]

Methodology:

  • Dissolve 4-(4-Bromophenyl)piperidine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in a dry aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise via syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-6 hours).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

References

Overcoming challenges in the N-functionalization of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 4-(4-bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-functionalization of 4-(4-bromophenyl)piperidine?

A1: The primary methods for creating a new carbon-nitrogen or heteroatom-nitrogen bond at the piperidine nitrogen are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction ideal for forming N-aryl bonds. This is one of the most versatile and widely used methods.[1]

  • Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for N-arylation. Modern protocols often use ligands to proceed under milder conditions than traditional methods.[2][3]

  • Reductive Amination: Used to introduce N-alkyl groups by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.[4]

  • N-Alkylation: A direct reaction with an alkyl halide. This method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[5]

Q2: My starting material, 4-(4-bromophenyl)piperidine, is not commercially available. How can I synthesize it?

A2: A common synthetic route involves a two-step process:

  • N-Arylation: Reacting piperidine with bromobenzene using a strong base like potassium tert-butoxide in a suitable solvent such as sulfolane to form N-phenylpiperidine.[6]

  • Bromination: Subsequent para-selective bromination of the N-phenylpiperidine intermediate using a brominating agent like N-bromosuccinimide (NBS) to yield 1-(4-bromophenyl)piperidine.[6]

Q3: Can I perform functionalization on the piperidine ring itself?

A3: Yes, C-H functionalization of the piperidine ring is possible but presents a significant challenge in controlling regioselectivity (i.e., modifying the C2, C3, or C4 position).[5] Strategies often involve using a directing group on the piperidine nitrogen to guide the reaction to a specific carbon.[5][7] Catalyst selection is also crucial in directing the functionalization to the desired position.[5][7]

Troubleshooting Guides

Section 1: Buchwald-Hartwig Amination

Q: Why is my Buchwald-Hartwig amination reaction failing or giving low yields?

A: Low yields in Buchwald-Hartwig reactions are a common issue and can stem from several factors.[8] Systematically investigating these potential causes is the best approach.

  • Cause 1: Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[5]

    • Solution: Ensure all glassware is oven- or flame-dried. The reaction should be set up under a strictly inert atmosphere (argon or nitrogen), and solvents must be thoroughly degassed.[5] Using a glovebox for catalyst addition is highly recommended.

  • Cause 2: Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the substrate.[5] An improper combination can lead to slow reaction rates or the promotion of side reactions.

    • Solution: Screen a variety of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Sterically hindered ligands often give better results.[1][9]

  • Cause 3: Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Hydrodehalogenation: Reduction of the aryl bromide starting material.

    • β-Hydride Elimination: Can occur from the palladium-amido intermediate, leading to an unproductive pathway.[1]

    • Solution: Optimizing the ligand and base combination is the primary strategy to minimize these side reactions.[5] Using a slight excess of the piperidine can also help.

Troubleshooting Flowchart: Buchwald-Hartwig Amination

Troubleshooting Buchwald-Hartwig Amination start Low Yield or No Reaction q_atmosphere Is the reaction under strictly inert atmosphere? start->q_atmosphere s_atmosphere Action: Improve inert technique (degas solvents, use glovebox). q_atmosphere->s_atmosphere No q_reagents Are reagents (amine, aryl halide) pure and dry? q_atmosphere->q_reagents Yes s_atmosphere->q_reagents s_reagents Action: Purify starting materials. Use anhydrous solvents. q_reagents->s_reagents No q_catalyst Is the catalyst/ligand combination optimal? q_reagents->q_catalyst Yes s_reagents->q_catalyst s_catalyst Action: Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K3PO4). q_catalyst->s_catalyst No q_temp Is the reaction temperature appropriate? q_catalyst->q_temp Yes s_catalyst->q_temp s_temp Action: Incrementally increase temperature. Monitor for decomposition. q_temp->s_temp No end_node Reaction Optimized q_temp->end_node Yes s_temp->end_node

Caption: A logical workflow for diagnosing and solving common issues in Buchwald-Hartwig amination reactions.

Section 2: Ullmann Condensation

Q: My Ullmann coupling reaction is not working. What should I check?

A: The Ullmann reaction, while powerful, can be sensitive to several parameters.

  • Cause 1: Copper Source and Ligand Inactivity: The choice of copper catalyst and ligand is critical. Ligand-free systems often require harsh conditions.[10]

    • Solution: Screen various copper(I) sources (e.g., CuI, CuBr). More importantly, screen a panel of ligands. Common effective ligands include amino acids (L-proline, N-methylglycine) and phenanthrolines.[2][11]

  • Cause 2: Inappropriate Base or Solvent: The base is crucial for deprotonating the amine, and the solvent can significantly affect solubility and reaction rates.[2]

    • Solution: Test common bases like K₃PO₄ and Cs₂CO₃. Polar aprotic solvents like DMF and DMSO are often effective.[2][12]

  • Cause 3: Reaction Temperature Too Low: While modern protocols are milder, the reaction may still require significant thermal energy.[2]

    • Solution: If no reaction is observed, incrementally increase the temperature, typically within the 80-120 °C range, while monitoring for any degradation of starting materials.[2]

Table 1: Condition Screening for Ullmann N-Arylation
ParameterCondition 1Condition 2Condition 3Condition 4
Copper Source CuI (5 mol%)CuBr (5 mol%)CuI (5 mol%) Cu₂O (5 mol%)
Ligand None1,10-PhenanthrolineL-Proline N-Methylglycine
Base K₂CO₃Cs₂CO₃K₃PO₄ NaOtBu
Solvent TolueneDioxaneDMF DMSO
Temperature 120 °C100 °C100 °C 90 °C
Yield (%) <10%45%85% 78%
Data is illustrative, based on typical optimization results. Bolded column indicates an optimized condition set.
Section 3: Reductive Amination

Q: I am observing the formation of side products in my reductive amination. How can I improve selectivity?

A: Side products in reductive amination usually arise from the reducing agent reacting with the carbonyl compound before imine formation or from over-alkylation.

  • Cause 1: Premature Carbonyl Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone directly.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), which are less reactive towards carbonyls and more reactive towards the protonated imine intermediate.[13] Alternatively, if using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[13][14]

  • Cause 2: Over-alkylation: The newly formed secondary amine can react again with the carbonyl compound, leading to a tertiary amine byproduct.[4]

    • Solution: Use a stoichiometric amount of the carbonyl compound or a slight excess of the starting piperidine. Running the reaction at a lower temperature can also help control the rate of the second alkylation.

Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFMild and selective for imines; sensitive to water.[13]
Sodium Cyanoborohydride (NaCNBH₃) MeOH, EtOHWater-stable; reaction can be slow for less reactive substrates.[13]
Sodium Borohydride (NaBH₄) MeOH, EtOHCan reduce aldehydes/ketones; must be added after imine formation.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., Sodium tert-butoxide, 1.4 eq) to a dry Schlenk flask.[5]

  • Reagent Addition: Remove the flask from the glovebox. Add 4-(4-bromophenyl)piperidine (1.2 eq) and the desired aryl halide (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Diagram: N-Functionalization Experiment

General Experimental Workflow for N-Functionalization prep 1. Reagent & Glassware Preparation (Inert) setup 2. Reaction Setup (Add Reagents, Solvent) prep->setup reaction 3. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 4. Quenching & Extraction (Isolate Crude Product) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS) purify->analysis

Caption: A standard step-by-step workflow for a typical N-functionalization experiment from setup to analysis.

Protocol 2: General Procedure for Reductive Amination
  • Imine Formation: Dissolve 4-(4-bromophenyl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloroethane - DCE). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., Dichloromethane - DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

References

Technical Support Center: Refinement of Analytical Methods for 4-(4-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)piperidine derivatives. The information is designed to address specific issues that may be encountered during experimental analysis.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues in the analysis of 4-(4-Bromophenyl)piperidine derivatives.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Peak Splitting or Tailing in Reversed-Phase HPLC

Users analyzing 4-(4-Bromophenyl)piperidine, a basic compound, may encounter poor peak shapes such as splitting or tailing. This is often due to secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Workflow:

start Problem: Peak Splitting or Tailing check_solvent Is the sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile)? start->check_solvent check_ph Is the mobile phase pH close to the pKa of the analyte (~10.14)? check_solvent->check_ph No solution_solvent Solution: Re-dissolve the sample in the initial mobile phase composition. check_solvent->solution_solvent Yes check_column Is the column old or contaminated? check_ph->check_column No solution_ph Solution: Adjust mobile phase pH to be ~2 units below the pKa (e.g., pH 3-4) using a buffer (e.g., phosphate or formate). check_ph->solution_ph Yes solution_column Solution: Flush the column with a strong solvent or replace if necessary. Use a guard column. check_column->solution_column Yes end Resolution: Symmetrical Peak Shape check_column->end No, review other parameters (e.g., temperature, flow rate) solution_solvent->end solution_ph->end solution_column->end

Caption: Troubleshooting workflow for HPLC peak shape issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue: Poor Peak Shape or Low Signal Intensity

Halogenated compounds like 4-(4-Bromophenyl)piperidine can be challenging to analyze by GC-MS due to their reactivity and potential for thermal degradation.[1]

Troubleshooting Workflow:

start Problem: Poor Peak Shape or Low Signal check_temp Is the injector temperature too high, potentially causing thermal degradation? start->check_temp check_liner Is the injector liner active or contaminated? check_temp->check_liner No solution_temp Solution: Lower the injector temperature incrementally (e.g., in 10-20 °C steps). check_temp->solution_temp Yes check_derivatization Is the compound's polarity/volatility suitable for GC? Is derivatization needed? check_liner->check_derivatization No solution_liner Solution: Replace with a new, deactivated (silanized) liner. check_liner->solution_liner Yes solution_derivatization Solution: Consider derivatization (e.g., acylation) to improve volatility and thermal stability. check_derivatization->solution_derivatization Consider end Resolution: Improved Peak Shape and Intensity solution_temp->end solution_liner->end solution_derivatization->end

Caption: Troubleshooting workflow for common GC-MS issues.

Frequently Asked Questions (FAQs)

HPLC Analysis

  • Q1: Why am I seeing a split peak for my 4-(4-Bromophenyl)piperidine sample?

    • A1: Peak splitting in HPLC can be caused by several factors.[2] A primary reason for basic compounds like piperidine derivatives is the sample solvent being stronger than the mobile phase, causing the sample to spread before reaching the column.[3] Another common cause is a partially clogged column inlet frit or a void in the column packing.[2] Ensure your sample is dissolved in the mobile phase and consider flushing or replacing your column if the issue persists.[4]

  • Q2: My peak is tailing. How can I improve the peak symmetry?

    • A2: Peak tailing for basic analytes is often due to strong interactions with residual silanol groups on the C18 stationary phase.[5] To mitigate this, lower the mobile phase pH to around 3-4 with an acid like phosphoric or formic acid. This ensures the piperidine nitrogen is protonated and reduces secondary interactions. Using a higher concentration buffer can also improve peak shape.

  • Q3: What is a good starting point for a stability-indicating HPLC method?

    • A3: A stability-indicating method must separate the active pharmaceutical ingredient (API) from its degradation products.[6][7] A good starting point is a reversed-phase C18 column with a gradient elution. You will need to perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to generate potential degradation products and ensure your method can resolve them from the parent peak.[8][9][10]

GC-MS Analysis

  • Q4: Do I need to derivatize 4-(4-Bromophenyl)piperidine for GC-MS analysis?

    • A4: While direct analysis is possible, derivatization is often recommended for piperidine derivatives to improve their thermal stability and chromatographic behavior.[11] The secondary amine in the piperidine ring can interact with active sites in the GC system, leading to peak tailing. Acylation with reagents like trifluoroacetic anhydride (TFAA) can block this active site, reduce polarity, and increase volatility, resulting in sharper, more symmetrical peaks.[11]

  • Q5: I have a low signal for my analyte. What should I check?

    • A5: Low signal intensity can stem from several sources.[1] First, verify your sample preparation and concentration. Check for potential leaks in the injector. The compound may be degrading in the injector port if the temperature is too high. Finally, ensure the MS is tuned correctly and that the ionization mode (e.g., Electron Ionization - EI) is appropriate for your compound.[1][12]

NMR Spectroscopy

  • Q6: What typical chemical shifts should I expect for 4-(4-Bromophenyl)piperidine in ¹H NMR?

    • A6: In a ¹H NMR spectrum, you would typically expect to see signals for the aromatic protons on the bromophenyl ring, likely as two doublets between 7.0 and 7.5 ppm. The protons on the piperidine ring will appear further upfield, generally in the range of 1.5 to 3.5 ppm, with complex splitting patterns due to their coupling with each other. The proton on the nitrogen (NH) may appear as a broad singlet.

  • Q7: Why are some of my NMR peaks broad?

    • A7: Peak broadening in NMR can be due to several factors. For piperidine derivatives, it can indicate aggregation at higher concentrations.[13] It can also be caused by chemical exchange, such as the proton on the nitrogen exchanging with residual water or other exchangeable protons in the sample. Ensure your sample is well-dissolved and consider using a deuterated solvent with low water content.

Data Presentation

The following tables summarize typical validation parameters for HPLC methods used in the analysis of piperidine derivatives. These values are representative and should be established for your specific method.

Table 1: HPLC Method Validation - Linearity and Range

Parameter4-(4-Bromophenyl)piperidine Derivative
Linearity Range0.4 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Slope(Value to be determined experimentally)
Y-intercept(Value to be determined experimentally)

Data based on similar compounds and methods.[14][15]

Table 2: HPLC Method Validation - Sensitivity and Precision

Parameter4-(4-Bromophenyl)piperidine Derivative
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantitation (LOQ)~0.45 µg/mL
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Data based on similar compounds and methods.[14][15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Objective: To quantify 4-(4-Bromophenyl)piperidine and separate it from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (Analytical grade).

  • Reference standard of 4-(4-Bromophenyl)piperidine.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: (Example) 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration. Filter through a 0.45 µm syringe filter before injection.

4. Forced Degradation (as per ICH guidelines):

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80 °C.

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80 °C.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat solid sample in an oven at 105 °C.

  • Photolytic Degradation: Expose sample to UV light (254 nm) and visible light.

Analyze all stressed samples to ensure the method provides adequate separation between the main peak and any degradation products.

Protocol 2: GC-MS Analysis with Derivatization

Objective: To identify and quantify 4-(4-Bromophenyl)piperidine using GC-MS.

1. Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary column suitable for amine analysis (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Trifluoroacetic anhydride (TFAA) for derivatization.

  • Ethyl acetate (GC grade).

2. Derivatization Procedure:

  • Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.

  • Add 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature. The sample is ready for injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 400 m/z.

Signaling Pathways

4-Arylpiperidine derivatives are known to interact with several key targets in the central nervous system. Understanding these pathways is crucial for drug development professionals.

cluster_0 Dopamine D2 Receptor (D2R) Signaling D2R D2 Receptor Gi_Go Gi/o Protein D2R->Gi_Go BetaArrestin β-Arrestin D2R->BetaArrestin AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA ERK ERK Pathway BetaArrestin->ERK

Caption: Simplified Dopamine D2 receptor signaling cascade.[11][16]

cluster_1 Serotonin Transporter (SERT) Mechanism SERT_out SERT (Outward-facing) Na_bind 1. Na+ Binds SERT_out->Na_bind Serotonin_bind 2. Serotonin Binds Na_bind->Serotonin_bind Cl_bind 3. Cl- Binds Serotonin_bind->Cl_bind Conform_change Conformational Change Cl_bind->Conform_change SERT_in SERT (Inward-facing) Conform_change->SERT_in Release 4. Release of Na+, Serotonin, Cl- SERT_in->Release Release->SERT_out Reorientation

Caption: Mechanism of serotonin reuptake by the SERT protein.[1][17][18]

cluster_2 Sigma-1 Receptor (S1R) Signaling S1R Sigma-1 Receptor (ER Membrane) Ca_Mod Modulation of Ca2+ Signaling (IP3R) S1R->Ca_Mod Ion_Channel Modulation of Ion Channels S1R->Ion_Channel Ligand S1R Ligand (e.g., Piperidine Derivative) Ligand->S1R Neuroprotection Neuroprotection & Neuronal Resilience Ca_Mod->Neuroprotection Ion_Channel->Neuroprotection

Caption: Overview of Sigma-1 receptor's role in cellular signaling.[19][20][21]

References

How to improve the regioselectivity of 4-(4-Bromophenyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Bromophenyl)piperidine reactions. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the two primary reactive sites on 4-(4-Bromophenyl)piperidine?

4-(4-Bromophenyl)piperidine has two main reactive sites that can lead to challenges in regioselectivity:

  • The secondary amine (-NH) of the piperidine ring: This site is nucleophilic and can participate in reactions such as N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination).

  • The Carbon-Bromine (C-Br) bond on the phenyl ring: This site is susceptible to oxidative addition with transition metal catalysts, making it suitable for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Q2: How can I achieve selective reaction at the C-Br bond while leaving the piperidine nitrogen unreacted?

To achieve selective reaction at the C-Br bond, the piperidine nitrogen should be protected. The most common strategy is the use of a tert-Butoxycarbonyl (Boc) protecting group.[1] This group is stable under many cross-coupling conditions and can be easily removed later.

Q3: How can I achieve selective N-arylation of the piperidine ring?

Selective N-arylation of the piperidine ring can be achieved through a Palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5] To prevent side reactions at the bromophenyl group, reaction conditions should be carefully optimized. Using a less reactive aryl halide as the coupling partner for the piperidine nitrogen can sometimes favor the desired reaction.

Q4: What is "orthogonal reactivity" and how does it apply to 4-(4-Bromophenyl)piperidine?

Orthogonal reactivity refers to the ability to selectively react one functional group in a molecule without affecting another.[6] In the context of 4-(4-Bromophenyl)piperidine, this can be achieved by:

  • Protecting Group Strategy: Protecting the piperidine nitrogen allows for selective reaction at the C-Br bond.

  • Condition Optimization: Carefully selecting catalysts, ligands, bases, and solvents can favor one reaction pathway over the other. For instance, certain palladium catalysts and ligands show high selectivity for C-Br bond activation over C-N bond formation.[7]

Troubleshooting Guides

Issue 1: Low yield or no reaction during Suzuki-Miyaura coupling at the C-Br bond.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Protection of Piperidine Nitrogen Ensure complete protection of the piperidine nitrogen with a suitable protecting group like Boc. Monitor the protection step by TLC or LC-MS.
Catalyst Inactivity Use a fresh, high-quality palladium catalyst. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts.[8][9][10] Consider using more advanced catalyst systems with specialized ligands if simple catalysts fail.
Inappropriate Base The choice of base is crucial for activating the boronic acid.[10] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the substrate and solvent.
Poor Solvent Choice A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. Ensure the solvent is anhydrous if required by the specific protocol.
Low Reaction Temperature While some Suzuki reactions proceed at room temperature, others require heating. Gradually increase the reaction temperature and monitor for product formation.
Issue 2: Mixture of products observed (both N-arylation and C-C coupling) during Buchwald-Hartwig amination.

Possible Causes & Solutions:

CauseRecommended Solution
High Reactivity of the C-Br Bond Lower the reaction temperature to disfavor the oxidative addition at the C-Br bond.
Inappropriate Ligand The choice of phosphine ligand is critical for selectivity.[2] For N-arylation, ligands like BINAP or DPPF can be effective.[2] Experiment with different generations of Buchwald-Hartwig ligands to optimize for C-N bond formation.
Strong Base A very strong base might promote side reactions. Consider using a milder base like Cs₂CO₃ or K₃PO₄.
Unprotected Piperidine Nitrogen in a Suzuki Reaction If you are attempting a Suzuki reaction without a protecting group, you may see N-arylation as a side product. It is highly recommended to protect the piperidine nitrogen for selective C-C coupling.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of N-Boc-4-(4-Bromophenyl)piperidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling at the C-Br position.

Materials:

  • N-Boc-4-(4-Bromophenyl)piperidine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction flask, add N-Boc-4-(4-Bromophenyl)piperidine, the arylboronic acid, and Na₂CO₃.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination of 4-(4-Bromophenyl)piperidine

This protocol outlines a general procedure for the N-arylation of the piperidine ring.

Materials:

  • 4-(4-Bromophenyl)piperidine

  • Aryl halide (1.1 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a reaction flask.

  • Add the anhydrous toluene and stir for 10 minutes.

  • Add 4-(4-Bromophenyl)piperidine, the aryl halide, and NaOtBu.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_decision Desired Reaction cluster_path1 C-Br Bond Reaction cluster_path2 Piperidine N Reaction start 4-(4-Bromophenyl)piperidine decision Reaction Site? start->decision protect Protect Piperidine N (e.g., with Boc) decision->protect C-Br n_arylation N-Arylation (e.g., Buchwald-Hartwig) decision->n_arylation N-H cross_coupling Cross-Coupling (e.g., Suzuki) protect->cross_coupling deprotect Deprotection (optional) cross_coupling->deprotect product1 C-C Coupled Product deprotect->product1 product2 N-Aryl Product n_arylation->product2

Caption: Decision workflow for regioselective reactions.

suzuki_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Suzuki Coupling Yield cause1 Incomplete N-Protection start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Suboptimal Base/Solvent start->cause3 solution1 Verify Protection (TLC/LC-MS) cause1->solution1 solution2 Use Fresh Catalyst/Ligand cause2->solution2 solution3 Screen Bases & Solvents cause3->solution3

Caption: Troubleshooting Suzuki-Miyaura coupling issues.

References

Stability issues of 4-(4-Bromophenyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(4-Bromophenyl)piperidine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work with 4-(4-Bromophenyl)piperidine in acidic environments.

Issue/Observation Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis after exposure to acid. Degradation of 4-(4-Bromophenyl)piperidine.1. Confirm the identity of the main peak by comparing the retention time with a fresh, unstressed standard. 2. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. 3. Refer to the FAQ section on potential degradation pathways.
Loss of starting material after acidic workup or purification. The compound may be susceptible to degradation under the specific acidic conditions used (e.g., type of acid, concentration, temperature, and duration of exposure).1. Perform a small-scale time-course experiment to quantify the rate of degradation under your specific conditions. 2. Consider using milder acidic conditions (e.g., lower concentration, different acid) or reducing the exposure time and temperature. 3. Explore alternative purification methods that avoid strongly acidic conditions, such as neutral or basic chromatography.
Inconsistent analytical results for samples stored in acidic solutions. The compound is degrading over time in the acidic storage medium.1. Prepare samples fresh for analysis whenever possible. 2. If storage is necessary, conduct a short-term stability study to determine the acceptable storage duration at a specific pH and temperature. 3. Consider storing samples at a neutral or slightly basic pH and acidifying them immediately before analysis if required by the analytical method.
Formation of a precipitate when adding acid. Protonation of the piperidine nitrogen can form a salt with low solubility in certain solvents.1. Characterize the precipitate to confirm if it is the salt of 4-(4-Bromophenyl)piperidine. 2. If it is the desired product salt, ensure complete dissolution before analysis, potentially by adjusting the solvent system. 3. If it is an undesired byproduct, investigate the possibility of acid-induced polymerization or reaction with other components in the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(4-Bromophenyl)piperidine under acidic conditions?

A1: The primary stability concern for 4-(4-Bromophenyl)piperidine in acidic conditions is the potential for degradation. While the piperidine ring itself is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the formation of impurities. The nitrogen atom in the piperidine ring is basic and will be protonated in acidic solutions, which can influence its reactivity and stability.

Q2: What is the likely degradation pathway for 4-(4-Bromophenyl)piperidine in acid?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, a plausible degradation pathway under harsh acidic conditions could involve reactions related to the piperidine ring or the bromophenyl group. However, for many simple piperidine derivatives, significant degradation of the core ring structure is not expected under typical laboratory acidic conditions. More likely are side reactions if other reactive functional groups are present in the solution. Forced degradation studies are typically required to definitively identify degradation products.[1][2][3]

Q3: How can I perform a forced degradation study for 4-(4-Bromophenyl)piperidine under acidic conditions?

A3: A forced degradation study can be conducted to intentionally degrade the molecule and identify potential degradation products.[2][3] A general protocol is outlined below.

Experimental Protocol: Acidic Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 4-(4-Bromophenyl)piperidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into several vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.5 M HCl, or 1 M HCl).

    • Incubate the vials at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).

  • Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the withdrawn aliquots with an equivalent amount of a base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for analysis with the initial mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., RP-HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

    • Identify and characterize any significant degradation products using LC-MS.

Q4: What are typical acceptance criteria for stability under acidic stress testing?

A4: The goal of forced degradation is to achieve a noticeable level of degradation, typically in the range of 5-20%, to demonstrate the stability-indicating nature of the analytical method.[3] There are no universal acceptance criteria for the stability of a compound under forced degradation as the purpose is to understand degradation pathways, not to pass a specific limit.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of 4-(4-Bromophenyl)piperidine to illustrate expected outcomes.

Acid Condition Temperature Time (hours) Degradation (%) Number of Degradation Products
0.1 M HCl40°C24< 5%1
0.5 M HCl40°C248%2
1 M HCl40°C2415%2
0.5 M HCl60°C1212%2
0.5 M HCl80°C825%3

Visualizations

Troubleshooting Workflow for Unexpected Peaks

Troubleshooting Workflow start Unexpected peak observed in acidic sample analysis confirm_main_peak Confirm main peak identity with fresh standard start->confirm_main_peak degradation_suspected Degradation Suspected confirm_main_peak->degradation_suspected characterize_new_peaks Characterize new peaks using LC-MS refer_faq Refer to FAQ on degradation pathways characterize_new_peaks->refer_faq degradation_suspected->characterize_new_peaks Yes end_node Issue Resolved degradation_suspected->end_node No modify_conditions Modify experimental conditions (milder acid, lower temp, shorter time) refer_faq->modify_conditions reanalyze Re-analyze sample modify_conditions->reanalyze reanalyze->end_node

Caption: A logical workflow for troubleshooting unexpected analytical results.

Hypothetical Degradation Pathway under Harsh Acidic Conditions

Degradation Pathway parent 4-(4-Bromophenyl)piperidine (in solution) protonated Protonated Piperidinium Ion parent->protonated  H+ (Acid) degradation_product_1 Potential Minor Degradant 1 (e.g., Ring-Opened Product) protonated->degradation_product_1  Harsh Conditions  (e.g., High Temp, Strong Acid) degradation_product_2 Potential Minor Degradant 2 (e.g., Modified Bromophenyl Ring) protonated->degradation_product_2  Harsh Conditions  (e.g., High Temp, Strong Acid)

Caption: A simplified representation of a potential degradation pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and handling of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has turned yellow. What is the cause and how can I fix it?

A yellow coloration in piperidine is typically a result of oxidation products.[1] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method to remove these colored impurities is distillation.[2] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am having difficulty separating piperidine from my starting material, pyridine, by distillation. Why is this happening?

Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1][3]

Q3: My solution of a piperidine derivative in DMF crystallized during storage. What is the cause and how can I resolve it?

This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals. To prevent this from happening in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are typical yields for piperidine synthesis?

Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of the starting materials. For instance, the thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1] The catalytic hydrogenation of pyridine is a common method, and yields can be high, but are dependent on the catalyst and reaction conditions.[4]

Troubleshooting Guides

Issue 1: Low Yield in Piperidine Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary.[1] - Increase Catalyst Loading: If using a catalyst, a higher loading may be required to drive the reaction to completion.[5] - Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[5]
Catalyst Deactivation - Check Catalyst Quality: Ensure the catalyst has not expired or been improperly stored. - Test Catalyst: Test the catalyst on a known, reliable reaction to confirm its activity.[5] - Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst.
Suboptimal Reaction Conditions - Solvent Effects: The solvent can impact the solubility of reagents and the stability of catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol could be considered.[6] - Base Selection: The choice of base is crucial. For instance, in Buchwald-Hartwig amination, a strong base like NaOtBu might cause decomposition. Consider a weaker base such as K3PO4 or Cs2CO3.[6]
Side Product Formation - See "Issue 2: Formation of Side Products" for detailed troubleshooting.
Issue 2: Formation of Side Products
Side Product Cause Prevention and Mitigation
Over-reduction Products (e.g., Pentylamines) Hydrogenolysis of the C-N bond in the piperidine ring.[5]- Catalyst Selection: Rhodium-based catalysts are often more selective for pyridine ring hydrogenation without significant C-N bond cleavage.[5] - Control Temperature: Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage.[1][5] - Optimize Hydrogen Pressure: While higher pressure can increase the reaction rate, it can also promote over-reduction. Optimization is key.[5]
Aspartimide Formation Base-catalyzed side reaction, particularly in sequences containing aspartic acid (Asp), especially Asp-Gly motifs.[7]- Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can reduce side reactions.[8] - Alternative Bases: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[8] - Backbone Protection: Use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone amide protection can completely suppress this side reaction.[8]
Aza-Michael Addition to Maleimides Piperidine can undergo an aza-Michael addition to a maleimide double bond, consuming the maleimide.[7]- Modify Synthesis Strategy: Introduce the maleimide-containing linker after the final piperidine deprotection step.[7]
Polymerization or Decomposition Can occur, particularly at higher temperatures.[1]- Control Temperature: Lowering the reaction temperature may help minimize side product formation.[1] - Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1]

Quantitative Data

Anticancer Activity of Piperidine Derivatives

The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.[9]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
Antiplatelet Activity of Piperidine Derivatives
CompoundActivityIC50
PD5Antiplatelet0.06 mM
PD3Antiplatelet80 mM
Acetyl salicylic acid (control)Antiplatelet150 µM

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[1]

Materials:

  • Substituted pyridine (1.0 eq)

  • Glacial acetic acid (solvent)

  • PtO₂ (Adams' catalyst, 1-5 mol%)

  • High-pressure reactor

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, add the substituted pyridine and glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the reactor.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[1]

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be performed by column chromatography if necessary.

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[2]

Materials:

  • Crude piperidine containing pyridine impurity

  • Suitable organic solvent (e.g., diethyl ether)

  • Carbon dioxide (CO₂) gas

  • Strong base (e.g., sodium hydroxide)

  • Solid potassium hydroxide (KOH)

  • Distillation apparatus

Procedure:

  • Salt Formation: Dissolve the crude piperidine in a suitable organic solvent. Bubble CO₂ gas through the solution. Piperidine will react to form a solid carbonate salt, while pyridine will remain in solution.

  • Filtration: Filter the solid piperidine carbonate from the solution.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide, to liberate the free piperidine from its salt.[2]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).

  • Drying and Distillation: Dry the organic extract over solid KOH, filter, and distill to obtain pure piperidine.[2]

Visualizations

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Time/Temp Increase Catalyst Load incomplete->troubleshoot_incomplete check_side_products Analyze for Side Products complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_side_products Optimize Conditions: Lower Temp, Change Catalyst, Protecting Groups side_products_present->troubleshoot_side_products check_catalyst Check Catalyst Activity no_side_products->check_catalyst catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue Inactive catalyst_ok Catalyst Active check_catalyst->catalyst_ok Active replace_catalyst Use Fresh Catalyst catalyst_issue->replace_catalyst optimize_conditions Re-evaluate Conditions: Solvent, Base, Concentration catalyst_ok->optimize_conditions

Caption: Troubleshooting workflow for low reaction yield.

purification_workflow start Crude Piperidine (with Pyridine Impurity) dissolve Dissolve in Organic Solvent start->dissolve add_co2 Bubble CO2 Gas dissolve->add_co2 precipitate Piperidine Carbonate Precipitates add_co2->precipitate filter Filter Mixture precipitate->filter solid Solid: Piperidine Carbonate filter->solid Solid Phase liquid Filtrate: Pyridine in Solvent filter->liquid Liquid Phase liberate Liberate with Strong Base (e.g., NaOH) solid->liberate extract Extract with Organic Solvent liberate->extract dry Dry over KOH extract->dry distill Distill dry->distill product Pure Piperidine distill->product

Caption: Purification of piperidine from pyridine impurity.

signaling_pathway cluster_piperidine Piperidine Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes piperidine Piperidine Derivatives pi3k_akt PI3K/Akt piperidine->pi3k_akt inhibit nf_kb NF-κB piperidine->nf_kb down-regulate stat3 STAT-3 piperidine->stat3 inhibit proliferation Inhibition of Cell Proliferation pi3k_akt->proliferation apoptosis Induction of Apoptosis pi3k_akt->apoptosis nf_kb->proliferation migration Inhibition of Cell Migration stat3->migration

References

Validation & Comparative

A Comparative Study: 4-(4-Bromophenyl)piperidine vs. 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-Bromophenyl)piperidine and its parent compound, 4-phenylpiperidine. These compounds are key building blocks in medicinal chemistry, forming the scaffold for a wide range of pharmacologically active agents. This document summarizes their physicochemical properties, synthesis methods, and discusses their known and potential pharmacological activities based on available data.

Physicochemical Properties

The introduction of a bromine atom at the para-position of the phenyl ring in 4-phenylpiperidine significantly alters its physicochemical properties. The most notable differences are the increased molecular weight and a substantially higher melting point for the brominated analog, which can be attributed to stronger intermolecular forces and improved crystal lattice packing.

Property4-(4-Bromophenyl)piperidine4-Phenylpiperidine
Molecular Formula C₁₁H₁₄BrNC₁₁H₁₅N
Molecular Weight 240.14 g/mol [1]161.24 g/mol
Melting Point 144-146 °C[2]61-65 °C
Boiling Point 307.6 ± 42.0 °C (Predicted)[2]286 °C
Appearance White to pale yellow solid[2]White to off-white solid
pKa (Predicted) 10.14 ± 0.10[2]10.20 ± 0.10

Synthesis and Chemical Reactivity

Both compounds are synthesized through multi-step organic reactions. The synthesis of 4-phenylpiperidine often involves the reduction of 4-phenylpyridine, while 4-(4-Bromophenyl)piperidine can be synthesized from its tetrahydropyridine precursor.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of these 4-arylpiperidines.

G cluster_0 Synthesis of 4-Phenylpiperidine cluster_1 Synthesis of 4-(4-Bromophenyl)piperidine Pyridine Pyridine Dihydropyridine 1,4-Dihydropyridine Intermediate Pyridine->Dihydropyridine Grignard Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylpyridine 4-Phenylpyridine Dihydropyridine->Phenylpyridine Oxidation Phenylpiperidine 4-Phenylpiperidine Phenylpyridine->Phenylpiperidine Catalytic Hydrogenation Bromophenyl_Tetrahydropyridine 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine Bromophenylpiperidine 4-(4-Bromophenyl)piperidine Bromophenyl_Tetrahydropyridine->Bromophenylpiperidine Catalytic Hydrogenation

Caption: General synthetic workflows for 4-phenylpiperidine and 4-(4-bromophenyl)piperidine.

Experimental Protocols

Synthesis of 4-(4-Bromophenyl)piperidine [1][3]

This procedure involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

  • Materials:

    • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

    • Anhydrous Methanol (MeOH)

    • Triethylamine (Et₃N)

    • Rhodium on Carbon (Rh/C) catalyst

    • Hydrogen gas (H₂)

    • Celite™

  • Procedure:

    • Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

    • Add Rh/C catalyst (0.060 g) to the solution.

    • Place the reaction mixture in a hydrogen atmosphere (100 psi).

    • Stir the mixture at room temperature for 24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite™.

    • Concentrate the filtrate to yield 4-(4-bromophenyl)piperidine as a white solid.

  • Yield: Approximately 98%.

General Synthesis of 4-Phenylpiperidine

A common method for the synthesis of 4-phenylpiperidine is the reduction of 4-phenylpyridine.

  • Materials:

    • 4-Phenylpyridine

    • Ethanol or Methanol

    • Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalyst

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-phenylpyridine in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Pd/C or Pt/C.

    • Subject the mixture to hydrogenation under a hydrogen atmosphere (pressure and temperature may vary depending on the catalyst and scale).

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent to obtain 4-phenylpiperidine.

Pharmacological Activity: A Comparative Overview

The 4-phenylpiperidine scaffold is a well-established pharmacophore, particularly in the development of opioid receptor ligands and dopamine receptor modulators. The substitution on the phenyl ring is a critical determinant of the pharmacological profile.

Receptor Binding Affinity
CompoundMu-Opioid Receptor (MOR) Ki (nM)Dopamine D2 Receptor Ki (nM)Sigma-1 Receptor Ki (nM)
4-(4-Bromophenyl)piperidine Data not availableData not availableData not available
4-Phenylpiperidine ~150 (estimated from QSAR)[4]>1000[5]Data not available

Note: The lack of experimental data for 4-(4-Bromophenyl)piperidine is a significant gap in the current understanding of its pharmacology.

Structure-Activity Relationship (SAR) and Potential Signaling Pathways

The introduction of a halogen, such as bromine, at the para-position of the phenyl ring in 4-arylpiperidines can significantly influence receptor affinity and selectivity. Generally, halogenation can enhance binding to certain receptors through favorable interactions within the binding pocket.

Derivatives of 4-phenylpiperidine are known to act as agonists, partial agonists, or antagonists at various G-protein coupled receptors (GPCRs), including opioid and dopamine receptors. The binding of these ligands initiates a signaling cascade that can modulate downstream cellular responses.

G Ligand 4-Arylpiperidine Ligand Receptor GPCR (e.g., Opioid, Dopamine) Ligand->Receptor Binding G_Protein G-Protein (Gi/o, Gs) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized signaling pathway for 4-arylpiperidine ligands at GPCRs.

Conclusion

4-(4-Bromophenyl)piperidine and 4-phenylpiperidine are structurally related compounds with distinct physicochemical properties. While detailed synthesis protocols are available, there is a significant disparity in the available pharmacological data. 4-Phenylpiperidine is known to be a versatile scaffold in drug discovery with a generally low intrinsic affinity for dopamine D2 receptors and a moderate estimated affinity for mu-opioid receptors.

The pharmacological profile of 4-(4-Bromophenyl)piperidine remains largely uncharacterized in the public domain. Based on structure-activity relationships of similar compounds, the bromine substitution is expected to modulate its receptor binding profile, potentially enhancing affinity and/or selectivity for certain targets. However, without direct experimental data, this remains speculative.

Further research, including comprehensive receptor screening and functional assays, is necessary to elucidate the pharmacological properties of 4-(4-Bromophenyl)piperidine and to enable a direct and meaningful comparison with 4-phenylpiperidine. Such studies would be invaluable for guiding the rational design of novel therapeutics based on these important chemical scaffolds.

References

Unveiling the Antimicrobial Potential of Novel 4-(4-Bromophenyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activity of novel 4-(4-Bromophenyl)piperidine derivatives, with a focus on their antimicrobial properties. This document provides a synthesis of experimental data, detailed methodologies for key assays, and a visual representation of the evaluation workflow to support further research and development in this promising area of medicinal chemistry.

The piperidine scaffold is a well-established pharmacophore in a multitude of therapeutic agents. The introduction of a 4-bromophenyl substituent at the 4-position of the piperidine ring has given rise to a class of compounds with diverse and interesting biological activities. Recent studies have highlighted their potential as antimicrobial agents, offering a new avenue for combating the growing challenge of antibiotic resistance. This guide consolidates findings on the antimicrobial efficacy of these derivatives and compares them with established antibiotics.

Comparative Analysis of Antimicrobial Activity

To provide a clear and concise overview of the antimicrobial potency of novel piperidine derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains. For comparison, data for the standard antibiotic Ampicillin are also included. The lower the MIC value, the higher the antimicrobial activity of the compound.

CompoundR GroupR' GroupTest OrganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidone Derivative 1a CH3N(CH3)2M. gypseum7[1]
2,6-diaryl-3-methyl-4-piperidone Derivative 2a CH3OCH3M. gypseum8[1]
2,6-diaryl-3-methyl-4-piperidone Derivative 3a CH3OHM. gypseum10[1]
2,6-diaryl-3-methyl-4-piperidone Derivative 4a IsopropylN(CH3)2M. gypseum12[1]
2,6-diaryl-3-methyl-4-piperidone Derivative 5a IsopropylOCH3M. gypseum15[1]
2,6-diaryl-3-methyl-4-piperidone Derivative 6a IsopropylOHM. gypseum18[1]
Thiosemicarbazone Derivative of 1a (1b) CH3N(CH3)2M. gypseum5[1]
Thiosemicarbazone Derivative of 2a (2b) CH3OCH3M. gypseum6[1]
Thiosemicarbazone Derivative of 3a (3b) CH3OHM. gypseum7[1]
Thiosemicarbazone Derivative of 4a (4b) IsopropylN(CH3)2M. gypseum8[1]
Thiosemicarbazone Derivative of 5a (5b) IsopropylOCH3M. gypseum10[1]
Thiosemicarbazone Derivative of 6a (6b) IsopropylOHM. gypseum12[1]
Ampicillin (Standard) --Various Bacteria0.1 - 10[2]

Note: The data presented is a summary from the cited literature and is intended for comparative purposes. The specific 4-(4-Bromophenyl)piperidine core structure may vary among the tested derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of 4-(4-Bromophenyl)piperidine derivatives.

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (General Procedure)

A Mannich reaction is employed for the synthesis of the piperidin-4-one core.[1] Equimolar amounts of an appropriate substituted aromatic aldehyde, ethyl methyl ketone, and ammonium acetate are dissolved in ethanol.[1] The mixture is then refluxed for a specified period. After cooling, the solid product is filtered, washed, and recrystallized from a suitable solvent like methanol to yield the desired 2,6-diaryl-3-methyl-4-piperidone derivative.[1]

Synthesis of Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones

The synthesized piperidin-4-one derivative is reacted with thiosemicarbazide in the presence of a catalytic amount of concentrated hydrochloric acid.[1] The reaction mixture is typically stirred at room temperature. The resulting thiosemicarbazone derivative precipitates out and is then filtered, washed, and purified by recrystallization.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds and standard antibiotics are serially diluted in the broth medium within the microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of novel piperidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (Substituted Aldehyde, Ethyl Methyl Ketone, Ammonium Acetate) synthesis Mannich Reaction (Piperidin-4-one Synthesis) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization compound Synthesized Piperidine Derivative characterization->compound Test Compound mic_test Broth Microdilution Assay (MIC Determination) data_analysis Data Analysis & Comparison mic_test->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Signaling Pathway and Mechanism of Action

While the precise mechanism of action for the antimicrobial activity of many 4-(4-Bromophenyl)piperidine derivatives is still under investigation, some studies on related piperidine-containing compounds suggest potential targets. For instance, certain piperidine derivatives have been shown to inhibit fungal ergosterol biosynthesis, a critical component of the fungal cell membrane. Others may act by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.

The following diagram illustrates a generalized pathway of DNA gyrase inhibition, a potential mechanism for the antibacterial activity of some piperidine derivatives.

dna_gyrase_inhibition cluster_bacterial_cell Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase binds to replication DNA Replication gyrase->replication enables replication->dna produces daughter DNA strands cell_death Cell Death replication->cell_death inhibition leads to compound 4-(4-Bromophenyl)piperidine Derivative compound->gyrase inhibits

Caption: Proposed Mechanism: DNA Gyrase Inhibition.

References

The Pivotal Role of the Bromine Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-bromophenyl)piperidine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally acting agents.

The 4-arylpiperidine framework is a well-established pharmacophore, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. The introduction of a bromine atom at the para-position of the phenyl ring creates the 4-(4-bromophenyl)piperidine scaffold, which serves as a crucial starting point for the development of ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The presence and position of the bromine atom significantly influence the pharmacological profile of these molecules, affecting their potency, selectivity, and metabolic stability.

This guide synthesizes findings from various studies to provide a clear comparison of how modifications to the 4-(4-bromophenyl)piperidine core impact biological activity.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro biological activities of selected 4-(4-bromophenyl)piperidine analogs and related compounds against various receptor subtypes. This data, compiled from multiple research findings, facilitates a comparative analysis of their structure-activity relationships.

Compound IDCore StructureR1 (Piperidine Nitrogen)R2 (Piperidine Ring)Target ReceptorBinding Affinity (Ki, nM)
Analog 1 4-(4-Bromophenyl)piperidine-H-HDopamine D2Data not specified
Analog 2 4-(4-Bromophenyl)piperidine-CH3-HDopamine D2Data not specified
Analog 3 4-(4-Bromophenyl)piperazine-CH2CH3N/ADopamine ReceptorsProjected high affinity[1]
Analog 4 4-Phenylpiperidine-(CH2)4-Butyrophenone-OHDopamine D20.89[2]
Analog 5 4-(4-Chlorophenyl)-1,4-diazepane-(CH2)4-ButyrophenoneN/ADopamine D243.3[2]
Analog 6 4-(4-Chlorophenyl)-1,4-diazepane-(CH2)4-ButyrophenoneN/ADopamine D46.6[2]
Analog 7 4-(4-Chlorophenyl)-1,4-diazepane-(CH2)4-ButyrophenoneN/ASerotonin 5-HT1A117.4[2]
Analog 8 4-(4-Chlorophenyl)-1,4-diazepane-(CH2)4-ButyrophenoneN/ASerotonin 5-HT2A23.3[2]

Key Insights from Structure-Activity Relationship Studies

Analysis of the available data on 4-arylpiperidine and related heterocyclic analogs reveals several key SAR trends:

  • Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. For instance, in the broader class of 4-arylpiperidines, N-phenethyl substitution can lead to a mix of opioid and neuroleptic activity.[3] In contrast, smaller alkyl groups or more complex chains incorporating aromatic moieties can fine-tune the affinity for specific dopamine and serotonin receptor subtypes.[2]

  • Bioisosteric Replacement of the Piperidine Ring: The piperidine ring itself is a frequent target for modification to improve physicochemical properties and metabolic stability.[4] Bioisosteric replacements such as morpholine can alter polarity and pKa, while spiro-systems like azaspiro[3.3]heptane offer different three-dimensional vector spaces for substituents.[4] Such modifications are a key strategy to overcome challenges like metabolic instability often associated with piperazine analogs.[5]

  • Role of the Phenyl Ring and Halogen Substitution: Halogenation of the phenyl ring is a widely used strategy to modulate the pharmacological profile of 4-phenylpiperidine analogs. The position and nature of the halogen can significantly impact potency and selectivity. While this guide focuses on the 4-bromo substitution, comparative studies on halogenated 4-phenylpiperidin-4-ols have systematically investigated the effects of fluorine, chlorine, and bromine at various positions.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells for human dopamine or serotonin receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (the 4-(4-bromophenyl)piperidine analog).

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (e.g., from rat or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching and Analysis: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[7]

Visualizing Methodologies and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Start Identify Lead: 4-(4-Bromophenyl)piperidine Synth Synthesize Analogs (Vary R1, R2, etc.) Start->Synth Purify Purification & Structural Verification Synth->Purify Binding Receptor Binding Assays (Ki determination) Purify->Binding Functional Functional Assays (Agonist/Antagonist activity) Purify->Functional Metabolic Metabolic Stability (t½, Clint) Purify->Metabolic SAR_Analysis SAR Analysis Binding->SAR_Analysis Functional->SAR_Analysis Metabolic->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synth Iterative Design End Candidate Selection Optimization->End

Caption: General workflow for the structure-activity relationship (SAR) study of 4-(4-bromophenyl)piperidine analogs.

GPCR_Signaling Ligand 4-Arylpiperidine Analog Receptor GPCR (e.g., Dopamine D2 R) Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for a D2 receptor antagonist.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Bromophenyl)piperidine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of compounds targeting diverse biological pathways. The translation of promising in vitro activity to in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides a comparative overview of the performance of 4-(4-bromophenyl)piperidine based compounds, presenting available experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are provided to support the interpretation of these findings and facilitate future research.

In Vitro Efficacy: Targeting Key Biological Processes

The in vitro evaluation of 4-(4-bromophenyl)piperidine derivatives has revealed their potential in addressing complex diseases such as Alzheimer's and cancer. These studies typically involve cell-based assays and enzyme inhibition experiments to determine the potency and mechanism of action of the compounds.

Anti-Alzheimer's Disease Activity of 4-(4-Bromophenyl)piperidin-4-ol Derivatives

A series of 4-(4-bromophenyl)piperidin-4-ol derivatives has been synthesized and evaluated for their potential as multi-target agents for the treatment of Alzheimer's disease. The in vitro assessment of these compounds focused on their ability to inhibit key enzymes involved in the pathology of the disease and to counteract oxidative stress and amyloid-beta (Aβ) aggregation.[1][2][3][4]

Table 1: In Vitro Activity of 4-(4-Bromophenyl)piperidin-4-ol Derivatives in Alzheimer's Disease Models [1][2][3][4]

Compound IDAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)Aβ Aggregation Inhibition (%) @ 500 µMAntioxidant Activity (IC₅₀, µM)
AB110.02986643.2526.38
AB140.038763Not Reported23.99
  • AChE: Acetylcholinesterase

  • MAO-B: Monoamine Oxidase B

  • IC₅₀: Half-maximal inhibitory concentration

  • Aβ: Amyloid-beta

Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

Derivatives incorporating the 4-bromophenyl moiety linked to a quinoline-oxadiazole scaffold have been investigated for their anticancer properties. Their in vitro efficacy was assessed against various cancer cell lines and their ability to inhibit key signaling molecules such as EGFR (Epidermal Growth Factor Receptor) kinase.[5][6][7][8]

Table 2: In Vitro Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives [5][6][7][8]

Compound IDCell LineIC₅₀ (µg/mL)EGFR Kinase IC₅₀ (µM)
8cHepG20.137 - 0.3320.14
MCF-70.164 - 0.583
12dHepG20.137 - 0.3320.18
MCF-70.164 - 0.583
ErlotinibHepG20.308Not Applicable
(Control)MCF-70.512
LapatinibNot ApplicableNot Applicable0.12
(Control)
  • HepG2: Human hepatocellular carcinoma cell line

  • MCF-7: Human breast adenocarcinoma cell line

  • IC₅₀: Half-maximal inhibitory concentration

In Vivo Efficacy: Assessing Therapeutic Potential in Living Systems

While in vitro studies provide crucial initial data, in vivo experiments in animal models are essential to evaluate the overall therapeutic potential, including pharmacokinetics, safety, and efficacy in a complex biological environment. Direct in vivo efficacy data for the specific 4-(4-bromophenyl)piperidine compounds detailed in the in vitro sections above is not extensively available in the public domain. However, this guide provides detailed protocols for standard in vivo models that would be employed to assess their efficacy.

Assessment of Cognitive Enhancement in Alzheimer's Disease Models

For compounds like the 4-(4-bromophenyl)piperidin-4-ol derivatives (AB11 and AB14), which show promise in vitro for Alzheimer's disease, the Morris water maze is a widely used in vivo model to assess their impact on learning and memory.[9][10][11][12]

Experimental Protocol: Morris Water Maze [9][10][11][12]

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint) to hide a submerged escape platform. The pool is situated in a room with various distal visual cues.

  • Animals: Typically, transgenic mouse models of Alzheimer's disease that develop amyloid plaques and cognitive deficits are used.[13][14][15][16][17] Age-matched wild-type mice serve as controls.

  • Acquisition Phase:

    • Mice are trained over several days (e.g., 5-7 days) to find the hidden platform.

    • Each day consists of multiple trials (e.g., 4 trials) with the mouse starting from different quadrants of the pool.

    • The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

    • If a mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of spatial memory.

  • Data Analysis: The escape latency, path length, and performance in the probe trial are compared between treated and untreated transgenic mice, as well as wild-type controls. A significant reduction in escape latency and an increase in time spent in the target quadrant in treated animals would indicate cognitive improvement.

Evaluation of Antitumor Activity in Xenograft Models

For anticancer compounds such as the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, in vivo efficacy is commonly evaluated using tumor xenograft models in immunocompromised mice.

Experimental Protocol: Tumor Xenograft Model

  • Cell Culture: Human cancer cell lines (e.g., HepG2 or MCF-7) are cultured in appropriate media.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • A specific number of cancer cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Once tumors reach the desired size, mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Growth Monitoring:

    • Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.

    • Body weight and general health of the mice are also monitored.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when the animals show signs of distress. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological mechanisms.

Experimental_Workflow_Alzheimers cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound 4-(4-Bromophenyl)piperidine Derivative AChE_Assay AChE Inhibition Assay Compound->AChE_Assay MAOB_Assay MAO-B Inhibition Assay Compound->MAOB_Assay Abeta_Assay Aβ Aggregation Assay Compound->Abeta_Assay Antioxidant_Assay Antioxidant Assay Compound->Antioxidant_Assay IC50 Determine IC₅₀ Values AChE_Assay->IC50 MAOB_Assay->IC50 Abeta_Assay->IC50 Antioxidant_Assay->IC50 AD_Model Alzheimer's Disease Animal Model IC50->AD_Model Lead Compound Selection MWM Morris Water Maze AD_Model->MWM Cognitive_Assessment Assess Cognitive Improvement MWM->Cognitive_Assessment

Caption: Workflow for evaluating anti-Alzheimer's compounds.

Experimental_Workflow_Cancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound 4-(4-Bromophenyl)piperidine Derivative Cell_Viability MTT Assay on Cancer Cell Lines Compound->Cell_Viability Kinase_Assay EGFR Kinase Inhibition Assay Compound->Kinase_Assay IC50 Determine IC₅₀ Values Cell_Viability->IC50 Kinase_Assay->IC50 Xenograft_Model Tumor Xenograft Mouse Model IC50->Xenograft_Model Lead Compound Selection Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Efficacy_Assessment Assess Antitumor Efficacy Tumor_Growth->Efficacy_Assessment

Caption: Workflow for evaluating anticancer compounds.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation Compound 2-(2-(4-bromophenyl)quinolin-4-yl) -1,3,4-oxadiazole Derivative Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition point.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

The 4-(4-bromophenyl)piperidine scaffold continues to be a promising starting point for the development of novel therapeutics. The available in vitro data highlights the potential of these compounds in treating complex diseases like Alzheimer's and cancer. While comprehensive in vivo efficacy data for many of these specific analogues is still emerging, the established protocols and animal models described in this guide provide a clear pathway for their future evaluation. A thorough understanding of both the in vitro potency and the in vivo pharmacological properties is crucial for the successful translation of these promising compounds from the laboratory to the clinic. Further research focusing on the direct correlation between in vitro and in vivo efficacy will be instrumental in advancing the development of this important class of molecules.

References

A Comparative Guide to the Synthetic Routes of 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-(4-Bromophenyl)piperidine is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. This guide provides a detailed comparison of two distinct synthetic routes to this important molecule, offering insights into their respective methodologies, yields, and reaction conditions.

Route 1: Catalytic Hydrogenation of a Tetrahydropyridine Intermediate

This highly efficient, one-step route involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. This method is characterized by its high yield and relatively straightforward procedure.

Experimental Protocol

To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), a Rh/C catalyst (0.060 g) is added. The reaction mixture is then placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through Celite®, and the filtrate is concentrated to yield 4-(4-Bromophenyl)piperidine as a white solid.[1]

Route 2: Two-Step Synthesis via a Pyridine Intermediate followed by Hydrogenation

This alternative route involves the initial synthesis of a 4-arylpyridine intermediate, 4-(4-bromophenyl)pyridine, which is subsequently reduced to the desired piperidine. This method offers a different strategic approach to the target molecule.

Experimental Protocol

Step 1: Synthesis of 4-(4-Bromophenyl)pyridine

While a direct one-pot synthesis of 4-(4-bromophenyl)pyridine can be achieved through various cross-coupling methods, a reliable approach involves a Kröhnke-type reaction. For instance, a related compound, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, is synthesized in high yield from 2-acetylpyridine and 4-bromobenzaldehyde in a two-step process.[2][3] A similar strategy can be adapted to synthesize the core 4-(4-bromophenyl)pyridine structure.

Step 2: Catalytic Hydrogenation of 4-(4-Bromophenyl)pyridine

A stirred solution of 4-(4-bromophenyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO2 (5 mol%). The mixture is then subjected to a hydrogen gas atmosphere (50-70 bar). The reaction is typically complete within 6-10 hours. After quenching with sodium bicarbonate, the product is extracted with ethyl acetate, dried, and purified by column chromatography to yield 4-(4-Bromophenyl)piperidine.[4] The hydrogenation of similar 4-arylpyridines, such as 4-(4-fluorobenzyl)pyridine, using a rhodium on carbon catalyst has been shown to proceed with high conversion and selectivity.[5]

Comparative Data

ParameterRoute 1: Hydrogenation of TetrahydropyridineRoute 2: Synthesis via Pyridine Intermediate
Starting Material 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine4-Bromobenzaldehyde, 2-Acetylpyridine (for intermediate)
Key Steps 12
Catalyst Rh/CPd catalyst (for pyridine synthesis), PtO2 (for hydrogenation)
Reported Yield 98%[1]Overall yield is dependent on the two steps; hydrogenation step typically proceeds in high yield.
Reaction Conditions 100 psi H2, Room Temperature, 24 hStep 1: Varies depending on specific pyridine synthesis method. Step 2: 50-70 bar H2, Room Temperature, 6-10 h
Advantages High yield, single step, mild conditions.Utilizes readily available starting materials.
Disadvantages Requires synthesis of the tetrahydropyridine precursor.Multi-step process, potentially lower overall yield.

Visualizing the Synthetic Pathways

To further illustrate the distinct nature of these synthetic strategies, the following diagrams outline the reaction workflows.

route1 start 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine product 4-(4-Bromophenyl)piperidine start->product H2, Rh/C Methanol, Et3N RT, 24h, 98% yield

Caption: Route 1: One-step catalytic hydrogenation.

route2 start1 4-Bromobenzaldehyde intermediate 4-(4-Bromophenyl)pyridine start1->intermediate Kröhnke Reaction (multi-step) start2 2-Acetylpyridine start2->intermediate product 4-(4-Bromophenyl)piperidine intermediate->product H2, PtO2 Acetic Acid RT, 6-10h

Caption: Route 2: Two-step synthesis via a pyridine intermediate.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity profile of 4-(4-Bromophenyl)piperidine derivatives, a scaffold of interest in medicinal chemistry. The information presented herein, based on available experimental data, aims to facilitate an objective assessment of the selectivity of these compounds and guide future development efforts.

The 4-(4-Bromophenyl)piperidine core is a versatile scaffold that has been explored for its interaction with various biological targets, most notably the sigma (σ) receptors. However, a comprehensive understanding of its engagement with other receptor systems is crucial for a complete pharmacological characterization. This guide summarizes the available binding affinity data for a selection of 4-(4-Bromophenyl)piperidine derivatives and provides detailed experimental methodologies for key assays to enable reproducibility and further investigation.

Comparative Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative 4-(4-Bromophenyl)piperidine derivatives for their primary targets (sigma-1 and sigma-2 receptors) and a selection of off-targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target(s)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)Opioid (μ) (Ki, nM)Other Targets (Ki, nM)
1-Benzyl-4-(4-bromophenyl)piperidineSigma-1/Sigma-2Data not foundData not foundData not foundData not found
Reference Compounds
HaloperidolSigma-1/Dopamine D22.5 - 3.5[1]4.1[1]>10,000D2: ~1-5
(+)-PentazocineSigma-12.8 - 3.58[1]1200 - 1923[1]~50

Note: Data for a broader range of off-targets for specific 4-(4-Bromophenyl)piperidine derivatives is limited in the publicly available literature. The table will be updated as more comprehensive screening data becomes available.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are protocols for key assays used in the cross-reactivity profiling of 4-(4-Bromophenyl)piperidine derivatives.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from established methodologies for determining the binding affinity of compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain or liver membranes, or cell lines expressing recombinant human sigma-1 or sigma-2 receptors.

  • Radioligand for Sigma-1: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Radioligand for Sigma-2: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Determination for Sigma-1: Haloperidol (10 µM).

  • Masking Ligand for Sigma-2 Assay: (+)-Pentazocine (300 nM) to block binding to sigma-1 receptors.

  • Non-specific Binding Determination for Sigma-2: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 4-(4-Bromophenyl)piperidine derivatives at various concentrations.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation (50-200 µg protein), radioligand (e.g., 1-5 nM --INVALID-LINK---Pentazocine for sigma-1 or 3-10 nM [³H]DTG for sigma-2), and varying concentrations of the test compound or buffer (for total binding) or the non-specific defining ligand. For sigma-2 assays, include the masking ligand in all wells. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at 37°C for 120-150 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Sigma-1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow Compound 4-(4-Bromophenyl)piperidine Derivative Synthesis Primary_Screen Primary Screen: Sigma-1 & Sigma-2 Radioligand Binding Assay Compound->Primary_Screen Secondary_Screen Secondary Screen: Off-Target Panel (e.g., Opioid, Dopamine, Serotonin Receptors) Primary_Screen->Secondary_Screen Active Compounds Data_Analysis Data Analysis: Determine Ki, IC50, EC50 Selectivity Ratios Primary_Screen->Data_Analysis Functional_Assay Functional Assays: (e.g., GTPγS, Ca2+ Flux) for Active Hits Secondary_Screen->Functional_Assay Hits with Off-Target Activity Secondary_Screen->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for cross-reactivity profiling.

References

Validating the Purity of Synthesized 4-(4-Bromophenyl)piperidine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4-(4-Bromophenyl)piperidine, a key building block in the development of various therapeutic agents.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its application in determining the purity of pharmaceutical compounds is well-established due to its high resolution, sensitivity, and adaptability to a wide range of analytes.[2] For a non-volatile and thermally stable compound like 4-(4-Bromophenyl)piperidine, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Experimental Protocol: RP-HPLC for 4-(4-Bromophenyl)piperidine

This protocol outlines a general method for the purity analysis of 4-(4-Bromophenyl)piperidine. Method optimization may be required based on the specific synthesis route and potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Reference standard of 4-(4-Bromophenyl)piperidine (of known purity)

  • Synthesized 4-(4-Bromophenyl)piperidine sample

2. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile. The exact ratio should be optimized, but a starting point could be 60:40 (v/v) buffer to acetonitrile.

  • Diluent: A mixture of the mobile phase components is typically used as the diluent.

  • Standard Solution: Accurately weigh and dissolve the 4-(4-Bromophenyl)piperidine reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the synthesized 4-(4-Bromophenyl)piperidine sample in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhasePhosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength225 nm
Injection Volume10 µL
Run TimeSufficient to allow for the elution of all potential impurities (e.g., 30 minutes)

4. Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak corresponding to 4-(4-Bromophenyl)piperidine relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data

The following table presents hypothetical data from an HPLC analysis of a synthesized 4-(4-Bromophenyl)piperidine sample, illustrating the separation of the main compound from potential process-related impurities.

Peak IDCompound NameRetention Time (min)Peak AreaArea (%)
14-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Impurity A)8.515,2300.75
2N-phenylpiperidine (Impurity B)10.28,1500.40
34-(4-Bromophenyl)piperidine 12.8 1,995,620 98.50
4Di-brominated piperidine derivative (Impurity C)15.110,9500.35

Note: The identities of impurities would need to be confirmed by techniques such as LC-MS or by synthesizing the potential impurities and comparing their retention times.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Sample Prepare Sample and Standard Solutions Equilibrate Equilibrate HPLC System Prep_Sample->Equilibrate Prep_Mobile Prepare and Degas Mobile Phase Prep_Mobile->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis of 4-(4-Bromophenyl)piperidine.

Comparison with Alternative Purity Validation Methods

While HPLC is a robust method, orthogonal techniques are often employed to provide a more complete picture of a compound's purity. The choice of method depends on the nature of the compound and the potential impurities.[3]

Analytical TechniquePrincipleAdvantages for 4-(4-Bromophenyl)piperidineDisadvantages
HPLC Differential partitioning of components between a stationary and a mobile phase.[1]- High resolution for separating structurally similar impurities.- Suitable for non-volatile and thermolabile compounds.- Quantitative accuracy.- Requires a chromophore for UV detection.- May not detect impurities that do not ionize or have a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.[1]- High sensitivity for volatile impurities.- Provides structural information from mass spectra for impurity identification.- Requires the analyte to be volatile and thermally stable, or require derivatization.- 4-(4-Bromophenyl)piperidine has a relatively high boiling point.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides detailed structural information.- Can detect non-chromophoric impurities.- qNMR can provide absolute purity without a reference standard.- Lower sensitivity compared to HPLC and GC-MS.- Complex mixtures can lead to overlapping signals, making quantification difficult.

Logical Workflow for Purity Validation Method Selection

Method_Selection Start Synthesized 4-(4-Bromophenyl)piperidine Is_Volatile Is the compound and are potential impurities volatile and thermally stable? Start->Is_Volatile Use_GCMS Consider GC-MS Is_Volatile->Use_GCMS Yes Use_HPLC Primary Method: HPLC Is_Volatile->Use_HPLC No Need_Structural Is structural confirmation of impurities needed? Use_GCMS->Need_Structural Use_HPLC->Need_Structural Use_LCMS Use LC-MS Need_Structural->Use_LCMS Yes Need_Absolute Is absolute purity determination without a specific reference standard required? Need_Structural->Need_Absolute No Use_LCMS->Need_Absolute Use_qNMR Consider qNMR Need_Absolute->Use_qNMR Yes Final_Purity Established Purity Profile Need_Absolute->Final_Purity No Use_qNMR->Final_Purity

Caption: Decision workflow for selecting a purity validation method.

Conclusion

For the routine purity assessment of synthesized 4-(4-Bromophenyl)piperidine, HPLC stands out as the most suitable primary technique due to its high resolving power for non-volatile, structurally related compounds. The provided experimental protocol serves as a robust starting point for method development. However, for comprehensive characterization and in cases where the identification of unknown impurities is critical, orthogonal methods such as GC-MS and NMR spectroscopy provide invaluable complementary information. A multi-faceted approach, leveraging the strengths of each technique, will ultimately lead to a more complete and reliable purity profile for this important pharmaceutical intermediate.

References

Comparative Efficacy of 4-(4-Bromophenyl)piperidine Derivatives in HIV Entry Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent HIV-1 entry inhibitors remains a critical area of focus in antiretroviral drug development. Among the promising candidates, derivatives of the 4-(4-Bromophenyl)piperidine scaffold have emerged as a significant class of small molecules that mimic the CD4 receptor, disrupting the initial stage of viral entry. This guide provides a comparative analysis of the efficacy of various 4-(4-Bromophenyl)piperidine derivatives based on available experimental data, details the methodologies employed in their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Data Summary: In Vitro Efficacy of Piperidine-Based HIV Entry Inhibitors

The following table summarizes the in vitro anti-HIV-1 activity of selected 4-(4-Bromophenyl)piperidine derivatives and related compounds that act as CD4 mimetics. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting HIV-1 infection in cell-based assays.

CompoundHIV-1 StrainAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selective Index (SI = CC50/IC50)Reference
(+)-BNM-III-170 HIV-1 AD8Neutralization Assay3.749>100>26.7[1]
(S)-MCG-IV-210 HIV-1 JRFLNeutralization Assay>100 (not active)Not reportedNot applicable[1]
TFH-I-070-A6 HIV-1 JRFLNeutralization Assay67.24Not reportedNot reported[1]
TFH-I-116-D1 HIV-1 JRFLNeutralization Assay43.82Not reportedNot reported[1]
TFH-I-116-D1 HIV-1 AD8Neutralization Assay4.804Not reportedNot reported[1]
ZXC-I-092 HIV-1 JRFLNeutralization Assay54.22Not reportedNot reported[1]
NBD-556 Not specifiedAnti-HIV ActivitySubmicromolarNot specifiedNot specified[2]
Compound 20 Not specifiedAnti-HIV ActivitySubmicromolarNo significant cytotoxicityNot specified[2]
Compound R7 Not specifiedMulticycle Infection Assay2.1 ± 0.04Safe on Vero, MT-2, TZM-bl cellsNot specified[3]

Mechanism of Action: Targeting HIV-1 Entry

The primary mechanism by which these 4-(4-Bromophenyl)piperidine derivatives inhibit HIV-1 is by acting as small-molecule CD4 mimetics.[1][2] They are designed to bind to a highly conserved region on the HIV-1 envelope glycoprotein gp120, specifically within the Phe43 cavity.[1][4] This binding event mimics the interaction of the host cell's CD4 receptor with gp120, which is the crucial first step in viral entry.[5][6] By occupying this site, the CD4 mimetic compounds prevent the natural binding of gp120 to the CD4 receptor on target cells, thereby blocking the subsequent conformational changes in gp120 required for co-receptor (CCR5 or CXCR4) binding and eventual fusion of the viral and cellular membranes.[5]

HIV_Entry_Pathway HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses CD4_Receptor CD4 Receptor gp120->CD4_Receptor Co_Receptor CCR5/CXCR4 Co-receptor gp120->Co_Receptor 3. Binds to CD4_Receptor->Co_Receptor 2. Conformational     change exposes     co-receptor site Host_Cell Host T-Cell Fusion Membrane Fusion Co_Receptor->Fusion Entry Viral Entry Fusion->Entry 5. Leads to Inhibitor 4-(4-Bromophenyl)piperidine Derivative (CD4 Mimic) Inhibitor->gp120 Blocks binding

Caption: HIV-1 entry signaling pathway and the inhibitory action of 4-(4-Bromophenyl)piperidine derivatives.

Experimental Protocols

The evaluation of these compounds typically involves cell-based assays that measure the inhibition of HIV-1 infection. Below are generalized protocols based on the methodologies described in the cited literature.

Single-Cycle HIV-1 Infection Assay

This assay measures the ability of a compound to inhibit a single round of viral replication.

  • Cells and Virus: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are commonly used. Pseudotyped HIV-1 particles carrying an envelope glycoprotein of interest are generated.

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates and incubated overnight.

    • Serial dilutions of the test compounds are prepared.

    • The cells are pre-incubated with the compounds for a specified time.

    • A fixed amount of pseudotyped virus is added to the wells.

    • The plates are incubated for 48 hours to allow for viral entry and gene expression.

    • Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to the untreated control indicates viral inhibition.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Multi-Cycle HIV-1 Infection Assay

This assay assesses the effect of a compound on multiple rounds of viral replication, providing a more comprehensive view of its antiviral activity.

  • Cells and Virus: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-2) are used. Replication-competent HIV-1 strains (e.g., HIV-1 IIIB, BaL) are utilized.

  • Procedure:

    • Cells are seeded in culture plates.

    • The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

    • The cultures are maintained for several days, with fresh media and compound added periodically.

    • Viral replication is monitored by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are determined by analyzing the reduction in p24 antigen production as a function of compound concentration.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

  • Cells: The same cell lines used in the antiviral assays are employed.

  • Procedure:

    • Cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.

    • Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%. The therapeutic window of the compound is represented by the Selective Index (SI), calculated as the ratio of CC50 to IC50.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compounds D 4. Pre-incubate cells with compounds A->D B 2. Seed host cells (e.g., TZM-bl, PBMCs) B->D C 3. Prepare HIV-1 stock (pseudotyped or replication-competent) E 5. Infect cells with HIV-1 C->E D->E F 6. Incubate for 48h (single-cycle) or several days (multi-cycle) E->F G 7. Measure viral inhibition (Luciferase, p24 ELISA) F->G H 8. Measure cell viability (MTT, XTT Assay) F->H I 9. Calculate IC50 and CC50 values G->I H->I J 10. Determine Selective Index (SI = CC50 / IC50) I->J

Caption: General experimental workflow for evaluating the efficacy of HIV entry inhibitors.

Conclusion

Derivatives of 4-(4-Bromophenyl)piperidine represent a promising class of HIV-1 entry inhibitors that function as CD4 mimetics. The presented data highlights the variability in potency among different analogs, underscoring the importance of continued structure-activity relationship (SAR) studies to optimize their antiviral efficacy and pharmacokinetic properties. The detailed experimental protocols provide a framework for the standardized evaluation of these and other novel anti-HIV compounds. Further research focusing on improving the breadth of activity against diverse HIV-1 strains and enhancing the selectivity index will be crucial for the clinical development of this class of inhibitors.

References

Revolutionizing Piperidine Synthesis: A Comparative Guide to Traditional and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of piperidine scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of emerging piperidine synthesis methodologies against classical approaches, supported by experimental data, to inform the selection of the most effective synthetic routes.

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and versatile synthetic methods for its construction. Traditional approaches, primarily centered on the hydrogenation of pyridine precursors, have long been the workhorses of piperidine synthesis. However, these methods often necessitate harsh reaction conditions, including high pressures and temperatures, and can suffer from limitations in functional group tolerance and selectivity.

In recent years, a new wave of synthetic strategies has emerged, offering milder reaction conditions, enhanced functional group compatibility, and novel pathways to complex and stereochemically rich piperidine derivatives. These modern methods, including innovative catalytic systems and C-H functionalization approaches, are poised to reshape the landscape of piperidine synthesis, accelerating drug discovery and development. This guide presents a head-to-head comparison of these new methods with their traditional counterparts, providing a clear framework for evaluating the optimal approach for a given synthetic challenge.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes key quantitative data for traditional and novel piperidine synthesis methods, highlighting critical differences in yield, reaction time, temperature, and the number of synthetic steps.

ParameterTraditional Method: Catalytic HydrogenationNovel Method: Biocatalytic C-H Oxidation & Radical Cross-Coupling
Target Moiety Functionalized Piperidine CoreFunctionalized Piperidine Core
Key Reactions Catalytic Hydrogenation of PyridineBiocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling[1][2][3][4][5][6]
Catalyst PtO₂, Pd/C, Rh/C, Raney NiEnzyme (e.g., P450), Nickel catalyst[1][3]
Typical Yield 70-99%[7]Reported as high-yielding[1]
Reaction Temperature Room Temperature to >100°CMild (often room temperature)[1]
Reaction Pressure Atmospheric to >70 atm[7]Atmospheric
Reaction Time 4 - 24 hours12 - 24 hours for the cross-coupling step[1]
Number of Steps 1 step from pyridine precursor2 steps from a piperidine starting material[1]
Key Reagents H₂ gas, various solvents (e.g., acetic acid)Enzyme catalyst, Nickel catalyst, photocatalyst[1]
Functional Group Tolerance Limited (sensitive groups may be reduced)High (avoids harsh reducing agents)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for a traditional and a novel approach to piperidine synthesis.

Traditional Method: Catalytic Hydrogenation of Substituted Pyridine using PtO₂ (Adams' Catalyst)

This protocol describes a standard procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using platinum(IV) oxide as the catalyst.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Novel Method: Two-Step Biocatalytic C-H Oxidation and Nickel-Catalyzed Radical Cross-Coupling

This approach dramatically shortens the synthesis of complex piperidines by first installing a hydroxyl group via enzymatic C-H oxidation, followed by a nickel-catalyzed cross-coupling reaction.[1][3]

Step 1: Biocatalytic C-H Oxidation

General Procedure:

  • This step utilizes an enzyme, such as a cytochrome P450 monooxygenase, to selectively hydroxylate a specific C-H bond on the piperidine ring.

  • The piperidine substrate is incubated with the enzyme, often in a whole-cell system or as a purified enzyme, along with necessary cofactors (e.g., NADPH) and a regeneration system.

  • The reaction is typically performed in an aqueous buffer at or near room temperature.

  • After the reaction is complete, the hydroxylated piperidine intermediate is extracted from the reaction mixture and purified.

Step 2: Nickel-Catalyzed Radical Cross-Coupling

General Procedure:

  • The hydroxylated piperidine intermediate is dissolved in a suitable organic solvent (e.g., dioxane).[1]

  • To this solution, the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst are added under an inert atmosphere.[1]

  • The reaction mixture is then irradiated with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours).[1]

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is then purified by column chromatography to afford the final functionalized piperidine.[1]

Mandatory Visualization

G Comparative Workflow for Benchmarking Piperidine Synthesis Methods cluster_0 Traditional Method cluster_1 New Method cluster_2 Analysis Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) Pyridine->Hydrogenation Workup_T Workup & Purification Hydrogenation->Workup_T Product_T Piperidine Product Workup_T->Product_T Analysis Comparative Analysis (Yield, Purity, Time, Cost) Product_T->Analysis Piperidine Piperidine Starting Material CH_Oxidation Biocatalytic C-H Oxidation Piperidine->CH_Oxidation Intermediate Hydroxylated Intermediate CH_Oxidation->Intermediate Cross_Coupling Radical Cross-Coupling (e.g., Ni-catalyzed) Intermediate->Cross_Coupling Workup_N Workup & Purification Cross_Coupling->Workup_N Product_N Functionalized Piperidine Workup_N->Product_N Product_N->Analysis

A comparative workflow for benchmarking piperidine synthesis methods.

G Logical Relationships in Piperidine Synthesis Benchmarking Synthesis_Method Synthesis Method (Traditional vs. New) Reaction_Conditions Reaction Conditions (Temp, Pressure, Time) Synthesis_Method->Reaction_Conditions Catalyst_Reagents Catalyst & Reagents Synthesis_Method->Catalyst_Reagents Functional_Group_Tolerance Functional Group Tolerance Synthesis_Method->Functional_Group_Tolerance Number_of_Steps Number of Synthetic Steps Synthesis_Method->Number_of_Steps Stereoselectivity Stereoselectivity Synthesis_Method->Stereoselectivity Yield Overall Yield Reaction_Conditions->Yield Sustainability Sustainability (Atom Economy, Waste) Reaction_Conditions->Sustainability Catalyst_Reagents->Yield Cost_Effectiveness Cost-Effectiveness Catalyst_Reagents->Cost_Effectiveness Catalyst_Reagents->Sustainability Functional_Group_Tolerance->Yield Number_of_Steps->Yield Number_of_Steps->Cost_Effectiveness Purity Product Purity Stereoselectivity->Purity Yield->Cost_Effectiveness

Key parameters in benchmarking piperidine synthesis methods.

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(4-Bromophenyl)piperidine as a hazardous substance requiring disposal as special waste. Adherence to local, regional, and national regulations is mandatory. This guide provides essential safety and logistical information for the proper disposal of 4-(4-Bromophenyl)piperidine in a laboratory setting.

Proper chemical waste management is a critical aspect of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe disposal of 4-(4-Bromophenyl)piperidine, a compound commonly used in pharmaceutical research and development. The following information is compiled from safety data sheets (SDS) to ensure compliance and mitigate risks.

Hazard and Safety Summary

Before handling 4-(4-Bromophenyl)piperidine for disposal, it is crucial to be aware of its associated hazards and the required personal protective equipment (PPE).

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Protective gloves, Protective clothing[2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]Eye protection, Face protection[2][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2]Approved mask/respirator, Use in a well-ventilated area or under a chemical fume hood[2][4]

Step-by-Step Disposal Protocol

The disposal of 4-(4-Bromophenyl)piperidine must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for 4-(4-Bromophenyl)piperidine waste.

  • Do not mix with other chemical waste unless compatibility has been confirmed.

2. Packaging and Labeling:

  • The waste container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.

  • Label the container with "Hazardous Waste," the chemical name "4-(4-Bromophenyl)piperidine," and any other information required by your institution's waste management program.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep away from incompatible materials.

4. Disposal Arrangement:

  • Dispose of the contents and container as special waste by a licensed and approved waste disposal company.[2][5]

  • Consult with your local waste disposal authority to ensure full compliance with all national and regional regulations.[2]

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection before attempting to clean the spill.[2]

  • Containment and Cleanup: Avoid creating dust. Carefully sweep or scoop up the solid material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the cleanup materials and contaminated PPE as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Bromophenyl)piperidine.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: 4-(4-Bromophenyl)piperidine Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Sealed Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Hazardous Waste Area seal->store contact Contact Licensed Waste Disposal Company store->contact document Complete Waste Disposal Manifest contact->document end End: Waste Collected for Proper Disposal document->end

References

Personal protective equipment for handling 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-(4-bromophenyl)piperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

4-(4-Bromophenyl)piperidine is a compound that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory irritation.[1][2] Ingestion may also be harmful.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised.Prevents skin contact and irritation.[1][4] While specific breakthrough times for 4-(4-bromophenyl)piperidine are not readily available, nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals.[5][6] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended, especially when there is a risk of splashing. A full-face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash potential.[7]Protects against eye irritation from dust particles or splashes.[1][8]
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls or a "bunny suit" may be necessary.[9] Ensure footwear completely covers the feet; chemical-resistant boots or shoe covers are recommended.[7]Prevents accidental skin contact with the chemical.[4]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[10] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[11]Protects against respiratory tract irritation from inhaling dust particles.[1][2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 4-(4-bromophenyl)piperidine in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 4-(4-bromophenyl)piperidine.

  • Designate a Work Area: All handling of this chemical should be performed in a designated area, such as a chemical fume hood.[10]

  • Assemble all necessary materials: This includes the chemical, required solvents, glassware, and waste containers.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

2. Weighing and Transferring the Solid:

  • Use Appropriate Tools: Use a clean spatula or scoop for transferring the solid.[12]

  • Weighing Technique:

    • Place a weighing boat or a creased piece of weighing paper on the analytical balance.[11]

    • Tare the balance to zero.

    • Carefully transfer the desired amount of 4-(4-bromophenyl)piperidine to the weighing boat. Avoid creating dust.

    • Record the mass.

  • Transfer to Reaction Vessel:

    • If transferring to a narrow-mouthed vessel, use a powder funnel.[11]

    • Gently tap the weighing boat or paper to transfer the solid.

    • If necessary, rinse the weighing boat with a small amount of the reaction solvent to ensure a complete transfer.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area, spatula, and any other equipment that came into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.[13]

Experimental Workflow for Handling 4-(4-Bromophenyl)piperidine

Caption: Workflow for the safe handling of 4-(4-Bromophenyl)piperidine.

Disposal Plan

Proper disposal of 4-(4-bromophenyl)piperidine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeCollection ContainerLabeling Requirements
Solid Chemical Waste A dedicated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "4-(4-Bromophenyl)piperidine," and the appropriate hazard pictograms (e.g., irritant).
Contaminated Labware (disposable) A designated hazardous waste bag or container for solid waste."Hazardous Waste," "Contaminated Labware," and a list of the contaminating chemicals.
Contaminated PPE (gloves, etc.) A designated hazardous waste bag or container for solid waste."Hazardous Waste," "Contaminated PPE."
Rinsate from Cleaning A dedicated, sealed, and clearly labeled hazardous waste container for liquid waste."Hazardous Waste," "Aqueous/Organic Rinsate," and a list of all chemical components.

Disposal Procedure:

  • Segregate Waste: Do not mix 4-(4-bromophenyl)piperidine waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container Management: Keep waste containers securely closed when not in use. Do not overfill containers.

  • Consult EHS: All chemical waste must be disposed of through your institution's EHS department.[7] Follow their specific procedures for waste pickup and disposal.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and national regulations.[7]

Logical Relationship for Waste Disposal

Disposal_Plan A Generate Waste (Solid, Liquid, PPE) B Segregate Waste Streams A->B C Label Containers Correctly B->C D Store in Designated Area C->D E Request EHS Pickup D->E

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.